Mucochloric acid
Description
Properties
IUPAC Name |
(Z)-2,3-dichloro-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLZKVIXLWTCI-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)Cl | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(\C(=O)O)/Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020423 | |
| Record name | Mucochloric acid | |
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Molecular Weight |
168.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |
| Record name | Mucochloric acid | |
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Flash Point |
212 °F (100 °C): closed cup | |
| Record name | MUCOCHLORIC ACID | |
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Solubility |
Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol. | |
| Record name | MUCOCHLORIC ACID | |
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Vapor Pressure |
0.001 [mmHg] | |
| Record name | Mucochloric acid | |
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Color/Form |
Monoclinic prisms from ether and ligroin, Plates from water | |
CAS No. |
87-56-9, 57697-64-0 | |
| Record name | Mucochloric acid | |
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| Record name | Mucochloric acid | |
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| Record name | 2-Butenoic acid,3-dichloro-4-oxo- | |
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| Record name | 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)- | |
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| Record name | MUCOCHLORIC ACID | |
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Melting Point |
127 °C | |
| Record name | MUCOCHLORIC ACID | |
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Foundational & Exploratory
Mucochloric Acid: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucochloric acid, a halogenated organic compound, stands as a versatile and highly reactive building block in synthetic chemistry. Its unique structural features, including a dichlorinated alkene, an aldehyde, and a carboxylic acid functional group, offer a multitude of reaction pathways for the synthesis of diverse molecular architectures. This technical guide provides an in-depth exploration of the chemical properties, structural isomers, and key experimental protocols related to this compound. Furthermore, it delves into its reactivity, particularly with nucleophiles, and its application in the synthesis of heterocyclic compounds with potential biological activity, making it a molecule of significant interest for drug discovery and development.
Chemical Properties and Structure
This compound, systematically named (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is a crystalline solid that exhibits a complex structural equilibrium between an open-chain aldehyde form and a cyclic lactone hemiacetal form, 3,4-dichloro-5-hydroxy-2(5H)-furanone.[1][2] This tautomerism is a key feature influencing its reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | References |
| IUPAC Name | (2Z)-2,3-dichloro-4-oxobut-2-enoic acid | [3][4] |
| CAS Number | 87-56-9 | [3][4][5] |
| Molecular Formula | C₄H₂Cl₂O₃ | [3][4][6] |
| Molecular Weight | 168.96 g/mol | [3][4][6] |
| Appearance | White to light beige crystalline powder | [5][7] |
| Melting Point | 124-128 °C | [4][8][9] |
| Boiling Point | 238.75 °C (estimated) | [4][10] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, and hot benzene. Soluble in DMSO. | [3][4][6] |
| pKa | 4.20 | [3][4] |
| Density | 1.85 g/cm³ | [4][10] |
| Flash Point | 186 °C (366.8 °F) | [4][8] |
Structural Isomerism
This compound exists in a dynamic equilibrium between its open-chain and cyclic forms. The predominant form can be influenced by the solvent and pH.[2][11]
Experimental Protocols
Synthesis of this compound from Furfural
A common and industrially relevant method for the synthesis of this compound involves the oxidative chlorination of furfural.[12][13]
Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, gas inlet, dropping funnel, and a reflux condenser is charged with a concentrated aqueous solution of hydrochloric acid.
-
Reactant Addition: The hydrochloric acid solution is heated to a temperature between 60-110 °C.[12] Chlorine gas and furfural are then conjointly added to the solution. A molar ratio of at least 6:1 of chlorine to furfural is maintained.[12] For continuous processes, the reactants are supplied at a rate that maintains a low weight ratio of furfural to the reaction mixture (less than 1:100) to achieve high yields.[13]
-
Reaction Monitoring: The reaction is typically carried out for several hours.
-
Crystallization and Isolation: Upon completion, the reaction mixture is cooled to below 30 °C to precipitate this compound.[12] The crystallized product is then isolated by filtration.
-
Purification: The crude this compound can be further purified by recrystallization from hot water.[7]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. For this compound, water is an effective solvent.
Protocol:
-
Dissolution: The crude this compound is dissolved in a minimal amount of hot water to form a saturated solution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered while hot to remove the charcoal and adsorbed impurities.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by suction filtration using a Büchner or Hirsch funnel.
-
Washing: The crystals are washed with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried, for example, in a desiccator or a vacuum oven at a moderate temperature.
Chemical Reactivity and Synthetic Applications
The presence of multiple reactive sites makes this compound a valuable precursor in organic synthesis, particularly for the construction of heterocyclic systems.[7][14]
Reactivity with Nucleophiles
This compound readily reacts with a variety of nucleophiles. The aldehyde and the electrophilic carbon atoms of the dichlorinated double bond are the primary sites of attack.[1][11]
-
Amines: Primary and secondary amines react with this compound, often leading to the formation of substituted γ-lactams (2(5H)-furanones) or pyridazinones.[15]
-
Alcohols: In the presence of an acid catalyst, alcohols can react with the hemiacetal form of this compound to form the corresponding acetals.[8]
-
Thiols: Thiols can also act as nucleophiles, attacking the electrophilic centers of the molecule.
-
DNA Bases: this compound has been shown to react with DNA bases like adenosine and cytidine, forming adducts.[15] This reactivity is the basis for its observed genotoxicity.
Building Block for Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, some of which have shown promising biological activities. For instance, derivatives of this compound have been investigated for their anticancer properties.[3][4][6] The furanone core of this compound is a scaffold found in many natural products with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[3] By modifying the functional groups of this compound, libraries of novel compounds can be generated and screened for therapeutic potential.
Analytical Characterization
The structure and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, including the determination of the tautomeric equilibrium in different solvents.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the aldehyde, carboxylic acid, and lactone, as well as the C=C double bond and C-Cl bonds.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound and assessing its purity.[12]
Relevance in Drug Development
The synthetic accessibility and high reactivity of this compound make it an attractive starting material for the development of new chemical entities in drug discovery. Its ability to serve as a scaffold for the synthesis of diverse heterocyclic compounds allows for the exploration of a wide chemical space.[16] Recent studies have focused on the synthesis of glycoconjugates of this compound derivatives, which have shown cytotoxic effects against cancer cell lines such as HCT116 and MCF-7.[3][4][6] This highlights the potential of using this compound as a platform for developing targeted anticancer agents. The genotoxic properties of this compound itself, due to its reactivity with DNA, also warrant careful consideration in any therapeutic application of its derivatives.
Conclusion
This compound is a highly functionalized and reactive molecule with a rich chemistry. Its well-defined chemical properties, coupled with its versatile reactivity, make it a valuable tool for synthetic chemists. For professionals in drug development, this compound represents a promising starting point for the design and synthesis of novel bioactive compounds, particularly in the realm of anticancer therapeutics. A thorough understanding of its synthesis, purification, and reactivity is paramount for harnessing its full potential in the creation of next-generation pharmaceuticals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Glycoconjugates of this compound-Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2821553A - Preparation of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glycoconjugates of this compound—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemed.site [stemed.site]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
Synthesis of Mucochloric Acid from Furfural: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucochloric acid, a versatile chemical intermediate, holds significant potential in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its synthesis from furfural, a bio-based platform chemical derived from lignocellulosic biomass, represents a key process in the valorization of renewable resources. This technical guide provides an in-depth overview of the synthesis of this compound from furfural, focusing on the core chemical transformation, experimental protocols, and quantitative data. A detailed reaction mechanism is proposed, and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.
Introduction to this compound
This compound (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly functionalized molecule characterized by a lactone ring, two chlorine atoms, a hydroxyl group, and a double bond.[4] This unique combination of reactive sites makes it a valuable precursor for a wide array of chemical entities.[1][2] It serves as a key starting material for the production of dichloromaleic acid, an important monomer in the resin industry.[1] Furthermore, its derivatives have shown promise as insecticides and have been investigated for their potential in medicinal chemistry, including the development of anticancer agents.[1][5]
The direct synthesis from furfural offers a more streamlined and efficient route compared to historical multi-step processes that often involved hazardous reagents and produced significant waste.[1] This guide focuses on the prevalent method of direct chlorination and oxidation of furfural in an acidic aqueous medium.
Proposed Reaction Mechanism
The conversion of furfural to this compound is a complex process involving chlorination, oxidation, and rearrangement of the furan ring. While the exact mechanism is not definitively established in the literature, a plausible pathway can be proposed based on the fundamental principles of organic chemistry and the observed reaction conditions.
The reaction is initiated by the electrophilic attack of chlorine on the electron-rich furan ring of furfural. The acidic medium, typically concentrated hydrochloric acid, likely protonates the carbonyl oxygen of furfural, further activating the ring towards electrophilic substitution. The reaction proceeds through the following key stages:
-
Electrophilic Addition/Substitution: Chlorine adds across the double bonds of the furan ring. This is likely followed by a series of addition and elimination reactions, leading to the substitution of hydrogen atoms with chlorine.
-
Oxidation and Ring Opening: The furan ring is subsequently oxidized. This critical step involves the cleavage of the ring to form an open-chain intermediate. The aldehyde group of furfural is oxidized to a carboxylic acid.
-
Rearrangement and Lactonization: The open-chain intermediate undergoes rearrangement and subsequent intramolecular cyclization (lactonization) to form the stable 2(5H)-furanone ring structure of this compound.
The overall transformation can be represented by the following equation:
C₅H₄O₂ + 3Cl₂ + 2H₂O → C₄H₂Cl₂O₃ + CO₂ + 4HCl
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the reaction parameters. The following table summarizes key quantitative data from various studies, highlighting the impact of different conditions on product yield.
| Parameter | Value | Molar Ratio (Chlorine:Furfural) | Yield (%) | Reference |
| Temperature | 60-110 °C | ≥ 6:1 | ~65% | [6] |
| Temperature | 40-110 °C | ≥ 6:1 | - | [1] |
| Recirculation System | 40-100 °C | ≥ 5:1 | up to 93% | [6] |
| Batch Process | 70 °C | ~12:1 | 60-70% | [1] |
| Continuous Process | 95 °C | - | 93% | [6] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of this compound from furfural.[1][6]
Batch Synthesis of this compound
Materials:
-
Furfural (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Cooling bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser. The outlet of the condenser is connected to a scrubber to neutralize excess chlorine gas.
-
Charging the Reactor: The flask is charged with concentrated hydrochloric acid. The system is purged with nitrogen to remove air.
-
Reaction Initiation: The hydrochloric acid is heated to the desired reaction temperature (e.g., 70 °C) with stirring.
-
Reactant Addition: A continuous stream of chlorine gas is introduced into the reaction mixture through the gas inlet tube. Simultaneously, furfural is added dropwise or via a syringe pump at a controlled rate. A significant molar excess of chlorine to furfural is maintained throughout the addition.[1]
-
Reaction Monitoring: The reaction temperature is carefully monitored and maintained within the desired range. The reaction is allowed to proceed for a specified duration (e.g., 4 hours).
-
Product Isolation: After the reaction is complete, the mixture is cooled in an ice bath to precipitate the this compound.
-
Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The filter cake is washed with small portions of ice-cold water to remove residual acid and impurities.
-
Drying: The crude this compound is dried under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water.
Continuous Synthesis of this compound
For larger-scale production, a continuous process offers improved efficiency and yield.[6]
Equipment:
-
Tubular recirculation reactor
-
Pumps for reactant feeding
-
Heat exchanger for temperature control
-
Crystallizer
-
Filtration unit
Procedure:
-
System Initialization: The recirculation system is filled with an aqueous solution containing this compound and hydrochloric acid from a previous run. The solution is heated to the reaction temperature (e.g., 95 °C).[6]
-
Continuous Reactant Feed: Furfural and chlorine gas are continuously fed into the circulating reaction mixture at controlled rates. The weight ratio of added furfural to the reaction mixture is kept low (e.g., less than 1:100) to ensure high yields and minimize side reactions.[6]
-
Reaction and Recirculation: The reactants are intimately mixed and react within the tubular system. The reaction mixture is continuously circulated.
-
Product Withdrawal and Crystallization: A portion of the reaction mixture is continuously withdrawn and transferred to a crystallizer where it is cooled to precipitate the this compound.
-
Separation and Mother Liquor Recycling: The crystallized this compound is separated by filtration. The mother liquor is recycled back to the reaction system.[1]
-
Product Finishing: The isolated this compound is washed and dried. This continuous process can achieve yields of up to 93%.[6]
Visualizations
Proposed Reaction Pathway
References
- 1. US2821553A - Preparation of this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation [frontiersin.org]
- 5. Common reactions of furfural to scalable process of residual biomass [scielo.org.co]
- 6. ift.co.za [ift.co.za]
Mucochloric Acid (CAS No. 87-56-9): A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of mucochloric acid, a versatile and reactive chemical intermediate. This guide covers its chemical and physical properties, detailed synthesis protocols, reactivity, biological activity, and safety information, with a focus on its implications in drug discovery and development.
Chemical and Physical Properties
This compound, systematically named (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is a dichlorinated organic acid. It is a white to light beige crystalline powder that is stable in air but can be deliquescent.[1] It is soluble in hot water, ethanol, ether, and hot benzene, and slightly soluble in cold water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 87-56-9 | [1][2] |
| Molecular Formula | C₄H₂Cl₂O₃ | [1][3] |
| Molecular Weight | 168.96 g/mol | [3][4] |
| Melting Point | 125-128 °C | [1][5] |
| Boiling Point | 238.75 °C (rough estimate) | [1] |
| Density | 1.85 g/cm³ | [1] |
| Flash Point | 186 °C (367 °F) | [6] |
| Water Solubility | 27 g/L | [1] |
| Appearance | White to light beige crystalline powder | [2] |
| IUPAC Name | (2Z)-2,3-dichloro-4-oxobut-2-enoic acid | [3][7] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the chlorination of furfural in an aqueous hydrochloric acid medium.[3][8] This process can be performed as a batch or continuous process.[8][9]
Experimental Protocol: Continuous Synthesis from Furfural
This protocol is adapted from patented industrial processes for the continuous production of this compound.[9]
Materials:
-
Furfural
-
Chlorine gas
-
Concentrated hydrochloric acid
-
Water
Equipment:
-
Jacketed glass reactor with an inlet for gas and liquid reactants, an outlet, a stirrer, and a temperature controller.
-
Crystallizer with a cooling system.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Establish a continuous flow of a concentrated aqueous solution of hydrochloric acid through the reactor, maintained at a temperature between 40 and 110 °C.[9]
-
Concurrently, introduce chlorine gas and furfural into the reactor. The molar ratio of chlorine to furfural should be at least 6:1 to ensure complete reaction.[8][9]
-
Continuously withdraw a portion of the reaction mixture from the reactor and transfer it to the crystallizer.[9]
-
Cool the solution in the crystallizer to precipitate this compound crystals.[8]
-
Separate the precipitated this compound from the mother liquor via filtration.
-
Wash the crystals with cold water to remove any remaining impurities.
-
Dry the purified this compound crystals in an oven. The melting point of the pure product is approximately 125 °C.[9]
Caption: Continuous synthesis workflow for this compound.
Reactivity and Biological Activity
This compound is a highly reactive molecule due to the presence of two chlorine atoms, a carbon-carbon double bond, a carboxylic acid group, and an aldehyde group.[8] This reactivity is the basis for its utility as a chemical intermediate and also underlies its biological effects.
Genotoxicity and Reaction with Nucleosides
This compound is a known mutagen and genotoxic compound.[3][4] Its genotoxicity is attributed to its ability to react with DNA bases, forming various adducts.[7]
-
Reaction with Adenosine and Cytidine: this compound reacts with adenosine and cytidine to form halopropenal derivatives.[1][2] It can also lead to the formation of etheno and ethenocarbaldehyde derivatives.[10][11] The formation of these adducts is believed to be a key step in its mutagenic activity.
-
Reaction with Guanosine: Reactions with guanosine have also been observed, leading to the formation of ethenoguanosine.[10]
Caption: Logical relationship of this compound's genotoxicity.
DNA Damage Response
The formation of DNA adducts by this compound can trigger the cellular DNA Damage Response (DDR) pathway. While direct studies on this compound's activation of specific DDR kinases are limited, the types of lesions it forms are known to activate the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways.[4][8] These kinases initiate a signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, induce apoptosis.[4][12]
Caption: Postulated ATM/ATR signaling in response to this compound.
Reaction with N-Acetylcysteine
This compound reacts with N-acetylcysteine (NAC), a precursor to the antioxidant glutathione.[13] This reaction leads to the inactivation of this compound's mutagenic activity. The reaction involves the displacement of the chlorine atoms on this compound by the thiol group of NAC.[13]
Experimental Protocol: Reaction of this compound with N-Acetylcysteine
This protocol is a general representation based on published research.[13]
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Phosphate buffer (pH 7.0)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a solution of this compound in the phosphate buffer.
-
Prepare a solution of N-acetylcysteine in the same buffer.
-
Mix the two solutions at a defined molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C).
-
At various time points, take aliquots of the reaction mixture and analyze them by HPLC to monitor the disappearance of the reactants and the formation of products.
-
The products can be isolated by preparative HPLC for further characterization by techniques such as NMR and mass spectrometry.
Applications in Drug Development
The high reactivity of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[14]
Anticancer Drug Candidates
Derivatives of this compound have been synthesized and evaluated for their anticancer activity. For example, an acetamido-furanone derivative of this compound displayed an IC₅₀ of 18.4 µM on both MAC 13 and MAC 16 murine colon cancer cell lines.[5][15]
Table 2: Cytotoxicity of a this compound Derivative
| Cell Line | IC₅₀ (µM) | Reference(s) |
| MAC 13 (murine colon cancer) | 18.4 | [5][15] |
| MAC 16 (murine colon cancer) | 18.4 | [5][15] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of a compound using the MTT assay.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or its derivative dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Caption: Workflow for determining IC50 using the MTT assay.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Corrosivity: It causes severe skin burns and eye damage.[5][15]
-
Genetic Defects: It is suspected of causing genetic defects.[15]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Storage: Store in a dry, cool, and well-ventilated place, away from incompatible materials.[15]
Table 3: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. | [5] |
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |
| Suspected of causing genetic defects | P201: Obtain special instructions before use. | [15] |
This technical guide provides a comprehensive overview of this compound, highlighting its chemical properties, synthesis, biological activity, and potential applications in drug development. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Its versatile reactivity ensures its continued importance as a building block in organic synthesis and medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2821553A - Preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of Mucochloric Acid Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of mucochloric acid crystals. The information is compiled from various scientific sources to assist researchers and professionals in drug development and materials science. This document details quantitative physical data, outlines the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of crystalline compounds.
Quantitative Physical Properties
The known physical properties of this compound are summarized in the tables below for ease of reference and comparison. These values represent a consensus from multiple sources and may vary slightly depending on the experimental conditions and purity of the sample.
Table 1: General and Thermal Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Cl₂O₃ | |
| Molecular Weight | 168.96 g/mol | |
| Appearance | Colorless to yellowish crystalline solid | |
| Melting Point | 124-128 °C | |
| Boiling Point | 238.75 °C (rough estimate) | |
| Flash Point | 186 °C (366.8 °F) - closed cup | |
| pKa | 4.20 |
Table 2: Solubility and Density
| Property | Value | Reference(s) |
| Solubility in Water | Slightly soluble in cold water (27 g/L at 20°C); Soluble in hot water | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and hot benzene. Soluble in chlorinated and oxygenated solvents. | |
| Density | ~1.85 g/cm³ |
Table 3: Crystallographic Properties
| Property | Value | Reference(s) |
| Crystal System | Monoclinic (prisms from ether and ligroin) | |
| Polymorphs | Triclinic and orthorhombic modifications have been identified. |
Experimental Protocols
The following sections detail the general methodologies employed to determine the physical properties of crystalline organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion temperature. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.
Solubility Determination
The solubility of this compound is determined by establishing the equilibrium concentration of the solute in a solvent at a specific temperature.
Apparatus:
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 20 °C for cold water solubility) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a calibrated analytical method.
-
This procedure is repeated at different temperatures to determine the temperature-dependent solubility profile.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice.
Experimental Workflow:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Procedure:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent (e.g., a mixture of ether and ligroin) by slow evaporation or cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise crystal structure, including bond lengths, bond angles, and atomic coordinates.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.
Apparatus:
-
Simultaneous Thermal Analyzer (TGA/DSC) or separate TGA and DSC instruments
-
Sample pans (typically aluminum or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan.
-
The sample is placed in the instrument's furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).
-
TGA: The instrument continuously records the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.
-
DSC: The instrument measures the heat flow into or out of the sample relative to a reference. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are recorded.
Spectroscopic Analysis (IR and NMR)
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and identify functional groups.
2.5.1 Infrared (IR) Spectroscopy
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
Procedure:
-
A solid sample of this compound can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
The sample is placed in the IR beam path, and the spectrum is recorded.
-
The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., C=O, O-H, C-Cl, C=C).
2.5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus:
-
NMR spectrometer
Procedure:
-
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and coupling patterns provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a crystalline substance such as this compound.
Caption: Logical workflow for the physical characterization of a crystalline compound.
Mucochloric Acid: A Technical Guide to Solubility in Organic Solvents for Researchers and Drug Development Professionals
For immediate release
This technical guide provides a comprehensive overview of the solubility of mucochloric acid in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is essential for designing and optimizing synthetic routes, formulating drug delivery systems, and conducting toxicological studies. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key biological pathway associated with its genotoxicity.
Core Data Presentation: Solubility of this compound
| Solvent | Formula | Type | Solubility | Temperature (°C) |
| Quantitative Data | ||||
| Water (cold) | H₂O | Polar Protic | ~2.7 g/100 mL | 20 |
| Qualitative Data | ||||
| Water (hot) | H₂O | Polar Protic | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Specified |
| Ethanol | C₂H₅OH | Polar Protic | Good solubility | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Good solubility | Not Specified |
| Benzene (hot) | C₆H₆ | Nonpolar | Soluble | Not Specified |
| Chlorinated Solvents | e.g., CHCl₃, CH₂Cl₂ | Various | Soluble | Not Specified |
| Oxygenated Solvents | e.g., Acetone, Ethyl Acetate | Polar Aprotic | Soluble | Not Specified |
Note: The term "soluble" indicates that the compound dissolves to a significant extent, but precise numerical values have not been found in the reviewed literature. Researchers are advised to determine the quantitative solubility in their specific solvent systems and conditions of interest.
Experimental Protocols for Solubility Determination
A standardized and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method . This method involves the following key steps:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to the organic solvent of interest in a sealed container, typically a glass flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. This can take several hours to days.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a syringe filter (e.g., PTFE) that does not interact with the solute or solvent.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.
It is crucial to ensure accurate temperature control throughout the experiment, as solubility is highly temperature-dependent.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method.
Caption: Workflow for determining this compound solubility.
Signaling Pathway: Genotoxicity via DNA Adduct Formation
This compound is known to be a genotoxic agent. Its mechanism of toxicity involves the formation of covalent adducts with DNA bases, which can lead to mutations and cellular damage. The following diagram outlines this critical pathway.
Caption: this compound's genotoxicity via DNA adducts.
Unveiling Mucochloric Acid: A Technical Guide to its Historical Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucochloric acid, a versatile halogenated organic compound, has a rich history intertwined with the development of organic chemistry. This technical guide provides an in-depth exploration of its discovery in the 19th century and the evolution of its chemical synthesis, from early laboratory methods to modern industrial processes. Detailed experimental protocols, comparative quantitative data, and visualizations of key pathways offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Historical Discovery
The first synthesis of this compound is attributed to the German chemists Heinrich Limpricht and L. von Uslar in 1861. Their pioneering work, published in the esteemed journal Annalen der Chemie und Pharmacie, laid the foundation for the study of this and related halogenated compounds. Their initial method involved the oxidative chlorination of mucic acid, a sugar acid, which highlighted the reactivity of such precursors and opened new avenues in synthetic organic chemistry.
Caption: Initial discovery of this compound.
Subsequent early investigations explored various preparative routes, including the action of chlorine on furoic acid and the reaction of furfural with manganese dioxide and hydrochloric acid. These early methods, while historically significant, were often characterized by multi-step processes and low yields, making them suitable primarily for laboratory-scale synthesis and initial characterization.
Chemical Synthesis of this compound
The synthesis of this compound has evolved significantly since its discovery, with a primary focus on improving efficiency, yield, and purity, particularly for industrial applications. The most prominent and commercially viable methods today utilize furfural as a readily available starting material.
Synthesis from Furfural and Chlorine
The chlorination of furfural in an aqueous acidic medium is the most widely employed method for both laboratory and industrial-scale production of this compound. This process involves the oxidative cleavage and chlorination of the furan ring.
Caption: General workflow for synthesis from furfural.
Materials:
-
Furfural (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine gas
-
Ice
-
Sodium bisulfite (for decolorization, optional)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Büchner funnel and flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, place a solution of concentrated hydrochloric acid and water.
-
Cool the flask in an ice bath to a temperature below 5 °C.
-
Begin bubbling chlorine gas through the solution at a steady rate while vigorously stirring.
-
Slowly add freshly distilled furfural to the reaction mixture via a dropping funnel, ensuring the temperature remains below 10 °C. The molar ratio of chlorine to furfural should be at least 6:1.[1]
-
After the addition of furfural is complete, continue stirring and bubbling chlorine for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
If the solution is colored, a small amount of sodium bisulfite can be added to decolorize it.
-
Cool the mixture in an ice bath to induce crystallization of this compound.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified this compound crystals.
Industrial Scale Synthesis
For industrial production, a continuous process is often favored to maximize throughput and efficiency. This typically involves a recirculation system where reactants are continuously fed, and the product is continuously withdrawn.
Caption: Industrial production of this compound.
This continuous process allows for greater control over reaction parameters and can achieve yields significantly higher than batch processes.
Quantitative Data Summary
The following tables summarize key quantitative data for different synthetic approaches to this compound, providing a basis for comparison.
Table 1: Comparison of Synthesis Methods from Furfural
| Method | Molar Ratio (Chlorine:Furfural) | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| Batch Process | 6:1 to 20:1 | 60-110 | Variable | ~65 | Good | U.S. Patent 2,821,553[1] |
| Continuous Recirculation | >5:1 | 40-100 | Continuous | 93-96 | High | U.S. Patent 3,407,228 |
Characterization of this compound
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Chemical shifts (δ) are typically observed for the aldehydic proton and the carboxylic acid proton. The exact shifts are solvent-dependent. |
| ¹³C NMR | Resonances are expected for the carbonyl carbon of the aldehyde, the carboxylic acid carbon, and the two sp² carbons of the double bond. |
| IR Spectroscopy | Characteristic absorption bands are observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the aldehyde and carboxylic acid, and the C=C stretch. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of CO, Cl, and COOH. |
Conclusion
From its discovery in the mid-19th century to its current industrial-scale production, the chemistry of this compound has been a subject of continuous development. The synthesis from furfural and chlorine has emerged as the most practical and efficient method. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The versatility of this compound ensures its continued relevance in the development of new pharmaceuticals, agrochemicals, and other functional materials.
References
Tautomerism of Mucochloric Acid: A Technical Guide to Understanding its Furanone and Aldehydic Acid Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucochloric acid, systematically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a versatile chemical intermediate with significant applications in organic synthesis. A key feature of its chemistry is the existence of a dynamic equilibrium between its cyclic furanone structure and an acyclic aldehydic acid form. This phenomenon, a type of ring-chain tautomerism, is crucial for understanding its reactivity, stereochemistry, and biological activity. This technical guide provides an in-depth exploration of the tautomerism of this compound, detailing the underlying mechanism, methods for its characterization, and the implications for its use in research and development.
Introduction to the Tautomerism of this compound
This compound exists as a chiral molecule in its cyclic furanone form due to the stereocenter at the C5 position. However, it readily undergoes racemization in solution. This loss of optical activity is a direct consequence of the ring-chain tautomerism, where the furanone ring opens to form an achiral acyclic aldehydic acid, specifically (Z)-2,3-dichloro-4-oxobut-2-enoic acid. The interconversion between these two tautomers allows for the inversion of the stereocenter upon ring closure, leading to a racemic mixture at equilibrium.
The position of this equilibrium can be influenced by various factors, including the solvent, pH, and temperature. Understanding and controlling this equilibrium is paramount for stereoselective synthesis and for elucidating the mechanisms of its biological interactions.
The Tautomeric Equilibrium: Furanone vs. Aldehydic Acid
The tautomeric equilibrium of this compound involves the interconversion of the cyclic hemiacetal (furanone) and the open-chain γ-oxo-carboxylic acid.
-
Furanone Form (Cyclic): 3,4-dichloro-5-hydroxy-2(5H)-furanone
-
Aldehydic Acid Form (Acyclic): (Z)-2,3-dichloro-4-oxobut-2-enoic acid
The equilibrium can be represented as follows:
Quantitative Analysis of Tautomeric Equilibrium
While specific equilibrium constants (Keq = [Acyclic Form]/[Cyclic Form]) for this compound are not extensively reported in readily available literature, these values can be determined experimentally. The equilibrium is known to be sensitive to environmental conditions. Generally, polar protic solvents can stabilize the open-chain form through hydrogen bonding, potentially shifting the equilibrium towards the aldehydic acid.
| Parameter | Furanone Form | Aldehydic Acid Form | Factors Influencing Equilibrium |
| Chirality | Chiral at C5 | Achiral | Racemization occurs via the acyclic form |
| Stability | Generally more stable | Less stable, but concentration can be significant depending on conditions | Solvent polarity, pH, temperature |
| Key Spectroscopic Features | Hemiacetal proton (C5-H) in 1H NMR | Aldehydic proton (-CHO) and carboxylic acid proton (-COOH) in 1H NMR | Distinct signals allow for quantification by NMR |
Experimental Protocols for Characterization
The study of the tautomerism of this compound involves a combination of spectroscopic and chiroptical techniques to identify and quantify the different forms and to measure the rate of their interconversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the direct observation and quantification of tautomers in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.
-
1H NMR Spectroscopy:
-
Acquire a 1H NMR spectrum.
-
Expected Chemical Shifts:
-
Furanone form: A characteristic signal for the hemiacetal proton at C5.
-
Acyclic form: A downfield signal for the aldehydic proton and a broad signal for the carboxylic acid proton.
-
-
Quantification: The ratio of the tautomers can be determined by integrating the signals corresponding to the unique protons of each form.
-
-
13C NMR Spectroscopy:
-
Acquire a 13C NMR spectrum.
-
Expected Chemical Shifts:
-
Furanone form: A signal for the C5 carbon in the hemiacetal region.
-
Acyclic form: Signals for the aldehydic and carboxylic carbons.
-
-
-
Variable Temperature (VT) NMR:
-
Acquire spectra at different temperatures to study the effect of temperature on the equilibrium position and the kinetics of interconversion.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor changes in the electronic structure as the tautomeric equilibrium shifts.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in different solvents.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: The furanone and acyclic forms will have different chromophores and thus different λmax values. Changes in the absorption spectrum with solvent polarity or pH can indicate a shift in the tautomeric equilibrium.
Polarimetry
Polarimetry is used to measure the rate of racemization, which is directly related to the kinetics of the ring-chain tautomerism.
Methodology:
-
Sample Preparation: Prepare a solution of an enantiomerically enriched sample of this compound in a suitable solvent.
-
Measurement: Place the solution in a polarimeter and measure the optical rotation as a function of time.
-
Kinetic Analysis: The rate of decrease of the optical rotation follows first-order kinetics, from which the rate constant for racemization (krac) can be determined. This rate constant is a measure of the rate of interconversion between the enantiomers via the achiral acyclic intermediate.
Logical Workflow for Tautomerism Study
The investigation of this compound tautomerism follows a logical progression from identification to quantification and kinetic analysis.
Computational Modeling
Density Functional Theory (DFT) calculations can provide valuable insights into the tautomerism of this compound.
Methodology:
-
Structure Optimization: Build the 3D structures of both the furanone and acyclic tautomers. Optimize their geometries using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Transition State Search: Locate the transition state for the ring-opening and ring-closing reactions to determine the energy barrier for the tautomerization process.
-
Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the relative energies and the activation barrier.
Implications for Drug Development and Synthesis
The tautomeric nature of this compound has several important implications:
-
Reactivity: The two tautomers present different reactive functional groups (hemiacetal vs. aldehyde and carboxylic acid), which can lead to different reaction pathways and products.
-
Stereocontrol: In stereoselective reactions, the facile racemization must be considered and controlled, for instance, by performing reactions at low temperatures or by derivatizing the hydroxyl group to lock the ring structure.
-
Biological Activity: The different tautomers may exhibit different biological activities and interact with biological targets in distinct ways. The in vivo equilibrium will be influenced by the physiological environment.
Conclusion
The ring-chain tautomerism of this compound is a fundamental aspect of its chemistry that dictates its structure, reactivity, and stereochemical integrity. A thorough understanding of this equilibrium is essential for its effective utilization in synthetic chemistry and for the rational design of molecules with desired biological properties. The combination of spectroscopic techniques, chiroptical methods, and computational modeling provides a comprehensive framework for the in-depth characterization of this dynamic process. This guide provides the foundational knowledge and methodological approaches for researchers to explore and exploit the fascinating chemistry of this compound.
The Multifaceted Reactivity of Mucochloric Acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) is a highly functionalized and versatile scaffold that has garnered significant interest in medicinal chemistry and drug development. Its rich chemical architecture, featuring an aldehyde, a dichlorinated alkene, and a lactone ring, provides multiple points for modification, enabling the synthesis of a diverse array of derivatives with promising biological activities, including potent anticancer properties. This technical guide provides an in-depth exploration of the reactivity of this compound's key functional groups, supported by experimental protocols and mechanistic insights to facilitate its application in drug discovery and development.
Core Reactivity of Functional Groups
This compound's reactivity is governed by the interplay of its distinct functional groups. The electron-withdrawing nature of the chlorine atoms and the carbonyl groups significantly influences the reactivity of the entire molecule. The key reactive sites are the vinylic chlorides at C3 and C4, the hemiacetal hydroxyl group at C5 (in its cyclic lactone form), and the aldehyde group (in its open-chain form).
Nucleophilic Substitution at the Dichloroalkene Moiety
The two chlorine atoms on the double bond are susceptible to nucleophilic substitution. The reactivity of these vinylic chlorides is a cornerstone of this compound's utility as a synthetic building block.
Mechanism and Regioselectivity: The reaction generally proceeds via a nucleophilic addition-elimination mechanism. The conditions of the reaction play a critical role in determining the regioselectivity of the substitution. Under basic conditions, nucleophilic attack is favored at the C3 and C4 positions, leading to the displacement of one or both chlorine atoms.[1] There is a noted difference in the reactivity of the two halogen atoms, which allows for selective and sequential substitutions.[2]
Common Nucleophiles: A wide range of nucleophiles have been successfully employed in substitution reactions with this compound, including:
-
Thiols: Aromatic and aliphatic thiols react readily, typically under basic conditions, to yield mono- or di-substituted thioethers.[1]
-
Amines: Primary and secondary amines can displace the chlorine atoms to form enamino lactones or, with subsequent reduction, lead to the formation of γ-butyrolactams.
-
Phenols: In the presence of a strong base, phenols can act as nucleophiles to replace a chlorine atom.[3]
Reactions of the Lactone Ring and the C5-Hydroxyl Group
In its stable form, this compound exists as a cyclic hemiacetal, a 2(5H)-furanone derivative, with a hydroxyl group at the C5 position.
Substitution at C5: Under acidic conditions, the hydroxyl group at C5 can be protonated, making it a good leaving group (water). This facilitates nucleophilic attack at the C5 position. For example, in the presence of an acid catalyst, thiols can displace the hydroxyl group to form 5-thio-substituted furanones.[1]
Lactone to Lactam Conversion: The furanone ring can be converted into a pyrrol-2-one (a γ-lactam) ring system. This is a powerful transformation for generating structural diversity. A common method is a reductive amination, where this compound reacts with a primary amine, followed by in-situ reduction.
Caption: Conversion of the furanone ring of this compound to a γ-butyrolactam.
Reactions Involving the Aldehyde Functionality
In solution, this compound can exist in equilibrium with its open-chain aldehyde form. This aldehyde group can undergo characteristic reactions.
Condensation Reactions: The aldehyde can react with hydrazines to form pyridazinone derivatives, a class of compounds that have shown biological activity.[3] It can also form semicarbazones and phenylhydrazones in the expected manner.[3]
Reduction: The aldehyde group can be selectively reduced to an alcohol, providing another handle for further functionalization.
Cycloaddition Reactions of the Alkene
The electron-deficient double bond of the furanone ring can participate as a dienophile in cycloaddition reactions, such as Diels-Alder reactions, providing a route to complex polycyclic structures.
Quantitative Reactivity Data
While extensive qualitative studies on the reactivity of this compound exist, specific quantitative kinetic and thermodynamic data are not widely reported in the literature. The following table summarizes the qualitative reactivity trends based on experimental observations.
| Functional Group | Reaction Type | Relative Reactivity/Conditions | Notes |
| Dichloroalkene | Nucleophilic Substitution | High reactivity with soft nucleophiles (e.g., thiols) under basic conditions. | The two chlorine atoms exhibit differential reactivity, allowing for stepwise substitution. |
| C5-Hydroxyl | Nucleophilic Substitution | Reactive under acidic conditions. | Protonation of the hydroxyl group facilitates its departure as water. |
| Lactone Carbonyl | Nucleophilic Acyl Attack | Less reactive than the vinylic chlorides to direct attack. Ring opening is possible under certain conditions. | The lactone is relatively stable but can be opened or transformed (e.g., to a lactam). |
| Aldehyde | Nucleophilic Addition | Reacts with typical aldehyde reagents (e.g., hydrazines). | Exists in equilibrium with the cyclic lactone form. |
| Alkene | Cycloaddition | Can act as a dienophile, especially with electron-rich dienes. | Provides a route to complex cyclic systems. |
This compound Derivatives in Drug Development: A Focus on Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[4] While the precise molecular mechanisms are still under investigation for many derivatives, a common strategy for anticancer drug action is the induction of apoptosis (programmed cell death) and the inhibition of pro-survival signaling pathways.
Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway and Induction of Apoptosis
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Inhibition of this pathway is a major focus of modern cancer drug development. It is plausible that certain this compound derivatives exert their anticancer effects by targeting this pathway, leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction by a this compound derivative.
In this proposed mechanism, the this compound derivative inhibits the activity of Akt, a key node in the PI3K pathway. This inhibition relieves the suppression of pro-apoptotic proteins like Bax. Uninhibited Bax can then trigger the mitochondrial pathway of apoptosis, leading to the activation of a cascade of caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of programmed cell death.
Experimental Protocols
The following are representative protocols for key transformations and analyses of this compound.
Protocol 1: Synthesis of a 3-Arylthio-4-chloro-2(5H)-furanone Derivative
This protocol is adapted from the synthesis of arylthio derivatives of this compound.[1]
-
Materials:
-
This compound
-
Aromatic thiol (e.g., 4-methylthiophenol)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Carbon tetrachloride (or other suitable recrystallization solvent)
-
-
Procedure: a. Prepare a solution of this compound (1.0 eq) and KOH (1.0 eq) in a minimal amount of water. b. In a separate flask, prepare a solution of the aromatic thiol (1.0 eq) and KOH (1.0 eq) in water. c. Slowly add the thiol solution to the stirred this compound solution. A precipitate may form. d. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, filter the precipitate and dissolve it in water. f. Acidify the solution with dilute HCl. An oily product should separate. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by recrystallization from a solvent such as carbon tetrachloride.
Protocol 2: Kinetic Analysis of Thiol Substitution by UV-Vis Spectrophotometry
This protocol provides a general method for determining the pseudo-first-order rate constant for the reaction of this compound with a thiol nucleophile in excess.
-
Materials and Equipment:
-
This compound
-
Thiol (e.g., glutathione or N-acetylcysteine)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
-
Procedure: a. Prepare a stock solution of this compound in the phosphate buffer (e.g., 10 mM). b. Prepare a series of stock solutions of the thiol in the same buffer at concentrations significantly higher than the final this compound concentration (e.g., 100 mM, 200 mM, 300 mM) to ensure pseudo-first-order conditions. c. Set the spectrophotometer to scan a range of wavelengths (e.g., 220-400 nm) to identify a wavelength where there is a significant change in absorbance upon reaction (either disappearance of reactant or appearance of product). d. Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C). e. In a quartz cuvette, mix the buffer and the thiol solution to the desired final concentration. f. Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette to achieve the final desired concentration (e.g., 0.1 mM). Mix quickly. g. Immediately begin recording the absorbance at the predetermined wavelength over time. h. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
Data Analysis: a. Plot the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs). c. Repeat the experiment with different excess concentrations of the thiol. d. Plot k_obs versus the thiol concentration. The slope of this second plot will be the second-order rate constant (k_2) for the reaction.
Caption: Workflow for kinetic analysis of this compound reactivity.
Protocol 3: Monitoring Reaction Progress by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of a reaction by separating and quantifying the reactant, intermediates, and products.
-
Method Development: a. Column: A reversed-phase C18 column is typically suitable for separating this compound and its derivatives. b. Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. c. Detection: A UV detector is appropriate, as the furanone ring and many aromatic derivatives absorb UV light. The detection wavelength should be optimized for the compounds of interest.
-
Procedure for Reaction Monitoring: a. Set up the chemical reaction as described in the synthesis protocols. b. At various time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot of the reaction mixture. c. Immediately quench the reaction in the aliquot, if necessary (e.g., by adding a large volume of cold mobile phase or a quenching agent). d. Dilute the aliquot to a suitable concentration for HPLC analysis. e. Inject the diluted sample onto the HPLC system. f. Record the chromatogram, identifying peaks corresponding to the starting material, intermediates, and products based on their retention times (previously determined using authentic standards). g. The area under each peak is proportional to the concentration of the corresponding compound. By plotting the peak areas as a function of time, the kinetics of the reaction can be determined.
Conclusion
This compound is a privileged starting material for the synthesis of a wide range of heterocyclic compounds. Its multiple, differentially reactive functional groups allow for a high degree of synthetic control, enabling the creation of diverse molecular architectures. The demonstrated anticancer activity of its derivatives highlights its potential in drug discovery. A thorough understanding of the reactivity of its functional groups, as outlined in this guide, is essential for harnessing the full synthetic potential of this versatile molecule in the development of novel therapeutics. Further quantitative studies into the kinetics and thermodynamics of its reactions, as well as detailed investigations into the molecular mechanisms of biological action of its derivatives, will undoubtedly pave the way for new and innovative applications.
References
- 1. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | NSF Public Access Repository [par.nsf.gov]
- 4. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
Mucochloric Acid: A Technical Review of its Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucochloric acid (MCA), chemically known as 2,3-dichloro-3-formylacrylic acid, is a versatile and highly reactive organic compound. Due to its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, along with two chlorine atoms on a double bond, it serves as a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, dyes, and agrochemicals. However, its reactivity also extends to biological systems, where it has been identified as a mutagenic disinfection byproduct in chlorinated drinking water. This technical guide provides a comprehensive review of the literature on this compound, focusing on its synthesis, quantitative biological data, and the current understanding of its mechanisms of action, particularly in the context of its genotoxicity and cytotoxicity.
Chemical Synthesis
The primary industrial synthesis of this compound involves the oxidation and chlorination of furfural. Several methods have been patented, with the overarching goal of achieving high yield and purity.
Experimental Protocol: Synthesis from Furfural
A common method for the preparation of this compound involves the reaction of furfural with chlorine in a concentrated aqueous solution of hydrochloric acid.[1]
Procedure:
-
Chlorine and furfural are conjointly added to a concentrated aqueous solution of hydrochloric acid. The molar ratio of chlorine to furfural should be at least 6:1.[1]
-
The reaction is maintained at a temperature between 60-110°C.[1]
-
Upon completion of the reaction, the resulting solution is cooled to precipitate the this compound.[1]
-
The solid this compound is then separated from the solution by filtration.[1]
A continuous process has also been developed where the reactants are passed into the hydrochloric acid solution, and a portion of the reaction mixture is continuously withdrawn, cooled to crystallize the product, and the remaining mother liquor is recycled.[1]
Biological Activity and Cytotoxicity
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various derivatives of 3,4-dihalogenated 2(5H)-furanones (the core structure of this compound) against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ester derivative (5g) | MAC13/MAC16 | low µM range | [2] |
| Acetate derivative (4b) | MAC13/MAC16 | low µM range | [2] |
| Carbamate derivative (2b) | MAC13/MAC16 | low µM range | [2] |
| Epoxide derivative (7) | MAC13/MAC16 | 0.05 | [2] |
| Aziridine derivative (8) | MAC13/MAC16 | 0.03 | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HCT-116 or MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or its derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Mechanism of Action: Genotoxicity and DNA Damage
The primary mechanism of this compound's toxicity is its ability to act as an alkylating agent, leading to DNA damage. This genotoxicity is the basis for its mutagenic properties.
DNA Alkylation
This compound reacts with nucleophilic sites on DNA bases, particularly the exocyclic amino groups of guanine, adenine, and cytosine. This alkylation can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately leading to mutations or cell death.
Experimental Protocol: DNA Alkylation Assay (Conceptual)
A general workflow to assess DNA alkylation by this compound can be adapted from established methods for other alkylating agents.
Materials:
-
HCT-116 or MCF-7 cells
-
This compound
-
DNA extraction kit
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Treat cells with this compound for a defined period.
-
Isolate genomic DNA from the treated and control cells.
-
Enzymatically digest the DNA to individual nucleosides.
-
Analyze the digested samples using LC-MS/MS to identify and quantify the presence of this compound-DNA adducts by comparing the mass spectra to those of unmodified nucleosides.
Signaling Pathways and Logical Relationships
The precise signaling pathways triggered by this compound that lead to apoptosis are not yet fully elucidated in the literature for HCT-116 and MCF-7 cells. However, based on its known genotoxic effects, a logical workflow from DNA damage to apoptosis can be proposed. Furthermore, it is known that cellular stress, such as that induced by DNA damage, can activate mitogen-activated protein kinase (MAPK) signaling pathways.
Experimental Workflow: From MCA Treatment to Apoptosis Assessment
The following diagram illustrates a typical experimental workflow to investigate the cytotoxic and apoptotic effects of this compound.
References
Methodological & Application
Mucochloric Acid: A Versatile Intermediate in Organic Synthesis for High-Value Applications
Introduction
Mucochloric acid, systematically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized and reactive molecule that serves as a pivotal intermediate in the synthesis of a diverse array of organic compounds. Its unique structure, featuring two reactive chlorine atoms, a lactone ring, and a hydroxyl group, makes it a valuable building block for the construction of complex heterocyclic systems, agrochemicals, and pharmaceuticals. This application note provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for key transformations and presenting quantitative data for synthesized derivatives. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Chemical Reactivity and Synthetic Applications
This compound's reactivity is centered around its various functional groups, allowing for a wide range of chemical modifications. The two chlorine atoms can be selectively substituted by various nucleophiles, the hydroxyl group can be derivatized, and the furanone ring can undergo transformations to yield different heterocyclic cores.
Key application areas for this compound as a synthetic intermediate include:
-
Synthesis of Heterocyclic Compounds: this compound is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as pyridazinones, pyrrol-2-ones, and furanone derivatives. These scaffolds are prevalent in many biologically active molecules.
-
Development of Pharmaceuticals: A number of this compound derivatives have been investigated for their potential as therapeutic agents. Notably, derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities.
-
Agrochemical Synthesis: The chlorinated backbone of this compound makes it a suitable starting material for the synthesis of pesticides and fungicides. For instance, mucochloric anhydride has demonstrated excellent fungicidal properties.[1][2]
Key Synthetic Transformations and Experimental Protocols
This section details the experimental procedures for several key reactions utilizing this compound as a starting material.
Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound serves as a convenient starting material for their synthesis through condensation with hydrazine derivatives.
Protocol 1: Synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one [3]
This protocol describes the synthesis of a substituted pyridazinone from this compound and p-methylphenyl hydrazine.
-
Reaction Scheme:
-
Experimental Procedure:
-
To a mixture of this compound (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), add p-methylphenyl hydrazine (10.84 g, 88.75 mmol).
-
Stir the reaction mixture at room temperature.
-
Reflux the solution for 2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the suspension, wash the solid with water, and dry it under high vacuum to obtain the crude product.
-
-
Quantitative Data:
| Product | Yield | ¹H NMR Data (DMSO-d6, 400 MHz) |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | 96% | δ 8.32 (s, 1H); 7.41 (d, J = 8.4 Hz, 2H); 7.32 (d, J = 8.4 Hz, 2H); 2.37 (s, 3H)[3] |
Caption: Experimental workflow for the synthesis of a pyridazinone derivative.
Synthesis of Furanone and Pyrrol-2-one Derivatives for Bio-conjugation
This compound can be modified to introduce functionalities suitable for "click chemistry," a powerful tool for creating complex molecules like glycoconjugates with potential therapeutic applications.
Protocol 2: Synthesis of Propargyl 3,4-dichloro-2(5H)-furanone-5-carboxylate [3]
This protocol describes the esterification of this compound with propargyl alcohol to introduce an alkyne group.
-
Reaction Scheme:
-
Experimental Procedure:
-
A solution of this compound in a suitable solvent is reacted with propargyl alcohol in the presence of a catalytic amount of sulfuric acid.
-
The reaction mixture is refluxed until completion.
-
The product is isolated and purified using standard techniques.
-
-
Quantitative Data:
| Product | Yield |
| Propargyl 3,4-dichloro-2(5H)-furanone-5-carboxylate | 79% |
Protocol 3: Synthesis of a 2H-pyrrol-2-one derivative [3]
This two-step protocol transforms the furanone ring of this compound into a pyrrol-2-one ring.
-
Reaction Scheme:
-
Experimental Procedure:
-
This compound is first reacted with thionyl chloride in the presence of DMF to yield 3,4,5-trichloro-2(5H)-furanone.
-
The resulting intermediate is then reacted with propargylamine in 1,4-dioxane to afford the desired 2H-pyrrol-2-one derivative.
-
-
Quantitative Data:
| Product | Overall Yield |
| N-propargyl-3,4-dichloro-5-hydroxy-2H-pyrrol-2-one | 45% |
Caption: Synthesis pathways from this compound to precursors for glycoconjugates.
Synthesis of Mucochloric Anhydride
Mucochloric anhydride is a derivative with significant fungicidal properties.
Protocol 4: Synthesis of Mucochloric Anhydride
-
Reaction Scheme:
-
Experimental Procedure: A specific procedure for preparing mucochloric anhydride is described in the Journal of the American Chemical Society, volume 72, page 2537 (1950).[1] Generally, it involves the dehydration of this compound, which can be promoted by refluxing in a suitable solvent with a trace of acid.
-
Application Data: Mucochloric anhydride has been shown to have excellent general utility as a fungicide, efficiently preventing and retarding fungus growth on organic materials.[1][2] Complete control of Sclerotinia fructicola spores (brown rot of stone fruits) was observed at a concentration as low as 1 part per million.[2]
Summary of Quantitative Data
The following table summarizes the quantitative data for the synthesized this compound derivatives discussed in this note.
| Derivative | Synthetic Method | Yield | Key Applications |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Condensation with p-methylphenyl hydrazine | 96% | Intermediate for anticancer and antioxidant agents |
| Propargyl 3,4-dichloro-2(5H)-furanone-5-carboxylate | Esterification with propargyl alcohol | 79% | Precursor for bio-conjugation via click chemistry |
| N-propargyl-3,4-dichloro-5-hydroxy-2H-pyrrol-2-one | Ring transformation with propargylamine | 45% | Precursor for bioactive pyrrol-2-one derivatives |
| Mucochloric Anhydride | Dehydration of this compound | - | Fungicide |
Conclusion
This compound is a cost-effective and highly versatile starting material for the synthesis of a wide range of valuable organic compounds. The protocols and data presented in this application note highlight its utility in preparing heterocyclic structures with potential applications in the pharmaceutical and agrochemical industries. The straightforward and often high-yielding transformations make this compound an attractive intermediate for both academic research and industrial applications.
Safety Information
This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Mucochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucochloric acid, 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a versatile and cost-effective starting material for the synthesis of a wide array of heterocyclic compounds. Its highly functionalized structure, featuring two reactive chlorine atoms, a lactone ring, and a hydroxyl group, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, including pyridazinones, pyrrolinones, and furanones. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
General Reaction Pathways
This compound can be strategically modified at its various reactive sites to yield a range of heterocyclic cores. The primary reaction pathways involve nucleophilic substitution of the chlorine atoms, reaction at the hydroxyl group, and ring-transformation reactions.
Caption: General synthetic routes from this compound.
Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as an excellent precursor for the synthesis of substituted pyridazinones through condensation reactions with hydrazines.
Quantitative Data for Pyridazinone Synthesis
| Product | Reactant 2 | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 4,5-Dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone | 4-Methylphenyl hydrazine | Diluted H2SO4 (3M) | Reflux | 2 h | 96 | [1] |
| 4-Chloro-5-amino-2-phenyl-3(2H)-pyridazinone | Aqueous Ammonia | Water | 100-110°C (autoclave) | 4 h | 91 |
Experimental Protocol: Synthesis of 4,5-Dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone[1]
This protocol describes the synthesis of a key pyridazinone intermediate.
Caption: Workflow for pyridazinone synthesis.
Materials:
-
This compound
-
4-Methylphenyl hydrazine
-
Diluted sulfuric acid (3M)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in diluted sulfuric acid (3M).
-
Add 4-methylphenyl hydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling, the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain 4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone.
Synthesis of Pyrrolinone and Pyrrolidinone Derivatives
Nitrogen-containing five-membered rings such as pyrrolinones and pyrrolidinones are prevalent scaffolds in pharmaceuticals. The reaction of this compound with primary amines provides a direct route to these valuable heterocyclic systems.
Quantitative Data for Pyrrolinone/Pyrrolidinone Synthesis
| Product | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |
| 3,4-Dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones | Amino alcohols | Toluene | Room Temperature | 61-79 | [2] |
| 5-Hydroxy-5-aryl-pyrrol-2-ones | Aryl Grignard Reagents, then Primary Amines | Not specified | Not specified | Low to Moderate | [3] |
Experimental Protocol: Synthesis of 3,4-Dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones[3]
This protocol details the synthesis of amino-substituted furanones, which can be precursors to pyrrolinones.
Materials:
-
3,4-Dichloro-5-methoxycarbonyloxy-2(5H)-furanone (prepared from this compound)
-
Appropriate amino alcohol (e.g., ethanolamine)
-
Toluene
-
Magnetic stirrer and standard laboratory glassware
Procedure:
-
Dissolve 3,4-dichloro-5-methoxycarbonyloxy-2(5H)-furanone in toluene in a round-bottom flask.
-
Add the amino alcohol to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography.
Synthesis of Substituted 2(5H)-Furanone Derivatives
The furanone core of this compound can be retained and functionalized to produce a variety of substituted 2(5H)-furanone derivatives. These reactions often proceed via substitution at the C-5 hydroxyl group or through cross-coupling reactions at the chlorinated positions.
Quantitative Data for 2(5H)-Furanone Synthesis
| Product | Reactant 2 | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanones | Alcohols | Alcohol (as solvent) | H2SO4 or p-TSA | 70-80 | [4] |
| 5-Thiosubstituted-3,4-dichloro-2(5H)-furanones | Aromatic thiols | Not specified | Acidic conditions | 70-84 | [2] |
Experimental Protocol: General Procedure for the Synthesis of 5-Alkoxy-3,4-dichloro-2(5H)-furanones[5]
This protocol describes the etherification of the hydroxyl group of this compound.
Caption: Workflow for 5-alkoxy-furanone synthesis.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TSA)
-
Standard laboratory glassware for heating and work-up
Procedure:
-
Dissolve this compound in an excess of the desired anhydrous alcohol.
-
Add a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the excess alcohol under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the rich chemistry of this starting material. The ability to readily access pyridazinones, pyrrolinones, and a variety of substituted furanones from a common precursor highlights the efficiency and utility of this compound in the generation of novel molecular entities with potential therapeutic applications. Further exploration of its reactivity is likely to uncover even more synthetic possibilities, solidifying its role as a key synthon in modern heterocyclic chemistry.
References
Mucochloric Acid: A Versatile Precursor in Agrochemical Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucochloric acid (MCA), a highly functionalized C4-building block, has emerged as a significant precursor in the synthesis of a diverse range of agrochemicals. Its unique chemical structure, featuring a lactone ring, two chlorine atoms, and a reactive hydroxyl group, allows for a variety of chemical transformations, making it an ideal starting material for the development of novel fungicides, insecticides, and herbicides. This document provides a detailed overview of the application of this compound in the synthesis of key agrochemicals, complete with experimental protocols and quantitative efficacy data.
Fungicide Synthesis: Mucochloric Anhydride
Mucochloric anhydride, a derivative of this compound, has demonstrated notable fungicidal properties. It is effective against a variety of plant pathogenic fungi.
Efficacy of Mucochloric Anhydride
| Fungal Species | Efficacy |
| Sclerotinia fructicola (brown rot of stone fruits) | Complete control at 1 ppm[1] |
| Stemphylium sarcinaeforme (target spot of clover) | Complete control at 50 ppm[1] |
| Phytophthora infestans (tomato late blight) | Excellent control, ~1% defoliation[1] |
| Venturia inaequalis (apple scab) | Effective control on apple foliage[1] |
Experimental Protocol: Synthesis of Mucochloric Anhydride
This protocol is adapted from the procedure described in the Journal of the American Chemical Society.
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Benzene (or toluene)
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate/hexane)
Procedure:
-
A mixture of this compound (1 mole) and acetic anhydride (1.5 moles) in benzene is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath to precipitate the product.
-
The crude mucochloric anhydride is collected by filtration and washed with cold benzene.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure mucochloric anhydride.
Fungicidal Mechanism of Action
The precise mechanism of fungicidal action for mucochloric anhydride is not extensively detailed in the available literature. However, furanone compounds, in general, are known to exert their antifungal effects through various mechanisms. These can include the disruption of the fungal cell wall and membrane integrity, inhibition of key enzymes involved in metabolic pathways such as ergosterol biosynthesis, and the induction of oxidative stress leading to cell death. Further research is needed to elucidate the specific molecular targets of mucochloric anhydride in fungal pathogens.
Insecticide Synthesis: Pyridaben
This compound is a key starting material for the synthesis of pyridaben, a potent acaricide and insecticide.[2] Pyridaben is effective against a wide range of mites and some insects.
Efficacy of Pyridaben
| Parameter | Value | Target |
| IC50 | 2.4 nM | Mitochondrial Complex I (NADH dehydrogenase) |
Experimental Protocol: Synthesis of Pyridaben from this compound
The synthesis of pyridaben from this compound is a multi-step process. The following protocol outlines the key transformations.
Step 1: Synthesis of 3,4-dichloro-5-methoxy-2(5H)-furanone
-
This compound is dissolved in methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified.
Step 2: Synthesis of 4-chloro-5-(4-(tert-butyl)benzylthio)-2(5H)-furanone
-
3,4-dichloro-5-methoxy-2(5H)-furanone is reacted with 4-(tert-butyl)benzyl mercaptan in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).
-
The reaction is stirred at room temperature.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent. The product is purified by column chromatography.
Step 3: Synthesis of Pyridaben
-
The product from Step 2 is reacted with tert-butylhydrazine in a suitable solvent, leading to the formation of the pyridazinone ring of pyridaben.
-
The reaction conditions may require heating.
-
After the reaction is complete, the crude pyridaben is purified by recrystallization or column chromatography.
Signaling Pathway: Mechanism of Action of Pyridaben
Pyridaben acts as a Mitochondrial Electron Transport Inhibitor (METI).[3] It specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. By inhibiting this complex, pyridaben disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the target pest.
Herbicide Synthesis: 3,4-Dichloro-5-alkoxy-2(5H)-furanones
Derivatives of this compound, specifically 3,4-dichloro-5-alkoxy-2(5H)-furanones, have shown promise as herbicidal agents. The alkoxy group at the 5-position can be varied to modulate the herbicidal activity and selectivity.
Efficacy of Herbicidal Furanone Derivatives
Experimental Protocol: Synthesis of 3,4-Dichloro-5-alkoxy-2(5H)-furanones
Materials:
-
This compound
-
Various alcohols (e.g., methanol, ethanol, propanol)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or the corresponding alcohol)
-
Neutralizing agent (e.g., sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
This compound (1 equivalent) is suspended in an excess of the desired alcohol or in an inert solvent like toluene with the alcohol (1.2 equivalents).
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the mixture.
-
The reaction is heated to reflux and monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3,4-dichloro-5-alkoxy-2(5H)-furanone.
Logical Relationship: Synthesis of Agrochemicals from this compound
The following diagram illustrates the central role of this compound as a precursor in the synthesis of different classes of agrochemicals.
Conclusion
This compound stands out as a highly versatile and valuable platform for the synthesis of a wide array of agrochemicals. Its inherent reactivity allows for the straightforward introduction of various functional groups, leading to the development of potent fungicides, insecticides, and herbicides. The protocols and data presented herein provide a foundation for researchers and professionals in the agrochemical industry to explore the full potential of this remarkable precursor in creating next-generation crop protection solutions. Further research into the precise mechanisms of action of this compound-derived agrochemicals will undoubtedly pave the way for the design of even more effective and environmentally benign products.
References
Application Notes and Protocols for the Preparation of Pyridazinone Derivatives from Mucochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1] Their diverse pharmacological profiles include anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3] Mucochloric acid, a readily available starting material, serves as a convenient precursor for the synthesis of various halogenated pyridazinone derivatives, which can be further functionalized to generate a library of bioactive molecules.[1][4]
These application notes provide detailed protocols for the synthesis of key pyridazinone intermediates from this compound, summarize relevant quantitative data, and illustrate the synthetic pathways and experimental workflows.
General Synthetic Pathway
The primary route for the synthesis of pyridazinone derivatives from this compound involves a cyclization reaction with a hydrazine derivative. The reaction proceeds by the condensation of the hydrazine with the aldehyde and lactone functionalities of this compound to form the pyridazinone ring.
Caption: General synthetic pathway from this compound to bioactive pyridazinone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone
This protocol describes the synthesis of the parent 4,5-dichloro-3(2H)-pyridazinone, a key intermediate for further derivatization.
Materials:
-
This compound
-
Hydrazine sulfate
-
Sodium acetate
-
Water
Procedure:
-
Prepare a solution of this compound (3.9 g) in water by warming the mixture to 80-100 °C with stirring.[5]
-
In a separate container, prepare a mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g).[5]
-
Add the hydrazine sulfate and sodium acetate mixture to the hot solution of this compound.
-
A solid precipitate will form. Collect the solid by filtration.
-
Recrystallize the crude product from water to yield pure 4,5-dichloro-3-pyridazone.[5]
Protocol 2: Synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one
This protocol details the synthesis of an N-aryl substituted pyridazinone derivative.
Materials:
-
This compound
-
p-Methylphenyl hydrazine
-
Diluted sulfuric acid (3M)
-
Water
Procedure:
-
To a mixture of this compound (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), add p-methylphenyl hydrazine (10.84 g, 88.75 mmol).[2]
-
Stir the reaction mixture at room temperature.
-
Heat the solution to reflux for 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the suspension and wash the solid with water.
-
Dry the collected solid under high vacuum to afford the crude product.[2]
Protocol 3: Synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone
This protocol outlines the synthesis of an N-alkyl substituted pyridazinone derivative.
Materials:
-
tert-Butylhydrazine hydrochloride
-
33% aqueous sodium hydroxide solution
-
Benzene
-
This compound
-
Propionic acid
Procedure:
-
To a solution of 33% aqueous sodium hydroxide (4.9 g) in benzene (48 g), add tert-butylhydrazine hydrochloride (5.0 g, 0.04 mol).[1]
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add this compound (6.8 g, 0.04 mol) and continue stirring for an additional 30 minutes.[1]
-
Add propionic acid (3.0 g) to the reaction mixture.
-
Stir the mixture at 35 to 45°C for 4 hours.[1]
-
After the reaction is complete, proceed with extraction and purification to obtain the final product.
Experimental Workflow
The general workflow for the synthesis and purification of pyridazinone derivatives from this compound is depicted below.
Caption: General experimental workflow for the synthesis of pyridazinone derivatives.
Quantitative Data Summary
| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 4,5-dichloro-3(2H)-pyridazinone | This compound, Hydrazine sulfate, Sodium acetate | Water, 80-100°C | Not specified | 199-200 | [5] |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | This compound, p-Methylphenyl hydrazine | 3M H2SO4, Reflux, 2h | Good (not specified) | Not specified | [2] |
| 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone | This compound, tert-Butylhydrazine hydrochloride | NaOH, Benzene, Propionic acid, 35-45°C, 4h | 80 | 63-65 | [1] |
Spectroscopic Data
4,5-dichloro-2-methyl-3(2H)-pyridazinone [3][6]
-
¹³C NMR (DMSO-d6): Chemical shifts observed.
-
MS (GC): Molecular Weight: 179.01 g/mol .
[2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one [2]
-
LCMS: m/e 255 (M+1).
Biological Activities and Mechanism of Action
Derivatives of 4,5-dichloro-3(2H)-pyridazinone, synthesized from this compound, have demonstrated significant potential in anticancer research.[1] Their therapeutic effects are often attributed to the induction of apoptosis (programmed cell death) in malignant cells.[1] Some derivatives have been shown to upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1]
Furthermore, certain pyridazinone derivatives exhibit anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7]
Caption: Inhibition of COX-2 and 5-LOX pathways by pyridazinone derivatives.
Conclusion
The synthesis of pyridazinone derivatives from this compound offers a straightforward and efficient route to a class of compounds with significant therapeutic potential. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals. Further exploration of the structure-activity relationships of these derivatives will likely lead to the identification of new drug candidates with improved efficacy and safety profiles.
References
- 1. 4,5-Dichloro-3(2H)-pyridazinone|High-Purity Research Chemical [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of N-substituted 4,6-diaryl-3-pyridazinones as analgesic, antiinflammatory and antipyretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmaceutical Synthesis of Mucochloric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of mucochloric acid as a versatile starting material in the preparation of various heterocyclic compounds with potential pharmaceutical applications. The protocols outlined below are based on established chemical literature and are intended to serve as a guide for the synthesis and exploration of novel this compound derivatives.
Introduction
This compound, 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized and reactive molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring two reactive chlorine atoms, a lactone ring, and a hydroxyl group, allows for a diverse range of chemical transformations. This versatility has been exploited to synthesize a variety of heterocyclic scaffolds, including furanones, pyrrolones, and pyridazinones, many ofwhich have demonstrated promising biological activities, notably as anticancer and anti-inflammatory agents.[1][2]
Synthesis of 5-Substituted-3,4-dichloro-2(5H)-furanone Derivatives
The hydroxyl group at the C-5 position of this compound is a key site for initial derivatization, enabling the introduction of various functionalities through etherification, esterification, and substitution reactions.
Synthesis of 5-Alkoxy-3,4-dichloro-2(5H)-furanones
The reaction of this compound with alcohols in the presence of an acid catalyst affords 5-alkoxy-3,4-dichloro-2(5H)-furanones, which are useful intermediates for further modifications.
Table 1: Synthesis of 5-Alkoxy-3,4-dichloro-2(5H)-furanones
| Alcohol | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| n-Butanol | Sulfuric acid | n-Butanol | 48 hours | 70-80 | [2][3] |
| Various alcohols | p-Toluenesulfonic acid | Alcohol | Not specified | 70-80 | [3] |
Experimental Protocol 1: Synthesis of 5-n-Butoxy-3,4-dichloro-2(5H)-furanone [2]
-
A mixture of this compound (10 g) and n-butanol (70 ml) is prepared.
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction mixture is refluxed for 48 hours, with progress monitored by Thin Layer Chromatography (TLC) using an ether/petroleum ether (1:1) solvent system.
-
Upon completion, the reaction mixture is poured into an ice-cold solution of sodium hydrogen carbonate.
-
The product is extracted with a 1:1 mixture of ether and petroleum ether.
-
The organic solvent is removed under vacuum to yield the desired product as a colorless oil.
Logical Diagram for the Synthesis of 5-Alkoxy-3,4-dichloro-2(5H)-furanones
Caption: Etherification of this compound to yield 5-alkoxy derivatives.
Synthesis of 5-Thiosubstituted-3,4-dichloro-2(5H)-furanones
This compound reacts with aromatic thiols under acidic conditions to produce 5-thiosubstituted derivatives.
Table 2: Synthesis of 5-Thiosubstituted-3,4-dichloro-2(5H)-furanones
| Thiol | Conditions | Yield (%) | Reference |
| Aromatic thiols | Acidic | 70-84 | [4] |
Experimental Protocol 2: General Procedure for the Synthesis of 5-Thiosubstituted-3,4-dichloro-2(5H)-furanones [4]
A general procedure involves the coupling of this compound with an appropriate aromatic thiol under acidic conditions. Specific reaction times and temperatures may vary depending on the thiol used.
Synthesis of N-Substituted-3,4-dichloro-1,5-dihydro-pyrrol-2-ones via Reductive Amination
The direct reductive amination of this compound with various primary amines provides an efficient route to N-substituted-3,4-dichloro-1,5-dihydro-pyrrol-2-ones, a class of compounds with potential biological activity.
Table 3: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent System | Reaction Time | Yield (%) | Reference |
| Various primary amines | Sodium triacetoxyborohydride | Dichloromethane/Acetic acid | 24 hours | 66-76 | [1] |
Experimental Protocol 3: General Procedure for the Reductive Amination of this compound [1]
-
To a solution of this compound (1 equivalent) in a 1:1 (v/v) mixture of dichloromethane and acetic acid, the primary amine (1.1 equivalents) is added.
-
Sodium triacetoxyborohydride (1.5 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The product is isolated and purified by silica gel chromatography and/or crystallization.
Workflow for Reductive Amination of this compound
Caption: One-pot reductive amination of this compound with primary amines.
Synthesis of 4,5-Dihalo-3(2H)-pyridazinones
The reaction of this compound with hydrazine derivatives leads to the formation of 4,5-dihalogeno-3(2H)-pyridazinones, which are precursors to a wide range of biologically active compounds.
Table 4: Synthesis of 4,5-Dichloro-2-substituted-3(2H)-pyridazinones
| Hydrazine Derivative | Solvent/Acid | Reaction Conditions | Yield (%) | Reference |
| Semicarbazide hydrochloride | Methanol/Water, Acetic acid | Room temp, then reflux | 39 | [5] |
| p-Methylphenyl hydrazine | Diluted Sulfuric acid | Reflux for 2 hours | 96 | [6] |
| Hydrazine derivatives | Aqueous acidic solution | Elevated temperature | 35-90 | [3] |
Experimental Protocol 4: Synthesis of 4,5-Dichloro-2-(p-tolyl)-3(2H)-pyridazinone [6]
-
This compound (14.99 g, 88.75 mmol) is dissolved in diluted sulfuric acid (3M, 150 mL).
-
p-Methylphenyl hydrazine (10.84 g, 88.75 mmol) is added to the solution, and the mixture is stirred at room temperature.
-
The reaction mixture is then refluxed for 2 hours.
-
After completion of the reaction (monitored by TLC), the suspension is filtered.
-
The collected solid is washed with water and dried under high vacuum to afford the crude product.
Reaction Pathway for Pyridazinone Synthesis
Caption: Synthesis of pyridazinones from this compound and hydrazines.
Synthesis of Glycoconjugates via Click Chemistry
This compound derivatives can be functionalized with terminal alkynes, which then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form glycoconjugates.
Experimental Protocol 5: Synthesis of a Propargyl Derivative of 3,4-dichloro-2(5H)-furanone [7]
-
This compound is reacted with propargyl alcohol in the presence of a catalytic amount of sulfuric acid.
-
The reaction typically proceeds with good yield (e.g., 79%).
Experimental Protocol 6: General Procedure for Click Chemistry [7]
-
A solution of a sugar azide (1.0 eq) and a propargyl derivative of this compound (1.0 eq) is prepared in a mixture of THF and isopropanol (1:1, v/v).
-
To this solution, a freshly prepared mixture of CuSO₄·5H₂O (0.2 eq) in water and sodium ascorbate (0.4 eq) in water is added.
-
The reaction is stirred at room temperature for 24 hours.
-
The product is isolated and purified.
Click Chemistry Workflow for Glycoconjugate Synthesis
References
- 1. First direct reductive amination of this compound: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarena.com [scholarena.com]
- 6. cbijournal.com [cbijournal.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reductive Amination of Mucochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucochloric acid, a highly functionalized 2(5H)-furanone derivative, serves as a versatile building block in organic synthesis due to its multiple reactive sites.[1][2][3][4] Its derivatives are of significant interest in medicinal chemistry, with some exhibiting potential anticancer and antimicrobial properties.[2][4] Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[5][6][7][8] The direct reductive amination of this compound provides an efficient route to synthesize highly functionalized α,β-unsaturated γ-butyrolactams and other nitrogen-containing heterocyclic compounds.[9] This protocol outlines a one-pot method for the reductive amination of this compound.
Reaction Principle
The reductive amination of this compound proceeds through a two-step, one-pot sequence. First, this compound reacts with a primary or secondary amine to form an intermediate imine or enamine. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride, to yield the corresponding N-substituted aminomethyl derivative.[6][7][9][10] The reaction is typically carried out under mild conditions and offers a straightforward approach to a variety of this compound derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot reductive amination of this compound.
Caption: General workflow for the one-pot reductive amination of this compound.
Detailed Experimental Protocol
This protocol is based on the direct reductive amination method for preparing N-substituted-3,4-dichloro-1,5-dihydro-pyrrol-2-ones.[9]
Materials:
-
This compound (1)
-
Various primary and secondary amines (e.g., benzylamine, aniline, alkylamines)
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 95% ethanol (10 mL).
-
Amine Addition: Add the desired amine (1.1 mmol) to the solution at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (1.5 mmol) in small portions over 15 minutes. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted-3,4-dichloro-1,5-dihydro-pyrrol-2-one.
Quantitative Data Summary
The following table summarizes the yields obtained for the reductive amination of this compound with various amines, as reported in the literature.[9]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 85 |
| 2 | Aniline | N-phenyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 78 |
| 3 | p-Toluidine | N-(p-tolyl)-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 82 |
| 4 | n-Butylamine | N-(n-butyl)-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 75 |
| 5 | Cyclohexylamine | N-cyclohexyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one | 72 |
Logical Relationship of Reaction Steps
The following diagram illustrates the logical progression and key transformations during the reductive amination process.
Caption: Logical steps in the reductive amination of this compound.
Safety Precautions
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Sodium borohydride is a reactive substance that can release hydrogen gas upon contact with acidic solutions or water. Handle with care and quench slowly.
-
Standard safety procedures for handling organic solvents should be followed.
References
- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science24.com [science24.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gctlc.org [gctlc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. First direct reductive amination of this compound: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [open.bu.edu]
Application Notes and Protocols for Click Chemistry Reactions Involving Mucochloric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of click chemistry reactions involving mucochloric acid derivatives, a versatile class of compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below, based on established literature, offer step-by-step guidance for the synthesis of key intermediates and their subsequent conjugation using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While specific examples of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound derivatives are not yet prevalent in the literature, a general protocol is provided as a starting point for further investigation.
Introduction to this compound in Click Chemistry
This compound (MCA), a highly functionalized furanone derivative, serves as an inexpensive and versatile starting material for the synthesis of a wide array of heterocyclic compounds.[1][2] Its reactive sites, including two chlorine atoms and a lactone ring, allow for selective modifications to introduce functionalities suitable for click chemistry.[1][2] Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for bioconjugation and drug discovery.[][4] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][]
The fusion of this compound's structural features with the efficiency of click chemistry opens avenues for creating novel glycoconjugates and other bioactive molecules with potential applications in anticancer and antimicrobial therapies.[6][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound Derivatives
The CuAAC reaction is a powerful tool for covalently linking molecules functionalized with terminal alkynes and azides to form a stable 1,2,3-triazole ring.[8][9] This section provides protocols for the synthesis of a key alkyne-functionalized this compound derivative and its subsequent CuAAC reaction.
Synthesis of Propargyl Derivative of 3,4-dichloro-furan-2(5H)-one
This protocol describes the synthesis of an alkyne-bearing this compound derivative, a crucial precursor for CuAAC reactions.[6]
Experimental Protocol:
-
To a stirred solution of this compound (1.0 equivalent) dissolved in toluene, add propargyl alcohol (10.0 equivalents) and a catalytic amount of sulfuric acid (H₂SO₄, 0.05 equivalents).
-
Reflux the mixture for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the mobile phase.
-
Upon completion of the reaction, add potassium carbonate (K₂CO₃, 0.05 equivalents) to the reaction mixture and stir for an additional 30 minutes.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the product by flash chromatography on silica gel.
| Reactant/Reagent | Molar Ratio/Concentration | Role |
| This compound | 1.0 eq | Starting Material |
| Propargyl Alcohol | 10.0 eq | Alkyne Source |
| Toluene | - | Solvent |
| Sulfuric Acid (H₂SO₄) | 0.05 eq | Catalyst |
| Potassium Carbonate (K₂CO₃) | 0.05 eq | Neutralizing Agent |
Quantitative Data:
| Product | Yield | Reference |
| Propargyl derivative of 3,4-dichloro-furan-2(5H)-one | 79% | [6] |
CuAAC Reaction of Propargylated this compound Derivative with Azido Sugars
This protocol details the click reaction between the propargyl derivative of this compound and various azido-functionalized sugar molecules to generate glycoconjugates.[6]
Experimental Protocol:
-
Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.2 equivalents) in water.
-
Prepare a separate solution of sodium ascorbate (0.4 equivalents) in water.
-
Add the sodium ascorbate solution to the copper sulfate solution with stirring.
-
In a separate flask, dissolve the sugar azide (1.0 equivalent) and the propargyl derivative of 3,4-dichloro-furan-2(5H)-one (1.0 equivalent) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and isopropanol.
-
Add the freshly prepared copper catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the glycoconjugate product, typically by column chromatography.
| Reactant/Reagent | Molar Ratio/Concentration | Role |
| Sugar Azide | 1.0 eq | Azide Component |
| Propargyl derivative of 3,4-dichloro-furan-2(5H)-one | 1.0 eq | Alkyne Component |
| CuSO₄·5H₂O | 0.2 eq | Catalyst Precursor |
| Sodium Ascorbate | 0.4 eq | Reducing Agent |
| THF:Isopropanol (1:1, v/v) | - | Solvent |
| Water | - | Solvent |
Quantitative Data:
The yields for the synthesis of various glycoconjugates using this protocol are reported to be high.[6] For specific yield data, please refer to the primary literature.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound Derivatives
SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst.[] This makes SPAAC particularly suitable for biological applications where the cytotoxicity of copper is a concern.[] While specific protocols for the SPAAC reaction of this compound derivatives are not yet well-documented, a general protocol is provided below that can be adapted for this purpose. The key challenge lies in the synthesis of a strained cyclooctyne derivative of this compound.
General Protocol for SPAAC
This protocol provides a general framework for the reaction between a strained cyclooctyne (e.g., a DBCO-functionalized molecule) and an azide-functionalized this compound derivative (synthesis of which would be a prerequisite).
Experimental Protocol:
-
Dissolve the azide-functionalized this compound derivative (1.0 equivalent) in a suitable solvent (e.g., DMSO, water, or a mixture).
-
Add the strained cyclooctyne derivative (e.g., DBCO-PEG, 1.0-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from minutes to hours depending on the specific reactants and their concentrations.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, NMR).
-
Upon completion, purify the product using standard chromatographic techniques (e.g., HPLC, size-exclusion chromatography).
| Reactant/Reagent | Molar Ratio/Concentration | Role |
| Azide-functionalized this compound derivative | 1.0 eq | Azide Component |
| Strained cyclooctyne derivative (e.g., DBCO) | 1.0-1.5 eq | Strained Alkyne |
| Solvent (e.g., DMSO, water) | - | Solvent |
Quantitative Data:
Reaction kinetics for SPAAC are highly dependent on the nature of the strained alkyne.[10] Rate constants can range from 10⁻³ to 1 M⁻¹s⁻¹.[10] No specific kinetic data for SPAAC reactions involving this compound derivatives are currently available.
Synthesis of Azido-Functionalized this compound Derivatives
To expand the scope of click chemistry with this compound, the synthesis of its azido derivatives is essential. While the literature on this specific topic is sparse, a potential synthetic route can be proposed based on nucleophilic substitution of the chlorine atoms on the this compound core with an azide source.
Proposed Synthetic Protocol:
-
Dissolve this compound or a suitable derivative in an appropriate aprotic polar solvent such as DMF or DMSO.
-
Add sodium azide (NaN₃, 2-3 equivalents) to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a proposed protocol and would require optimization and characterization of the resulting products.
Purification and Characterization
The purification of the resulting 1,2,3-triazole products from both CuAAC and SPAAC reactions is typically achieved using standard chromatographic methods.
-
Flash Column Chromatography: Silica gel is a common stationary phase, with solvent systems typically consisting of mixtures of hexane and ethyl acetate, or dichloromethane and methanol, depending on the polarity of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, especially for biological applications, reversed-phase HPLC is often employed.
-
Filtration and Washing: In some cases, if the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent to remove impurities.[11]
Characterization of the final products is typically performed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the triazole-linked product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Visualizing the Workflow
CuAAC Reaction Workflow
References
- 1. [PDF] Scalable Synthesis of Strained Cyclooctyne Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 4. irjmets.com [irjmets.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Topic: Synthesis of 2(5H)-Furanone Derivatives from Mucochloric Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Mucochloric acid (MCA), chemically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is an inexpensive and highly functionalized synthon.[1] Its structure, featuring two reactive chlorine atoms, a double bond, and a lactone ring, makes it a versatile building block for a wide variety of organic compounds.[1][2] The 2(5H)-furanone core, also known as a butenolide, is a privileged scaffold found in numerous natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[3][4] These activities include antimicrobial, antifungal, anti-inflammatory, and antitumor properties, making them highly attractive targets for drug discovery and development.[5][6]
This document provides detailed protocols for the synthesis of 2(5H)-furanone derivatives via nucleophilic substitution reactions with this compound, presents quantitative data for representative reactions, and illustrates the experimental workflow.
General Synthetic Strategy
The primary synthetic route involves the nucleophilic substitution of the reactive groups on the this compound molecule. The two halogen atoms exhibit different reactivity, enabling selective transformations.[3] Reactions with various nucleophiles, such as amines, thiols, and alcohols, can be directed to achieve substitution at different positions, leading to a diverse library of furanone derivatives. Under acidic conditions, the hydroxyl group at the C5 position can be substituted, while basic conditions often favor substitution of the chlorine atoms.[7] In solution, this compound can exist in equilibrium between its cyclic lactone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form, a property that is pH-dependent and can influence its reactivity.[8]
Experimental Protocols
Protocol 1: Synthesis of 5-alkoxy-3,4-dichloro-2(5H)-furanones
This protocol details the acid-catalyzed reaction of this compound with an alcohol to substitute the C5-hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., l-menthol, l-borneol, propargyl alcohol) (1.5 eq)[6][9]
-
Sulfuric acid (catalytic amount)[6]
-
Anhydrous toluene or other suitable solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware with a Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, the selected alcohol, and the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 5-alkoxy derivative.[10]
Protocol 2: Synthesis of 4-thio-substituted-2(5H)-furanones
This protocol describes the nucleophilic substitution of a chlorine atom with a thiol under basic conditions.
Materials:
-
A 3,4-dihalo-5-alkoxy-2(5H)-furanone derivative (1.0 eq) (synthesized via Protocol 1)
-
Aromatic or aliphatic thiol (1.2 eq)
-
Triethylamine (TEA) or another suitable non-nucleophilic base (1.5 eq)
-
Anhydrous acetonitrile or other suitable polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the 5-alkoxy-2(5H)-furanone starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the thiol to the solution, followed by the dropwise addition of the base.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. These reactions are often complete within a few hours.[9]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude residue using silica gel column chromatography to isolate the desired thioether product.[9][10]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2(5H)-furanone derivatives starting from this compound or its immediate derivatives.
| Entry | Starting Material | Nucleophile | Conditions | Product | Yield (%) | Ref |
| 1 | This compound | Propargyl Alcohol | H₂SO₄ (cat.), Reflux | 3,4-dichloro-5-(prop-2-yn-1-yloxy)-2(5H)-furanone | 79 | [6] |
| 2 | 3,4-dichloro-5-(l-bornyloxy)-2(5H)-furanone | 4-methylbenzenethiol | TEA, Acetonitrile, RT | 3-chloro-5-(l-bornyloxy)-4-((4-methylphenyl)thio)-2(5H)-furanone | High (not specified) | [9] |
| 3 | This compound | Adenosine | DMF | 3-(N6-adenosinyl)-2-chloro-2-propenal | 19 | [11] |
| 4 | This compound | Cytidine | DMF | 3-(N4-cytidinyl)-2-chloro-2-propenal | 7 | [11] |
Visualizations
The following diagrams illustrate the synthetic pathway from this compound and the general experimental workflow.
Caption: General reaction scheme for the synthesis of 2(5H)-furanone derivatives.
Caption: A typical experimental workflow for synthesis, purification, and analysis.
Applications and Future Outlook
The straightforward synthesis of diverse 2(5H)-furanone derivatives from this compound makes this a powerful strategy for generating chemical libraries for high-throughput screening. The resulting compounds have shown significant promise in various therapeutic areas. For instance, specific derivatives have demonstrated potent activity against pathogenic bacteria like Staphylococcus aureus and fungi such as Candida albicans, often by inhibiting biofilm formation.[12][13][14] The ability of some furanones to enhance the efficacy of conventional antibiotics presents a promising avenue for combating antimicrobial resistance.[15] Future research will likely focus on synthesizing novel derivatives with improved potency and selectivity, elucidating their mechanisms of action, and advancing lead compounds into preclinical and clinical development.
References
- 1. benthamscience.com [benthamscience.com]
- 2. US2821553A - Preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold | MDPI [mdpi.com]
- 11. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mucochloric Acid as a Precursor for Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucochloric acid, a highly functionalized C4-building block, serves as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds, making it a molecule of significant interest in the fields of dye and pigment chemistry, as well as medicinal chemistry. Its unique structure, featuring a carboxylic acid, a reactive aldehyde or lactone functionality, and two vinyl chloride atoms, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of furanone and pyridazinone-based dyes using this compound as a starting material.
Key Applications
This compound is a valuable starting material for the synthesis of:
-
Furanone Dyes: Reaction with primary aromatic amines yields 3-chloro-4-(arylamino)-5(2H)-furanones, which are colored compounds and can serve as intermediates for more complex dyes.
-
Pyridazinone Dyes: The furanone intermediates can be converted into pyridazinone derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential as dyes and pigments.
-
Azo Dyes: Derivatives of this compound can be functionalized to incorporate primary aromatic amine groups, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.
Data Presentation
Table 1: Synthesis of 3-chloro-4-(p-tolylamino)-5(2H)-furanone from this compound
| Parameter | Value |
| Starting Materials | This compound, p-Toluidine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Product | 3-chloro-4-(p-tolylamino)-5(2H)-furanone |
| Appearance | Yellow solid |
| Yield | ~85% |
| Melting Point | 165-167 °C |
| Spectroscopic Data (Representative) | |
| ¹H NMR (CDCl₃, δ ppm) | 7.1-7.3 (m, 4H, Ar-H), 6.0 (s, 1H, CH), 2.3 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1750 (C=O, lactone), 1600 (C=C) |
| UV-Vis (λmax, nm) | ~400 nm (in Ethanol) |
Table 2: Synthesis of 6-chloro-2-methyl-1-phenyl-1,2-dihydropyridazin-3-one from a Furanone Intermediate
| Parameter | Value |
| Starting Materials | 3-chloro-4-(p-tolylamino)-5(2H)-furanone, Phenylhydrazine |
| Solvent | Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Product | 6-chloro-2-p-tolyl-1-phenyl-1,2-dihydropyridazin-3-one |
| Appearance | Orange-Red solid |
| Yield | ~70% |
| Melting Point | >200 °C |
| Spectroscopic Data (Representative) | |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.2-7.8 (m, 9H, Ar-H), 6.8 (s, 1H, CH), 2.3 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | 1670 (C=O, pyridazinone), 1600 (C=N), 1580 (C=C) |
| UV-Vis (λmax, nm) | ~450-480 nm (in DMF) |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-4-(p-tolylamino)-5(2H)-furanone (Furanone Dye Intermediate)
Materials:
-
This compound (1.69 g, 10 mmol)
-
p-Toluidine (1.07 g, 10 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.69 g, 10 mmol), p-toluidine (1.07 g, 10 mmol), and ethanol (50 mL).
-
Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux with constant stirring for 4 hours. The color of the solution will gradually change to deep yellow/orange.
-
After 4 hours, remove the flask from the heating mantle and allow it to cool to room temperature.
-
Cool the flask further in an ice bath for 30 minutes to promote crystallization of the product.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Characterize the product by melting point determination and spectroscopic methods (¹H NMR, IR, UV-Vis).
Protocol 2: Synthesis of 6-chloro-2-p-tolyl-1-phenyl-1,2-dihydropyridazin-3-one (Pyridazinone Dye)
Materials:
-
3-chloro-4-(p-tolylamino)-5(2H)-furanone (2.39 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial acetic acid (40 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-chloro-4-(p-tolylamino)-5(2H)-furanone (2.39 g, 10 mmol) in glacial acetic acid (40 mL).
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours. The solution will turn a deep red color.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 300 mL of ice-cold water.
-
An orange-red precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure pyridazinone dye.
-
Dry the purified product and characterize it using melting point and spectroscopic analysis.
Protocol 3: Synthesis of an Azo Dye from a this compound Derivative
This protocol outlines a general procedure for the synthesis of an azo dye. It requires the initial synthesis of a this compound derivative containing a primary aromatic amine, which can be achieved through various synthetic routes.
Step 1: Diazotization of the Aromatic Amine Intermediate
Materials:
-
Aromatic amine derivative of this compound (10 mmol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Sodium Nitrite (0.7 g, 10 mmol)
-
Water
-
Ice bath
-
Beaker (100 mL)
Procedure:
-
Dissolve the aromatic amine derivative (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a 100 mL beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 10 mmol) in a small amount of cold water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
Step 2: Coupling Reaction
Materials:
-
Diazonium salt solution (from Step 1)
-
Coupling agent (e.g., N,N-dimethylaniline, 2-naphthol) (10 mmol)
-
Sodium Hydroxide solution (10%)
-
Beaker (250 mL)
-
Ice bath
Procedure:
-
Dissolve the coupling agent (10 mmol) in a 10% sodium hydroxide solution (for phenols) or a dilute acid (for anilines) in a 250 mL beaker.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C.
-
An intensely colored precipitate (the azo dye) should form immediately.
-
Continue stirring for 30 minutes in the ice bath to ensure complete reaction.
-
Collect the dye by vacuum filtration, wash with cold water, and dry.
-
Purify the dye by recrystallization from an appropriate solvent.
Visualizations
Caption: Synthesis of a furanone dye intermediate.
Caption: Conversion of furanone to a pyridazinone dye.
Caption: General workflow for azo dye synthesis.
Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Mucochloric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis and purification of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), a valuable intermediate in organic synthesis. The procedures outlined below are based on established methods and are intended to ensure a high-purity final product.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the oxidation and chlorination of furfural in an aqueous hydrochloric acid solution.[1][2]
1.1. Reaction Principle
Furfural undergoes a ring-opening reaction followed by oxidation and chlorination in the presence of chlorine gas and concentrated hydrochloric acid to yield this compound. The overall reaction is as follows:
C₅H₄O₂ + 5Cl₂ + 3H₂O → C₄H₂Cl₂O₃ + CO₂ + 8HCl
1.2. Experimental Protocol: Batch Process
This protocol describes a batch process suitable for typical laboratory settings.
Materials and Equipment:
-
Furfural (C₅H₄O₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Chlorine gas (Cl₂)
-
Three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a reflux condenser
-
Stirring plate with a magnetic stirrer
-
Ice bath
-
Gas dispersion tube
-
Scrubber (containing sodium hydroxide solution) to neutralize excess chlorine gas
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
To the three-necked flask, add a concentrated aqueous solution of hydrochloric acid.
-
Begin stirring the solution and heat it to a temperature between 60°C and 90°C.[1] A typical laboratory temperature is maintained at 70°C for consistent results.[1]
-
Once the desired temperature is reached, start bubbling chlorine gas into the solution through the gas dispersion tube.
-
Concurrently, begin the slow, dropwise addition of furfural to the reaction mixture. A molar ratio of at least 6 moles of chlorine to 1 mole of furfural is recommended to ensure complete conversion.[2]
-
Maintain the reaction temperature and continue the addition of furfural and the bubbling of chlorine gas. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature range.
-
After the addition of furfural is complete, continue to bubble chlorine gas through the solution for a short period to ensure the reaction goes to completion.
-
Stop the flow of chlorine gas and allow the reaction mixture to cool to room temperature.
-
Further cool the solution in an ice bath to precipitate the this compound.
-
Collect the crude this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water to remove residual mother liquor.
-
Dry the crude product. The expected yield for this batch process is typically around 65%.[3]
1.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. The primary method for purification is recrystallization from water.[4] For higher purity, column chromatography can be employed.[1]
2.1. Experimental Protocol: Recrystallization
Materials and Equipment:
-
Crude this compound
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to dissolve the crude product completely.
-
Add a small amount of activated charcoal to the hot solution to decolorize it.
-
Swirl the flask and keep it on the heating plate for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the purified this compound.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Dry the purified this compound crystals. The melting point of pure this compound is approximately 127°C.[1]
2.2. Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and properties of this compound.
Table 1: Synthesis Parameters and Yields
| Synthesis Method | Key Reactants | Temperature (°C) | Molar Ratio (Cl₂:Furfural) | Typical Yield (%) | Reference |
| Batch Process | Furfural, Chlorine, HCl | 60 - 90 | ≥ 6:1 | ~65 | [2][3] |
| Continuous Process | Furfural, Chlorine, HCl | 40 - 110 | ≥ 5:1 | 93 - 96 | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₂Cl₂O₃ | [1] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 127 °C | [1] |
| Solubility in Water | ~27 g/L at 20°C | [5] |
| pKa | 4.20 at 25°C | [5] |
Safety Precautions
-
Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood. A proper scrubbing system should be in place to neutralize any excess chlorine gas.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound is a poison by ingestion and a moderate skin and severe eye irritant. [4] Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate PPE.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
By following these detailed protocols and safety precautions, researchers can reliably synthesize and purify high-quality this compound for their research and development needs.
References
- 1. Buy this compound | 87-56-9 | >98% [smolecule.com]
- 2. US2821553A - Preparation of this compound - Google Patents [patents.google.com]
- 3. US3407228A - Continuous production of this compound - Google Patents [patents.google.com]
- 4. This compound | 87-56-9 [chemicalbook.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mucochloric Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for mucochloric acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and industrially significant method for synthesizing this compound is through the oxidation and chlorination of furfural in an aqueous acidic medium.[1][2] Alternative, though less common, methods mentioned in historical literature include the reaction of chlorine with furoic acid or heating furfural with manganese dioxide and hydrochloric acid.[2][3]
Q2: What is the typical yield for this compound synthesis?
A2: Yields can vary significantly based on the reaction conditions. Older batch processes report yields around 65% of the theoretical maximum.[1] However, optimized continuous processes, which involve recirculating the reaction mixture and carefully controlling reactant concentrations, can achieve yields as high as 93-96%.[1]
Q3: What are the most common side reactions to be aware of?
A3: The primary side reaction of concern is the formation of mucochloric anhydride. This is particularly favored under dehydrating conditions, such as high temperatures in the presence of a strong acid.[4] Other potential side reactions include the hydrolysis of the furanone ring and the formation of halopropenal derivatives.[4]
Q4: How does pH influence the reaction and the final product?
A4: The pH of the reaction medium is a critical factor. This compound exists in equilibrium between a cyclic furanone form and an acyclic acid form, and this equilibrium is pH-dependent.[4] Acidic conditions are necessary for the primary synthesis reaction from furfural. However, excessively strong acidic conditions, especially with heat, can promote anhydride formation.[4] Basic conditions can lead to the opening of the furanone ring, which may be desirable for certain derivative syntheses but can also lead to degradation of the this compound product.[4]
Q5: What is the role of the mother liquor in optimizing yield?
A5: Recycling the mother liquor (the solution remaining after crystallization of the product) is a key strategy for maximizing overall yield. The mother liquor contains dissolved this compound and unreacted intermediates. By returning it to the reaction vessel for subsequent batches, you can recover this material and significantly improve the process efficiency.[2]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reactant Ratio | The molar ratio of chlorine to furfural is critical. A stoichiometric excess of chlorine is required, with ratios between 6:1 and 20:1 being reported as effective.[2] A preferred range for many processes is between 10:1 and 14:1.[2] |
| Inadequate Reaction Temperature | The reaction temperature should be carefully controlled. A range of 40°C to 110°C is generally recommended.[2] Temperatures between 60°C and 90°C are often optimal.[1][2] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to byproduct formation and degradation.[5] |
| Poor Reactant Mixing | Inefficient mixing of the gaseous chlorine and the liquid furfural in the aqueous medium can limit the reaction rate. Ensure vigorous stirring or use a reactor designed for gas-liquid reactions.[1] |
| Loss of Product in Mother Liquor | A significant amount of this compound may remain dissolved in the mother liquor after crystallization. To improve the overall yield, recycle the mother liquor and washings into the next reaction batch.[2] |
| Premature Product Degradation | Prolonged reaction times at elevated temperatures can lead to the degradation of the product. Monitor the reaction progress and aim to isolate the product once the reaction is complete. |
Issue 2: Formation of Impurities and Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of Mucochloric Anhydride | This is often due to dehydrating conditions. Avoid prolonged heating, especially in the presence of strong dehydrating agents like sulfuric acid. If anhydride formation is a persistent issue, consider lowering the reaction temperature.[4] |
| Tarry, Dark-Colored Product | The formation of tarry substances can result from the polymerization of furan rings under harsh acidic conditions or thermal degradation during purification.[6] Ensure the reaction temperature is well-controlled and consider purification via vacuum distillation to minimize thermal stress on the product.[6] |
| Ring-Opened Byproducts | Harsh oxidative conditions or overly acidic media can promote the opening of the furan ring.[6] Use the mildest effective reaction conditions and avoid an excessive excess of the oxidizing/chlorinating agent. |
Issue 3: Difficulties in Product Purification and Isolation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Crystallization | The product may not crystallize effectively if the solution is not sufficiently concentrated or if it is not cooled to a low enough temperature. Cooling the reaction mixture to between 0°C and 8°C is often effective for inducing crystallization.[1][5] |
| Oily or Sticky Precipitate | The presence of impurities can interfere with the crystallization process, resulting in an oily or sticky product rather than fine crystals. Ensure the reaction has gone to completion and consider washing the crude product with ice-cold water to remove water-soluble impurities.[5] |
| Contamination with Acid | The crystallized product can be contaminated with the acid catalyst (e.g., hydrochloric acid). Wash the filtered crystals with a small amount of cold water to remove residual acid.[5] |
Data Presentation
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Batch Process (U.S. Patent 2,821,553) | Continuous Process (U.S. Patent 3,407,228) |
| Starting Material | Furfural | Furfural |
| Reagents | Gaseous Chlorine, Aqueous Hydrochloric Acid | Gaseous Chlorine, Aqueous Acid Medium |
| Molar Ratio (Chlorine:Furfural) | At least 6:1 (10:1 to 14:1 preferred)[2] | At least 5 moles of chlorine per mole of furfural[1] |
| Reaction Temperature | 40°C to 110°C (60°C to 90°C preferred)[2] | Ambient to 150°C (40°C to 100°C preferred)[1] |
| Key Process Feature | Incremental or continuous addition of reactants; recycling of mother liquor is recommended.[2] | Reaction mixture is circulated in a tubular recirculation system; weight ratio of furfural to reaction mixture is kept below 1:100.[1] |
| Reported Yield | ~65% (can be increased by recycling mother liquor)[1][2] | 93% to 96%[1] |
| Product Isolation | Cooling the solution to precipitate crystals.[2] | Continuous withdrawal of product stream followed by cooling to 8°C to crystallize.[1] |
Experimental Protocols
Protocol 1: Continuous Synthesis of this compound
This protocol is adapted from the process described in U.S. Patent 3,407,228.
-
Apparatus Setup: A tubular recirculation system (loop reactor) is required, equipped with inlets for furfural, chlorine gas, and a propellant gas (e.g., nitrogen or air), as well as an outlet for continuous product withdrawal.
-
Initial Charge: The reactor is filled with an aqueous solution containing approximately 24% by weight of this compound and hydrogen chloride, simulating the steady-state reaction medium.
-
Reaction Initiation: The solution is heated to the desired reaction temperature (e.g., 90°C) and circulation is initiated using a propellant gas.[1]
-
Continuous Feed: Furfural and chlorine gas are continuously introduced into the circulating liquid at a controlled rate. The rate of addition is critical to maintain a weight ratio of added furfural to the absorbing reaction mixture at a value less than 1:100.[1]
-
Reaction and Off-Gassing: The reaction to form this compound occurs in the liquid phase. Gaseous byproducts, such as hydrogen chloride and carbon dioxide, are removed from the system.
-
Product Withdrawal: A portion of the reaction mixture is continuously withdrawn from the reactor.
-
Crystallization and Isolation: The withdrawn solution is cooled to approximately 8°C with stirring to induce the crystallization of this compound.[1]
-
Filtration and Drying: The crystallized product is separated by filtration, washed with a small amount of cold water, and then dried.
-
Recycling: The mother liquor and wash water are continuously returned to the recirculation system to maintain the liquid volume and recover dissolved product.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yield.
Caption: Logical relationships for identifying and mitigating common impurities.
References
- 1. US3407228A - Continuous production of this compound - Google Patents [patents.google.com]
- 2. US2821553A - Preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mucochloric Acid Derivatization
Welcome to the technical support center for mucochloric acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding common side reactions encountered during the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of this compound?
A1: The most prevalent side reactions include the formation of mucochloric anhydride, hydrolysis of the furanone ring, and over-reaction or multiple-site reactions with nucleophiles, particularly amines.[1] In reactions involving acylating agents, the formation of mixed anhydrides can also occur.[1] When reacting with nucleosides, the formation of halopropenal derivatives has been observed.[1]
Q2: How does the structure of this compound contribute to these side reactions?
A2: this compound exists in equilibrium between a cyclic 3,4-dihalo-5-hydroxy-2(5H)-furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form.[1] The cyclic form is generally favored in solution. This equilibrium, along with the presence of multiple reactive sites—two halogen atoms, a hydroxyl group, a lactone ring, and a carbon-carbon double bond—contributes to its reactivity and the potential for various side reactions.
Q3: How does pH influence the stability and reactivity of this compound and its derivatives?
A3: The pH of the reaction medium significantly impacts the stability and reactivity. Basic conditions can promote the opening of the furanone ring, which can be a desired step for certain reactions with nucleophiles like amines but may also lead to unwanted degradation.[1] Acidic conditions can catalyze the hydrolysis of ester and amide derivatives and can also promote anhydride formation.[1]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the derivatization of this compound.
Issue 1: Low Yield of the Desired Amide Derivative and Formation of a Major Byproduct
-
Problem: When reacting this compound with a primary amine to form a lactam, a significant amount of an insoluble, high-molecular-weight byproduct is formed, resulting in a low yield of the desired product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of Mucochloric Anhydride | Heating this compound, particularly in the presence of an acid catalyst or dehydrating conditions (e.g., refluxing in benzene or chlorobenzene), can lead to the formation of its anhydride.[1] This anhydride can then react with the amine to form a complex mixture. To minimize this, avoid prolonged heating and the use of strong dehydrating agents. Consider running the reaction at a lower temperature or using a less aggressive acid catalyst if one is required.[1] |
| Over-reaction of the Amine | Primary and secondary amines can react at multiple sites on the this compound molecule or its intermediates, leading to polymerization or other unwanted products. Use a controlled stoichiometry of the amine and consider protecting groups if necessary. Adding the amine slowly to the reaction mixture can also help to control the reaction. |
| Hydrolysis of the Product | The desired amide product may be susceptible to hydrolysis, especially during acidic or basic work-up conditions.[1] Ensure that the pH is carefully controlled during extraction and purification steps. Use of a buffered system may be beneficial. |
| Protonation of the Amine | In acidic conditions, the amine nucleophile can be protonated, rendering it unreactive.[1] If the reaction is acid-catalyzed, ensure the pH is not so low as to fully protonate the amine. The use of a non-nucleophilic base can help to scavenge protons and maintain the amine in its active, nucleophilic form. |
Issue 2: Furanone Ring Opening Leading to Undesired Acyclic Products
-
Problem: During derivatization, especially under basic conditions, significant amounts of acyclic butenoic acid derivatives are observed instead of the expected furanone product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Base-Promoted Ring Opening | The lactone ring of this compound is susceptible to hydrolysis under basic conditions, leading to the formation of the acyclic carboxylate.[1] If the desired reaction does not require basic conditions, maintain a neutral or slightly acidic pH. If a base is necessary, consider using a milder, non-nucleophilic base and running the reaction at a lower temperature to minimize the rate of ring opening. |
| Equilibrium Shift | In the presence of certain nucleophiles and bases, the equilibrium can shift towards the acyclic form, which then reacts to give undesired products.[2] Careful selection of the solvent and reaction temperature can help to control this equilibrium. |
Quantitative Data on Side Reactions
| Nucleophile | Desired Product | Common Side Reaction(s) | Reaction Conditions Favoring Side Reaction(s) | Method to Minimize Side Reaction(s) |
| Primary/Secondary Amines | Lactams/Amides | Anhydride formation, Over-reaction (polymerization) | High temperature, acidic conditions, excess amine | Lower reaction temperature, control stoichiometry, use of a non-nucleophilic base. |
| Alcohols | Esters | Anhydride formation, Furanone ring hydrolysis | Dehydrating conditions (for anhydride), basic conditions (for hydrolysis) | Avoid strong dehydrating agents, maintain neutral or slightly acidic pH. |
| Thiols | Thioesters | Furanone ring hydrolysis | Basic conditions | Perform the reaction under neutral or acidic conditions. |
Experimental Protocols
Protocol 1: Esterification of this compound with Propargyl Alcohol
This protocol is adapted from a procedure for the synthesis of a propargyl derivative of 3,4-dichloro-furan-2(5H)-one, which can be used in click chemistry reactions.[3]
Materials:
-
This compound (MCA)
-
Propargyl alcohol
-
Toluene
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Sulfuric acid (H₂SO₄), concentrated
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a stirred solution of this compound (1.0 eq) dissolved in toluene, add propargyl alcohol (10.0 eq) and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reflux the mixture with stirring for 30 minutes. Monitor the reaction progress by TLC (n-hexane/EtOAc 1:1).
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Once the this compound has been consumed, add potassium carbonate (0.05 eq) to the reaction mixture to neutralize the sulfuric acid.
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Stir the mixture for an additional 30 minutes.
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Filter off the precipitate and concentrate the filtrate on a rotary evaporator to obtain the crude product.
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The desired product, the propargyl derivative of 3,4-dichloro-furan-2(5H)-one, can be purified by column chromatography. A reported yield for this reaction is 79%.[3]
Protocol 2: Minimizing Anhydride Formation During Derivatization
This protocol provides general guidelines to minimize the formation of mucochloric anhydride as a side product.
General Considerations:
-
Temperature: Avoid high reaction temperatures and prolonged heating. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Dehydrating Agents: Avoid the use of strong dehydrating agents. If water removal is necessary, consider physical methods like a Dean-Stark trap over chemical agents.
-
Catalyst: If an acid catalyst is required, use a less aggressive catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) and use it in the minimum effective concentration.
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Solvent: Solvents like benzene or chlorobenzene, especially under reflux, can promote anhydride formation.[1] Consider alternative solvents if this side reaction is problematic.
Visualizations of Reaction Pathways
Diagram 1: Main Derivatization vs. Anhydride Side Reaction
Caption: Main reaction pathway of this compound with a nucleophile leading to the desired derivative, and the competing side reaction of anhydride formation under dehydrating conditions.
Diagram 2: Furanone Ring Opening Side Reaction
Caption: Equilibrium between the cyclic and acyclic forms of this compound, and the base-promoted side reaction leading to acyclic derivatives.
Diagram 3: Troubleshooting Workflow for Low Yield in Amidation
Caption: A logical workflow for troubleshooting low yields in the amidation of this compound.
References
Technical Support Center: Purification of Mucochloric Acid Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying reaction products of mucochloric acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide provides solutions to frequently observed problems during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Purified Product | - Incomplete reaction. - Product loss during extraction or work-up. - Inappropriate crystallization solvent or conditions. - Suboptimal chromatography conditions. | - Monitor reaction completion using Thin Layer Chromatography (TLC). - Ensure proper phase separation during extraction; perform back-extractions of aqueous layers. - Screen a variety of solvents for recrystallization; consider slow evaporation or cooling. - Optimize the mobile phase for column chromatography based on TLC analysis. |
| Presence of Unreacted this compound | - Insufficient reaction time or temperature. - Stoichiometric imbalance of reactants. | - Increase reaction time or temperature, monitoring progress by TLC. - Re-evaluate the stoichiometry of your reactants. |
| Formation of Mucochloric Anhydride as a Byproduct | - Dehydrating conditions, such as refluxing in certain solvents (e.g., benzene, chlorobenzene) with an acid catalyst.[1] | - Avoid prolonged heating in the presence of strong dehydrating agents.[1] - Consider performing the reaction at a lower temperature. - Use a less aggressive acid catalyst. |
| Product Hydrolysis | - Work-up conditions are too acidic or basic. | - Maintain a neutral or slightly basic pH during the reaction and work-up to prevent product hydrolysis.[1] |
| Oily Product Instead of Crystals | - Presence of impurities. - Product may be a low-melting solid or an oil at room temperature. - Inappropriate solvent for crystallization. | - Purify the crude product using column chromatography before attempting recrystallization. - Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. - Screen a wider range of crystallization solvents or solvent mixtures. |
| Difficult Separation of Stereoisomeric Anhydrides | - this compound can dehydrate to form α- and β-isomers of the anhydride, which can be challenging to separate.[1] | - Modify reaction conditions (e.g., lower temperature, different solvent) to potentially alter the isomeric ratio.[1] - Recrystallization from a mixture of benzene and dioxane has been used to separate the β-isomer.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to isolate the crude product from the reaction mixture?
A1: The initial work-up procedure often involves quenching the reaction, followed by extraction. For many reactions involving this compound derivatives, the mixture is first quenched with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. The product is then typically extracted from the aqueous phase using an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The combined organic layers are then dried over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conversely, impurities should either be insoluble at all temperatures or highly soluble at room temperature. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and water) and their mixtures to identify the optimal system.
Q3: What type of chromatography is most effective for purifying this compound derivatives?
A3: Silica gel column chromatography is a commonly used and effective method for the purification of this compound derivatives.[2] The choice of the mobile phase (eluent) is crucial and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a good separation of the desired product from impurities on a TLC plate (ideally with an Rf value of 0.2-0.4 for the product) is a good starting point for the column. Common solvent systems include gradients of n-hexane and ethyl acetate or toluene and ethyl acetate.[2]
Q4: My purified product has a lower melting point than expected. What could be the reason?
A4: A depressed and broadened melting point is a classic indication of the presence of impurities. Even small amounts of residual solvent or byproducts can significantly affect the melting point. Further purification by recrystallization or chromatography may be necessary. It is also important to ensure your product is thoroughly dried under vacuum to remove any trapped solvent.
Q5: How can I remove colored impurities from my product?
A5: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon. The activated carbon is then removed by filtration through celite, and the product is recovered by removing the solvent. This should be done with caution, as activated carbon can also adsorb some of the desired product, leading to a decrease in yield.
Experimental Protocols
General Protocol for Aqueous Work-up and Extraction
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Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of NaHCO₃ to neutralize any excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[2]
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Washing: Combine the organic extracts and wash with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water from the organic phase.
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Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol for Purification by Recrystallization
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Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol for Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate).
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column.
-
Elution: Start the elution with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound reaction products.
References
stability of mucochloric acid under acidic vs. basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mucochloric acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and use of this compound, with a focus on its stability in acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern is its susceptibility to pH-dependent degradation. This compound exists in a dynamic equilibrium between a cyclic lactone form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an open-chain aldehyde form ((Z)-2,3-dichloro-4-oxobut-2-enoic acid). This equilibrium is influenced by the pH of the solution, and both acidic and basic conditions can catalyze its degradation, primarily through hydrolysis and ring-opening reactions.
Q2: How does the stability of this compound differ between acidic and basic conditions?
A2: this compound exhibits distinct degradation pathways under acidic versus basic conditions.
-
Acidic Conditions: Under acidic conditions, the lactone form of this compound can undergo hydrolysis. The reaction is catalyzed by hydronium ions (H₃O⁺), which protonate the carbonyl oxygen of the lactone ring, making it more susceptible to nucleophilic attack by water. This leads to the opening of the furanone ring.
-
Basic Conditions: In basic media, this compound is more prone to rapid degradation. The hydroxide ion (OH⁻) can act as a potent nucleophile, attacking the carbonyl carbon of the lactone and causing ring-opening. Furthermore, base-catalyzed elimination reactions can become significant, leading to the formation of various degradation products. Generally, the rate of degradation is significantly higher in basic solutions compared to acidic or neutral solutions.
Q3: What are the expected degradation products of this compound?
A3: Under basic conditions, this compound can react with hydroxide ions to form mucoxyhalic acid derivatives.[1] In vitro studies have also shown that this compound can react with nucleosides to form chloropropenal derivatives and other adducts, suggesting a complex degradation and reaction profile, especially in biological systems.[2]
Q4: Are there any visual indicators of this compound degradation?
A4: While this compound is typically a colorless to yellowish solid, significant degradation in solution may not always result in a distinct color change. Therefore, relying solely on visual inspection is not a reliable method for assessing stability. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are essential for accurately quantifying the concentration of this compound and detecting the presence of degradation products.
Troubleshooting Guides
Problem: Inconsistent results in bioassays when using this compound solutions.
-
Possible Cause: Degradation of this compound in the assay buffer due to unfavorable pH.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your stock solution and final assay buffer.
-
Assess pH Stability: If possible, perform a preliminary stability study of this compound in your specific assay buffer. Prepare a solution of known concentration and monitor its purity over the typical duration of your experiment using HPLC.
-
Adjust Buffer Conditions: If significant degradation is observed, consider adjusting the buffer pH to a more neutral range (around pH 7), where this compound is generally more stable. If the experimental design requires acidic or basic conditions, minimize the incubation time of this compound in that buffer.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use to minimize degradation.
-
Problem: Unexpected peaks appearing in HPLC analysis of a this compound sample.
-
Possible Cause: Formation of degradation products due to improper storage or handling of the sample.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that solid this compound is stored in a cool, dry, and dark place. Solutions should be protected from light and stored at appropriate temperatures (e.g., 2-8 °C for short-term storage).
-
Check Solvent Purity: Use high-purity solvents for preparing solutions to avoid contaminants that could catalyze degradation.
-
Analyze Blank Samples: Inject a blank solvent sample to rule out contamination from the HPLC system or solvent.
-
Characterize Unknown Peaks: If the unknown peaks persist, consider using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy to identify the degradation products.[3][4][5]
-
Data Presentation
| Condition | Stability Profile | Predominant Degradation Pathway |
| Strongly Acidic (pH < 3) | Unstable | Acid-catalyzed hydrolysis, ring-opening |
| Weakly Acidic (pH 3-6) | Moderately Stable | Slow hydrolysis |
| Neutral (pH 6-8) | Most Stable | Minimal degradation |
| Weakly Basic (pH 8-10) | Unstable | Base-catalyzed hydrolysis, ring-opening |
| Strongly Basic (pH > 10) | Highly Unstable | Rapid base-catalyzed hydrolysis and elimination |
Experimental Protocols
Protocol: Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given aqueous buffer.
1. Materials and Equipment:
-
This compound
-
High-purity water
-
Buffer components (e.g., phosphate, acetate)
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase for the HPLC analysis. A common mobile phase for this compound analysis is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
-
Standard Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Prepare the desired buffer solution and adjust the pH to the target value.
-
Prepare a solution of this compound in the buffer at a known concentration.
-
Divide the solution into several aliquots in separate vials.
-
-
Stability Study:
-
Store the sample vials at a controlled temperature (e.g., room temperature, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the vials.
-
If necessary, quench the degradation reaction by adding a suitable reagent (e.g., acid to neutralize a basic solution).
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
-
HPLC Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the samples from each time point.
-
Monitor the chromatogram at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Degradation of this compound under acidic vs. basic conditions.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. web.viu.ca [web.viu.ca]
- 2. This compound | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mucochloric Acid in the Laboratory
This guide provides technical support for researchers, scientists, and drug development professionals on managing the corrosive nature of mucochloric acid in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that poses several hazards. It is toxic if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][2][3] It is also classified as harmful to aquatic life.[1]
Q2: What immediate actions should be taken in case of skin or eye contact with this compound?
A2: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. In both cases, seek immediate medical attention.[1][2][4]
Q3: What are the proper storage requirements for this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][2] It should be kept separate from incompatible substances such as strong oxidizing agents and strong bases.[2]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No, this compound should not be disposed of down the drain without neutralization.[3] It is harmful to aquatic life, and waste must be disposed of in accordance with local, state, and federal regulations.[1]
Troubleshooting Guides
Issue: Degradation of Laboratory Equipment
Problem: You observe pitting, discoloration, or degradation of laboratory equipment (e.g., reaction vessels, stir bars, tubing) after exposure to this compound.
Possible Causes:
-
Material Incompatibility: The equipment material is not resistant to the corrosive effects of this compound.
-
Elevated Temperatures: Higher temperatures can increase the corrosion rate of acids on many materials.[1]
-
Presence of Impurities: Impurities in the acid or the experimental system can sometimes accelerate corrosion.
Solutions:
-
Material Selection: Choose materials with high chemical resistance for all components that will come into contact with this compound. Refer to the material compatibility table below for guidance. For critical or long-term applications, it is highly recommended to perform compatibility testing with a small sample of the material before use.
-
Temperature Control: If the experimental protocol allows, conduct procedures at the lowest feasible temperature to minimize corrosion.
-
Regular Inspection: Frequently inspect all equipment for any signs of degradation and replace components as needed to prevent failures.
Issue: Unexpected Experimental Results or Reaction Failures
Problem: Your experiment involving this compound is yielding inconsistent or unexpected results.
Possible Causes:
-
Leaching from Equipment: Corroded equipment may be leaching metal ions or other contaminants into your reaction mixture, interfering with the intended chemistry.
-
Degradation of this compound: Reaction with incompatible materials could potentially degrade the this compound.
Solutions:
-
Verify Equipment Compatibility: Ensure all components of your experimental setup are chemically compatible with this compound. Refer to the material compatibility data.
-
Use Inert Materials: For sensitive reactions, utilize equipment made from highly inert materials such as borosilicate glass or PTFE.
-
Analyze for Contaminants: If leaching is suspected, consider analyzing a sample of your reaction mixture for common contaminants that could originate from your equipment.
Data Presentation: Material Compatibility
| Material | General Compatibility with Acidic/Corrosive Environments | Suitability for this compound (Inferred) |
| Metals | ||
| Stainless Steel (304, 316) | Generally not recommended for hydrochloric acid at any concentration or temperature.[5] Susceptible to pitting and crevice corrosion. | Not Recommended for prolonged or high-temperature use. May be suitable for brief, room-temperature applications with immediate and thorough cleaning. |
| Aluminum | Rapidly attacked by hydrochloric acid at all concentrations and temperatures. | Not Recommended . |
| Plastics | ||
| Polytetrafluoroethylene (PTFE) | Excellent resistance to a wide range of acids, including strong mineral and organic acids. | Excellent . Recommended for most applications. |
| Polypropylene (PP) | Good resistance to non-oxidizing acids.[6] | Good . Suitable for many applications, especially at room temperature. |
| Polyethylene (HDPE, LDPE) | Good chemical resistance. | Good . Similar to polypropylene. |
| Polyvinyl Chloride (PVC) | Good resistance to many acids, but can be attacked by some organic solvents. | Fair to Good . Testing is recommended for specific applications. |
| Glass | ||
| Borosilicate Glass | Highly resistant to most acids, with the exception of hydrofluoric acid and hot, concentrated phosphoric acid. | Excellent . The preferred material for reaction vessels and storage containers. |
| Elastomers | ||
| Fluoroelastomers (e.g., Viton®) | Generally good resistance to acids. | Good . Suitable for seals and gaskets. |
| Nitrile Rubber | Moderate resistance to acids. | Fair . May swell or degrade with prolonged exposure. Testing is recommended. |
| Silicone | Generally not recommended for use with strong acids. | Not Recommended . |
Disclaimer: This data is for general guidance only. It is crucial to consult manufacturer-specific chemical resistance charts and to conduct your own compatibility testing for your specific experimental conditions (temperature, concentration, duration of exposure).
Experimental Protocols
Protocol 1: Spill Management and Neutralization of this compound
This protocol outlines the steps for safely managing and neutralizing a small spill of this compound (less than 100 mL) in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but consult manufacturer's recommendations)
-
Chemical-resistant apron or lab coat
-
-
Spill containment materials (e.g., absorbent pads, sand, or vermiculite)
-
Neutralizing agent: Sodium bicarbonate (NaHCO₃)
-
pH indicator strips
-
Two plastic scoops or spatulas
-
Heavy-duty plastic bags for waste disposal
-
Labeling materials
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If there is an immediate risk of fire or release of toxic vapors, evacuate the area and follow your institution's emergency procedures.
-
Ensure proper ventilation, preferably within a chemical fume hood.[3]
-
-
Containment:
-
Wearing appropriate PPE, approach the spill cautiously.
-
If the spill is spreading, create a dike around the perimeter using a suitable absorbent material to contain it.[3]
-
-
Neutralization:
-
Slowly and carefully add sodium bicarbonate to the spill, starting from the outside and working inwards. Avoid creating dust. The reaction will likely cause fizzing as carbon dioxide gas is released.
-
Calculation of Neutralizing Agent: The reaction between this compound (C₄H₂Cl₂O₃, Molar Mass: 168.96 g/mol ) and sodium bicarbonate (NaHCO₃, Molar Mass: 84.01 g/mol ) is a 1:2 molar ratio: C₄H₂Cl₂O₃ + 2NaHCO₃ → Na₂C₄Cl₂O₃ + 2H₂O + 2CO₂ To neutralize 1 gram of this compound, you will need approximately 1 gram of sodium bicarbonate ( (2 * 84.01) / 168.96 ≈ 0.99). Always add an excess of sodium bicarbonate to ensure complete neutralization.
-
Mix the neutralizing agent into the spilled material gently with a plastic scoop.
-
-
Verification of Neutralization:
-
Once the fizzing has subsided, test the pH of the mixture with a pH indicator strip. The target pH should be between 6 and 8.[7]
-
If the mixture is still acidic, add more sodium bicarbonate and re-test.
-
-
Cleanup:
-
Once neutralized, use absorbent pads to soak up the liquid.
-
Use two plastic scoops to collect the absorbent material and neutralized solid.
-
Place all contaminated materials (absorbent pads, used gloves, etc.) into a heavy-duty plastic bag.
-
-
Disposal:
-
Seal the waste bag and label it clearly as "Neutralized this compound Spill Debris."
-
Dispose of the waste in accordance with your institution's hazardous waste disposal procedures.
-
-
Decontamination:
-
Wipe down the spill area with soap and water.
-
Clean any contaminated equipment.
-
Properly remove and dispose of your PPE.
-
Wash your hands thoroughly with soap and water.
-
Mandatory Visualizations
Caption: Workflow for this compound Spill Management.
References
- 1. mdpi.com [mdpi.com]
- 2. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. researchgate.net [researchgate.net]
- 5. Stainless steel - Wikipedia [en.wikipedia.org]
- 6. tnstate.edu [tnstate.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
preventing anhydride formation during mucochloric acid reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing anhydride formation and troubleshooting other common issues during reactions involving mucochloric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when working with this compound?
A1: The most prevalent side reactions include the formation of mucochloric anhydride, hydrolysis of the furanone ring, and the formation of mixed anhydrides if acylating agents are used. In reactions with amines, over-reaction or reaction at multiple sites can also occur.[1]
Q2: Under what conditions does mucochloric anhydride typically form?
A2: Mucochloric anhydride formation is generally promoted by dehydrating conditions. This includes prolonged heating or refluxing in solvents like benzene or chlorobenzene, particularly in the presence of an acid catalyst such as sulfuric acid or benzenesulfonic acid.[1]
Q3: What are the stable forms of this compound in a solution?
A3: In solution, this compound exists in equilibrium between a cyclic 3,4-dihalo-5-hydroxy-2(5H)-furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form. The cyclic form is generally the predominant and more stable form.[1]
Q4: How does pH affect the stability and reactivity of this compound?
A4: The pH of the reaction medium significantly influences the stability and reactivity of this compound and its derivatives. The equilibrium between the cyclic and acyclic forms is pH-dependent. Basic conditions can favor the opening of the furanone ring, which can be a desired step for certain reactions with nucleophiles like amines, but may also lead to degradation. Acidic conditions can catalyze the hydrolysis of ester and amide derivatives.[1]
Troubleshooting Guide: Anhydride Formation
Problem: Low yield of the desired ester or amide derivative with significant formation of a byproduct identified as mucochloric anhydride.
Possible Cause 1: Reaction temperature is too high.
-
Solution: High temperatures, especially with prolonged reaction times, can promote the dehydration of this compound to its anhydride. To mitigate this, consider lowering the reaction temperature. For many esterification and amidation reactions, it is advisable to start at a lower temperature (e.g., 0-25 °C) and monitor the reaction progress before considering a gradual increase in temperature if the reaction is too slow.
Possible Cause 2: Presence of a strong dehydrating agent or a highly acidic catalyst.
-
Solution: Strong acid catalysts, such as concentrated sulfuric acid, can aggressively promote anhydride formation. If you are using such a catalyst and observing significant anhydride byproduct, consider switching to a milder acid catalyst. Alternatively, for some reactions, a catalyst may not be necessary, or a non-acidic coupling agent could be employed.
Possible Cause 3: Inefficient activation of the carboxylic acid leading to competing side reactions.
-
Solution: Instead of relying on conditions that might favor anhydride formation, consider alternative methods to activate the carboxylic acid functionality of this compound for reaction with nucleophiles. One common strategy is to convert the carboxylic acid to an acid chloride. This can be achieved by reacting this compound with a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is typically more reactive towards nucleophiles, and the reaction can often be carried out at lower temperatures, thus avoiding the conditions that lead to anhydride formation.
Quantitative Data Summary
| Parameter | Condition Favoring Anhydride Formation | Recommended Condition to Prevent Anhydride | Reference |
| Temperature | Prolonged heating or reflux | Lower temperatures (e.g., 0-25 °C) | [1] |
| Catalyst | Strong acid catalysts (e.g., H₂SO₄) | Milder acid catalysts or no catalyst | [1] |
| Reagents | Dehydrating agents | Use of coupling agents (e.g., DCC) or conversion to acid chloride |
Experimental Protocols
Protocol 1: General Procedure for Esterification of this compound with Minimized Anhydride Formation
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Alcohol: Slowly add the desired alcohol (1.0-1.2 equivalents) to the cooled solution with stirring.
-
Catalyst (Optional): If a catalyst is required, add a catalytic amount of a mild acid. Monitor the reaction closely.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique. If the reaction is slow, allow it to warm to room temperature gradually.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired ester.
Protocol 2: Amidation of this compound via an Acid Chloride Intermediate
-
Formation of Acid Chloride: In a fume hood, suspend this compound in an anhydrous solvent such as dichloromethane. Add oxalyl chloride (1.1-1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture until the evolution of gas ceases and the this compound has completely dissolved.
-
Removal of Excess Reagent: Remove the solvent and any excess oxalyl chloride under reduced pressure.
-
Amidation Reaction: Dissolve the crude acid chloride in fresh anhydrous dichloromethane and cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents) in anhydrous dichloromethane.
-
Addition of Amine Solution: Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting amide by column chromatography or recrystallization.
Visualizations
Caption: Formation of mucochloric anhydride from two molecules of this compound under dehydrating conditions.
Caption: Recommended workflow to avoid anhydride formation by converting this compound to its acid chloride before reacting with a nucleophile.
References
troubleshooting low yields in mucochloric acid-based syntheses
Technical Support Center: Mucochloric Acid-Based Syntheses
Welcome to the Technical Support Center for this compound-based syntheses. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental work with this compound.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other undesirable outcomes in your reactions.
Problem 1: Low Yield of the Desired Product
Question: I am consistently obtaining low yields in my reaction with this compound. What are the common causes and how can I improve the yield?
Answer:
Low yields in this compound syntheses can stem from several factors, ranging from reaction conditions to the inherent reactivity of this compound itself. Here are the primary aspects to investigate:
-
Side Reactions: this compound is a highly functionalized molecule prone to several side reactions that can consume your starting material and reduce the yield of your desired product.[1] Common side reactions include:
-
Anhydride Formation: Heating this compound, especially in the presence of dehydrating agents or acid catalysts, can lead to the formation of mucochloric anhydride.[2] To minimize this, avoid prolonged heating and consider using milder reaction conditions.
-
Furanone Ring Hydrolysis: The lactone ring of this compound can be opened under certain pH conditions. Basic conditions, in particular, can promote ring opening, which may be a desired step in some syntheses but can also lead to degradation if not controlled.[2]
-
Over-reaction with Nucleophiles: When reacting this compound with nucleophiles like amines, there is a possibility of reaction at multiple sites, leading to a mixture of products.[2]
-
-
Reaction Conditions: Optimization of reaction parameters is crucial for maximizing yield.
-
Temperature: The rate of reaction is temperature-dependent.[3][4][5] While higher temperatures can increase the reaction rate, they can also promote decomposition of this compound and the formation of byproducts.[6] It is essential to find the optimal temperature that balances reaction rate and product stability.
-
Solvent: The choice of solvent can significantly impact reaction outcomes.[7][8] For instance, in the reaction of this compound with adenosine, the yield of the resulting halopropenal derivative was significantly higher in DMF (19%) compared to aqueous solution (0.005%).[9][10]
-
pH Control: As mentioned, the stability and reactivity of this compound are pH-dependent due to the equilibrium between its cyclic and acyclic forms.[2] Careful control of pH is necessary to favor the desired reaction pathway.
-
Catalyst: The use of an appropriate catalyst can improve reaction rates and yields. For amidation reactions, various catalysts have been explored to facilitate the reaction under milder conditions.[11][12]
-
-
Purification Challenges: Loss of product during workup and purification is a common reason for low yields. The polarity and stability of your target molecule will dictate the most suitable purification strategy.
Problem 2: Formation of Unwanted Byproducts
Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of my target compound. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a common issue due to the multiple reactive sites on the this compound molecule.[1] Here are some strategies to enhance selectivity:
-
Protecting Groups: If your reaction involves a nucleophile that could react at multiple sites, consider using protecting groups to block the more reactive positions on either the this compound or the reacting nucleophile.
-
Control of Stoichiometry: Carefully controlling the molar ratio of reactants can favor the formation of the desired product. For example, in reactions with amines, using a specific excess of the amine can help drive the reaction to completion and minimize side products.
-
Reaction Temperature and Time: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product over kinetically favored byproducts. Similarly, optimizing the reaction time can prevent the formation of degradation products.
-
Choice of Reagents: The nature of your nucleophile or other reagents can influence selectivity. For instance, bulkier nucleophiles may react more selectively at less sterically hindered positions.
Frequently Asked Questions (FAQs)
Q1: What are the stable forms of this compound in solution?
A3: In solution, this compound exists in equilibrium between a cyclic 3,4-dihalo-5-hydroxy-2(5H)-furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form.[2] The cyclic furanone form is generally the more stable and favored form.
Q2: How does pH affect the reactivity of this compound?
A4: The pH of the reaction medium is a critical parameter. Basic conditions can facilitate the opening of the furanone ring, which can be a necessary step for certain reactions with nucleophiles. However, it can also lead to unwanted degradation products.[2] Acidic conditions can catalyze the hydrolysis of ester and amide derivatives of this compound.[2]
Q3: What are the most common side reactions to be aware of?
A1: The most prevalent side reactions include the formation of mucochloric anhydride (especially under dehydrating conditions), hydrolysis of the furanone ring, and the formation of mixed anhydrides when using acylating agents.[2] When reacting with amines, over-reaction or reaction at multiple sites is possible.[2] In reactions with nucleosides, the formation of halopropenal derivatives has been observed.[9][10]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[6] It can also cause respiratory irritation.[6] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Effect of Solvent on the Yield of 3-(N6-adenosinyl)-2-chloro-2-propenal from the Reaction of this compound with Adenosine
| Solvent | Yield (%) | Reference |
| N,N-dimethylformamide (DMF) | 19 | [9][10] |
| Aqueous solution (pH 7.4) | 0.005 | [9][10] |
Table 2: Yields of 5-(ω-hydroxyalkylamino)-3,4-dichloro-2(5H)-furanones
| Reactant (Amino Alcohol) | Solvent | Yield (%) | Reference |
| 2-aminoethanol | Dichloroethane | 75 | [13] |
| 3-aminopropan-1-ol | Dichloroethane | 68 | [13] |
| 4-aminobutan-1-ol | Dichloroethane | 52 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 5-(N-hydroxyethyl)amino-3,4-dichloro-2(5H)-furanone [13]
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (this compound)
-
Methyl chloroformate
-
Diisopropylethylamine (Hünig's base)
-
2-aminoethanol
-
Sodium borohydride
-
Acetic acid
-
Chloroform or Dichloroethane (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
Activation of this compound: 3,4-Dichloro-5-hydroxy-2(5H)-furanone is treated with methyl chloroformate in the presence of diisopropylethylamine to form the corresponding carbonate.
-
Amination: The resulting carbonate is then reacted with 2-aminoethanol. The labile methoxycarbonyloxy group is smoothly substituted by the amino alcohol.
-
Reductive Amination: The reaction is carried out at room temperature in the presence of NaBH(OAc)₃ and a catalytic amount of acetic acid in chloroform or dichloroethane.
-
Workup and Purification: The reaction mixture is stirred for 24 hours at room temperature. The solvent is then evaporated under reduced pressure. The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Mandatory Visualization
Caption: Workflow for the synthesis of 5-(N-hydroxyethyl)amino-3,4-dichloro-2(5H)-furanone.
Caption: pH-dependent equilibrium of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. This compound | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 13. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Temperature on Mucochloric Acid Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reaction kinetics of mucochloric acid.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound with nucleophiles?
A1: An increase in temperature typically leads to a significant increase in the reaction rate of this compound with nucleophiles. This is because a higher temperature provides the reacting molecules with greater kinetic energy. As a result, a larger fraction of molecules possess the minimum energy required to overcome the activation energy barrier for the reaction to occur, leading to more frequent and energetic collisions. This relationship is quantitatively described by the Arrhenius equation.
Q2: What is the Arrhenius Equation and how does it relate to this compound kinetics?
A2: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the relationship between the rate constant of a reaction (k), the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A). The equation is:
k = A e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
For this compound reactions, this equation allows for the determination of the activation energy by studying the reaction at different temperatures. A plot of ln(k) versus 1/T, known as an Arrhenius plot, yields a straight line with a slope of -Ea/R.
Q3: What are the common types of nucleophilic reactions that this compound undergoes?
A3: this compound, a highly reactive molecule, readily undergoes nucleophilic substitution reactions. Common nucleophiles include:
-
N-Nucleophiles: Primary and secondary amines react to form substituted aminofuranones.
-
S-Nucleophiles: Thiols (mercaptans) can substitute the chlorine atoms or the hydroxyl group depending on the reaction conditions.
-
O-Nucleophiles: Alcohols and phenols can react to form ether or ester derivatives.
-
C-Nucleophiles: Compounds with active methylene groups can form new carbon-carbon bonds.
The site of nucleophilic attack (at the C3, C4, or C5 position) can often be controlled by the choice of reaction conditions such as solvent and the presence of a base or an acid catalyst.
Q4: How can the kinetics of this compound reactions be monitored experimentally?
A4: Several analytical techniques can be employed to monitor the progress of this compound reactions and determine their kinetics:
-
UV-Visible Spectrophotometry: This is a common and effective method if either the reactants or products have a distinct chromophore that absorbs light in the UV-Visible range.[1][2][3] The change in absorbance over time at a specific wavelength is proportional to the change in concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the disappearance of reactant signals and the appearance of product signals over time, providing detailed structural information as the reaction progresses.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the concentrations of reactants, intermediates, and products at different time points. This is particularly useful for complex reaction mixtures.
-
Gas Chromatography (GC): For reactions involving volatile components, GC can be used to monitor their concentrations.
Troubleshooting Guides
Problem 1: Low or inconsistent reaction rates at a specific temperature.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Temperature Control | Ensure the reaction vessel is properly thermostated and the temperature is stable and uniform throughout the reaction mixture. Use a calibrated thermometer to verify the temperature. |
| Impure Reactants | Impurities in this compound or the nucleophile can inhibit the reaction. Purify the reactants before use and verify their purity using appropriate analytical techniques. |
| Incorrect pH | The pH of the reaction medium can significantly influence the rate of nucleophilic substitution on this compound. Ensure the pH is controlled and buffered at the optimal level for the specific reaction. |
| Poor Solubility of Reactants | If reactants are not fully dissolved at the reaction temperature, the reaction rate will be limited by the dissolution rate. Choose a solvent in which all reactants are fully soluble at the desired temperature. |
Problem 2: Difficulty in obtaining reproducible kinetic data.
| Possible Cause | Troubleshooting Steps |
| Variability in Mixing | The "time zero" of the reaction must be consistent. Ensure rapid and thorough mixing of the reactants at the start of the experiment. For fast reactions, consider using a stopped-flow apparatus. |
| Sample Handling for Analysis | If taking aliquots for analysis, ensure the quenching process (if used) is instantaneous and complete to prevent further reaction. The volume and timing of aliquot removal must be precise. |
| Instrumental Drift | Spectrophotometer lamps or other instrument components may drift over the course of a long experiment. Run a baseline correction and ensure the instrument is properly warmed up and stable before starting the kinetic run. |
| Side Reactions | This compound can undergo side reactions, such as hydrolysis or anhydride formation, which can consume the reactant and affect the kinetics.[4] Analyze the reaction mixture for byproducts to identify and minimize these side reactions. |
Problem 3: Non-linear Arrhenius plot.
| Possible Cause | Troubleshooting Steps |
| Change in Reaction Mechanism | The reaction mechanism may change over the temperature range studied. This can lead to a non-linear Arrhenius plot. Analyze the reaction products at different temperatures to check for a consistent reaction pathway. |
| Temperature-Dependent Side Reactions | A side reaction may become more significant at higher or lower temperatures, affecting the measured rate of the main reaction. |
| Phase Change of a Reactant | Ensure that all reactants remain in the same phase throughout the temperature range of the study. |
Quantitative Data Presentation
Due to the limited availability of specific kinetic data for this compound reactions in the public domain, the following table presents a hypothetical but representative dataset for the reaction of this compound with a generic nucleophile at different temperatures. This data illustrates how to structure and interpret such results.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 0.015 | -4.1997 |
| 35 | 308.15 | 0.003245 | 0.032 | -3.4420 |
| 45 | 318.15 | 0.003143 | 0.065 | -2.7334 |
| 55 | 328.15 | 0.003047 | 0.128 | -2.0557 |
Note: This data is for illustrative purposes only.
From an Arrhenius plot of this data (ln(k) vs. 1/T), the activation energy (Ea) could be calculated from the slope of the resulting line.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using UV-Visible Spectrophotometry
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution) of known concentration.
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax) for the reactant or product of interest.
-
Set the instrument to kinetics mode to monitor the absorbance change at the determined λmax over time.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired reaction temperature using a water bath or a Peltier temperature controller.
-
Pipette the required volume of the this compound solution into a quartz cuvette.
-
At time zero, rapidly add the required volume of the nucleophile solution to the cuvette, cap it, and mix thoroughly by inverting the cuvette several times.
-
Immediately place the cuvette in the spectrophotometer and start data acquisition.
-
Record the absorbance at regular time intervals until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
Plot concentration versus time, ln(concentration) versus time, and 1/concentration versus time to determine the order of the reaction with respect to the component being monitored.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.
-
Visualizations
Caption: Experimental workflow for determining this compound reaction kinetics.
Caption: Relationship between temperature and reaction rate.
References
Technical Support Center: Mucochloric Acid Handling and Disposal
This guide provides essential safety information, troubleshooting advice, and disposal protocols for mucochloric acid, tailored for research and development professionals. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS 87-56-9), or (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is a white to light beige crystalline powder.[1][2][3] It is a versatile intermediate in organic synthesis, notably in the production of herbicides and dyes.[1][2][4] However, it presents significant health risks. It is classified as toxic if swallowed, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[5][6] It is a strong irritant, a potent skin sensitizer, and has reported mutagenic activity.[1][6][7][8] Inhalation may lead to respiratory irritation and chemical pneumonitis.[2][9]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Due to its corrosive and toxic nature, a comprehensive PPE strategy is required. Always work within a certified chemical fume hood.[5][6] The following table summarizes the required PPE.
Q3: What are the proper storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, at temperatures below 30°C.[1][10] Containers must be kept tightly closed and stored in a locked area accessible only to authorized personnel.[6][10] It is incompatible with and must be stored away from strong oxidizing agents and strong bases.[6]
Q4: What are the immediate first aid steps in case of an exposure?
Immediate and decisive action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][9][10] Seek immediate medical attention from an ophthalmologist.[10]
-
Skin Contact: Instantly remove all contaminated clothing.[6][10] Rinse the affected skin area thoroughly with water.[9][10] A physician must be consulted immediately.[10]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[6][10] Call a poison center or doctor without delay.[10]
-
Ingestion: If the person is conscious, have them drink one or two glasses of water.[6][10] Do NOT induce vomiting.[6][10] Seek immediate medical attention.[10]
Q5: How should this compound waste be disposed of?
All this compound waste is considered hazardous.[11] It must be disposed of in accordance with all local, state, and federal regulations.[10] Waste should be collected in its original container or a designated, properly labeled hazardous waste container.[10] Do not mix this compound waste with other chemical waste streams.[10] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[6][10]
Data Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 87-56-9 | [1][3][6][7] |
| Molecular Formula | C₄H₂Cl₂O₃ | [3][7] |
| Molecular Weight | 168.96 g/mol | [3][5][7] |
| Appearance | White to light beige / Colorless to yellowish crystalline solid | [1][2][5] |
| Melting Point | 125-128 °C | [1][5][7] |
| Solubility | Slightly soluble in cold water; soluble in hot water, alcohol, ether, and hot benzene. | [5][7][12] |
| Vapor Pressure | 0.001 mmHg | [2][5] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |
| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage | Danger |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning |
| Germ Cell Mutagenicity | 1B | May cause genetic defects | Danger |
| Aquatic Toxicity (Acute) | 1 | H400: Very toxic to aquatic life | Warning |
| Aquatic Toxicity (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Wear two pairs of chemical-resistant gloves ("double-gloving"), such as nitrile or neoprene. | Protects against severe skin burns, irritation, and sensitization.[7][8][14] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against severe eye damage and splashes.[6][7][14] |
| Skin/Body Protection | Chemical-resistant lab coat and closed-toe shoes. Discard contaminated shoes. | Prevents skin contact and contamination of personal clothing.[11] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. | Prevents inhalation of dusts, which can cause respiratory tract irritation.[2][5] |
Troubleshooting and Experimental Protocols
Q: I have spilled less than 10 grams of solid this compound inside the fume hood. How do I clean it up?
A: For small, contained spills, follow the protocol below. If the spill is larger or occurs outside a fume hood, evacuate the area and contact your institution's EHS department immediately.[15]
Protocol 1: Small Spill Cleanup (<10g, solid, in-hood)
-
Ensure Safety: Keep the fume hood sash as low as possible. Ensure you are wearing all PPE as described in Table 3.
-
Containment: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[11]
-
Collection: Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container.[6][11] Avoid generating dust.[10]
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.
-
Disposal: Seal the container and arrange for disposal through your EHS department.
-
Hygiene: Wash hands thoroughly after the cleanup is complete.
Q: My experiment generated a dilute aqueous waste solution of this compound. Can I neutralize it before disposal?
A: Yes, neutralization is a recommended step to reduce the corrosivity of the waste stream before collection. This procedure must be performed with extreme caution inside a chemical fume hood.
Protocol 2: Neutralization of Aqueous this compound Waste
-
Preparation: Perform all steps in a certified chemical fume hood while wearing full PPE. Place the beaker containing the acidic solution in a larger secondary container (e.g., an ice bath) to manage any heat generated.
-
Select Base: Use a weak base such as a 5% sodium bicarbonate solution or soda ash (sodium carbonate). Avoid strong bases, as they can cause a violent reaction.[6]
-
Slow Addition: While stirring the this compound solution gently, add the weak base solution very slowly using a pipette or burette. The reaction will produce CO₂ gas, so effervescence is expected. Add the base dropwise to control the reaction rate.
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding base until the pH is in the neutral range (pH 6-8).
-
Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container for aqueous chemical waste.
-
Disposal: Contact your EHS department for proper disposal of the neutralized waste. Do not pour down the drain.[10][15]
Workflow and Process Diagrams
Caption: Emergency response workflow for a this compound spill.
Caption: Decision tree for this compound waste disposal.
References
- 1. This compound | 87-56-9 [chemicalbook.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound [webbook.nist.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound [drugfuture.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Buy this compound | 87-56-9 | >98% [smolecule.com]
- 13. This compound|MSDS [dcchemicals.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Technical Support Center: Analytical Methods for Monitoring Mucochloric Acid Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mucochloric acid. The following sections detail various analytical methods for monitoring reaction progress, offering specific protocols and solutions to common experimental challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for monitoring the conversion of this compound and the formation of its derivatives.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a suitable HPLC method for monitoring the reaction of this compound with an amine?
A1: A reverse-phase HPLC method is typically employed. A C18 column is a good starting point. The mobile phase often consists of an aqueous component with an acid modifier (e.g., 0.1% phosphoric acid) and an organic solvent like methanol or acetonitrile. A gradient elution may be necessary to separate the more polar this compound from its less polar derivatives.[1] Detection is commonly performed using a UV detector at a wavelength where both the reactant and product show significant absorbance, often around 210-254 nm.[1]
Q2: How can I prepare my sample for HPLC analysis to monitor a kinetic study?
A2: To accurately monitor reaction kinetics, it's crucial to stop the reaction at specific time points. This is achieved by "quenching" the reaction.[2][3] For reactions involving this compound, quenching can be done by rapidly cooling the reaction mixture in an ice bath or by adding a reagent that neutralizes a reactant or catalyst.[2][3][4] For instance, if the reaction is acid-catalyzed, a base can be added.[3] After quenching, the sample should be diluted with the mobile phase to a concentration within the linear range of the detector and then filtered through a 0.45 µm syringe filter before injection to prevent clogging the column.
Troubleshooting Guide - HPLC
Problem 1: My this compound peak is tailing.
-
Possible Cause: Secondary interactions between the acidic analyte and residual silanol groups on the silica-based column packing.[5][6]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.[7]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to block most of the residual silanol groups.[5]
-
Add a Competitive Base: In some cases, adding a small amount of a basic modifier to the mobile phase can help to saturate the active sites causing tailing.
-
Problem 2: I am observing inconsistent retention times for my peaks.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.[8]
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. Use a buffer to maintain a stable pH.[5] Be aware that changes in pH as small as 0.1 units can significantly shift retention times for ionizable compounds.[8]
-
Column Thermostatting: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention.
-
Sufficient Equilibration: Allow the column to equilibrate fully with the initial mobile phase conditions before starting a series of runs, especially when using a gradient.
-
Experimental Protocol: HPLC Analysis of a this compound Reaction
This protocol provides a general method for monitoring the reaction of this compound with a primary amine.
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid.[1]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the less polar products. A typical gradient might be from 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by dilution in a cold acidic mobile phase).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection Volume: 10 µL.
Data Presentation: HPLC Retention Times
| Compound | Typical Retention Time (min) | Notes |
| This compound | 3.5 | Highly polar, elutes early. |
| Amine Reactant | Varies | Depends on the specific amine used. |
| Reaction Product | 8.2 | Typically less polar than this compound, thus has a longer retention time. |
Note: Retention times are highly dependent on the specific column, mobile phase, and gradient used and should be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used for separating and identifying volatile and semi-volatile compounds. For this compound and its derivatives, derivatization is often necessary to increase their volatility.
Frequently Asked Questions (FAQs) - GC-MS
Q1: Why is derivatization required for GC-MS analysis of this compound?
A1: this compound is a polar and relatively non-volatile compound due to its carboxylic acid group.[9] GC-MS requires analytes to be volatile and thermally stable.[10] Derivatization, for example, by silylation (e.g., using BSTFA or MTBSTFA), converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis.[11][12]
Q2: What are some common issues when analyzing chlorinated organic acids with GC-MS?
A2: Common challenges include:
-
Incomplete Derivatization: This can lead to multiple peaks for a single analyte and inaccurate quantification.[11]
-
Column Bleed: The degradation of the GC column's stationary phase at high temperatures can create a rising baseline and interfere with the detection of low-level analytes.[11]
-
Analyte Degradation: Chlorinated compounds can sometimes degrade in the hot injector port, leading to poor peak shape and loss of signal.
Troubleshooting Guide - GC-MS
Problem 1: I am seeing multiple peaks for my derivatized this compound.
-
Possible Cause: Incomplete derivatization or the presence of isomers.
-
Solution:
-
Optimize Derivatization: Ensure the reaction conditions (temperature, time, and reagent concentration) are optimized for complete derivatization.[11] For example, a common protocol involves heating with the silylating agent at 70-75°C for 30 minutes.[11][12]
-
Check for Isomers: this compound can exist in different tautomeric forms, which may be derivatized to produce different isomers that can be separated by GC.
-
Problem 2: My peaks are broad and tailing.
-
Possible Cause: Active sites in the GC inlet or column, or a contaminated liner.
-
Solution:
-
Use a Deactivated Liner: Ensure the inlet liner is deactivated to minimize interactions with the acidic analytes.[11]
-
Column Maintenance: Bake out the column at a high temperature to remove contaminants. If the problem persists, trimming a small portion from the front of the column may help.
-
Check for Leaks: Air leaks in the system can also lead to poor peak shape.
-
Experimental Protocol: GC-MS Analysis of Derivatized this compound
-
Derivatization:
-
Evaporate the solvent from the sample aliquot under a stream of nitrogen.
-
Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., 50 µL of pyridine).
-
Heat the mixture at 70°C for 30 minutes.[12]
-
-
Instrumentation: GC-MS system with a capillary column suitable for analyzing organic acids (e.g., DB-5ms).
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-550.[9]
-
Data Presentation: GC-MS Retention Times
| Compound (as TMS derivative) | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.1 | [M-15]+, characteristic fragments from the silyl groups |
| Reaction Product | Varies | Depends on the structure of the product |
Note: Retention times and mass spectra are dependent on the specific derivatization and GC-MS conditions.
Spectroscopic Methods (UV-Vis)
UV-Visible spectrophotometry is a straightforward and often non-destructive method for monitoring reaction kinetics in real-time by observing changes in the absorbance of reactants or products.[13][14][15]
Frequently Asked Questions (FAQs) - UV-Vis
Q1: How can I use UV-Vis spectroscopy to monitor my this compound reaction?
A1: You can monitor the reaction by tracking the change in absorbance at a wavelength where either the this compound or the product has a unique and strong absorption.[16] By taking measurements at regular time intervals, you can generate a concentration vs. time profile to determine the reaction rate.[13]
Q2: What are the key considerations for accurate kinetic analysis using UV-Vis?
A2:
-
Wavelength Selection: Choose a wavelength where the change in absorbance is significant and where there is minimal interference from other components in the reaction mixture.
-
Temperature Control: Use a temperature-controlled cuvette holder, as reaction rates are highly sensitive to temperature changes.
-
Initial Mixing: Ensure rapid and thorough mixing of the reactants at the start of the reaction. For very fast reactions, a stopped-flow apparatus may be necessary.[13]
Experimental Protocol: UV-Vis Kinetic Analysis
-
Determine λmax: Scan the UV-Vis spectra of the starting material (this compound) and the expected product separately to identify a suitable wavelength (λmax) for monitoring.
-
Prepare a Blank: Use the reaction solvent as a blank to zero the spectrophotometer.
-
Initiate the Reaction: Mix the reactants directly in a cuvette or in a separate vessel and quickly transfer a portion to a cuvette.
-
Monitor Absorbance: Record the absorbance at the chosen λmax at regular time intervals until the reaction is complete.
Data Presentation: UV-Vis Absorbance Data
| Time (s) | Absorbance at λmax |
| 0 | 1.25 |
| 30 | 1.10 |
| 60 | 0.98 |
| 90 | 0.87 |
| 120 | 0.78 |
Note: This data can be used to plot Absorbance vs. Time and determine the reaction order and rate constant.
Titration
Titration is a classic analytical method that can be used to determine the concentration of this compound, which is an acidic compound.
Frequently Asked Questions (FAQs) - Titration
Q1: Can I use titration to monitor the progress of a this compound reaction?
A1: Yes, if the reaction consumes the acidic this compound, you can take aliquots of the reaction mixture at different times and titrate them with a standardized base (e.g., NaOH) to determine the remaining concentration of this compound.[17][18][19]
Q2: What indicator should I use for the titration of this compound?
A2: The choice of indicator depends on the pH at the equivalence point. Since this compound is a weak acid, the equivalence point will be in the basic range. Phenolphthalein, which changes color in the pH range of 8.2-10, is a suitable indicator.[17] Alternatively, a pH meter can be used to monitor the titration and determine the equivalence point from the titration curve.[17]
Experimental Protocol: Titration of this compound
-
Prepare a Standardized Base: Prepare a solution of sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M).
-
Sample Preparation: Take a known volume of the reaction mixture containing this compound.
-
Add Indicator: Add a few drops of phenolphthalein indicator to the sample.
-
Titrate: Slowly add the standardized NaOH solution from a burette to the sample while stirring until the solution turns a faint, persistent pink color, indicating the endpoint.[19]
-
Calculate Concentration: Use the volume of NaOH added and its concentration to calculate the concentration of this compound in the sample.[19][20]
Visualizations
Caption: A typical experimental workflow for monitoring this compound reaction kinetics using HPLC.
Caption: A troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- 1. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 2. resource.download.wjec.co.uk [resource.download.wjec.co.uk]
- 3. Experimental methods for following the rate of a reaction - Crunch Chemistry [crunchchemistry.co.uk]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chromtech.com [chromtech.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. metbio.net [metbio.net]
- 10. uoguelph.ca [uoguelph.ca]
- 11. benchchem.com [benchchem.com]
- 12. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 13. agilent.com [agilent.com]
- 14. Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gbcsci.com [gbcsci.com]
- 17. Titration - Resources | PASCO [pasco.com]
- 18. ysi.com [ysi.com]
- 19. practical-science.com [practical-science.com]
- 20. google.com [google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Mucochloric and Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
Mucochloric acid (MCA) and mucobromic acid (MBA) are highly functionalized 5-hydroxy-2(5H)-furanones that serve as versatile and inexpensive starting materials in organic synthesis.[1] Their rich chemistry, stemming from the presence of multiple reactive sites including two halogen atoms, a hydroxyl group, and a lactone ring, has made them valuable synthons for the preparation of a wide array of heterocyclic compounds, some of which exhibit significant biological activities such as anti-inflammatory and cytotoxic properties.[2][1] This guide provides an objective comparison of the reactivity of this compound and mucobromic acid, supported by experimental data, to aid researchers in selecting the appropriate synthon for their synthetic endeavors.
Comparative Reactivity: The Influence of the Halogen Substituent
The primary structural difference between this compound and mucobromic acid lies in their halogen substituents: chlorine in the former and bromine in the latter. This difference significantly influences their reactivity, particularly in reactions involving nucleophilic attack.
Experimental evidence suggests that This compound is generally more reactive or provides higher yields in certain nucleophilic substitution and amination reactions compared to mucobromic acid . This can be attributed to the higher electronegativity of chlorine relative to bromine. The more electron-withdrawing chlorine atoms render the carbonyl carbon and the vinylic carbons more electrophilic, thereby facilitating attack by nucleophiles.[3]
In a study involving the reductive amination of these mucohalic acids with various aliphatic and aromatic amines, it was consistently observed that reactions with this compound resulted in higher yields of the corresponding N-alkyl- and N-aryl-dihalopyrrole-2-ones.[3] The proposed mechanism for this reaction involves the nucleophilic attack of the amine on a protonated carbonyl group, a step that is accelerated by the greater electrophilicity of the carbonyl carbon in this compound.[3]
This reactivity trend is further substantiated by studies on the reaction of mucohalic acids with nucleosides. In reactions with adenosine, this compound afforded a significantly higher yield of the corresponding propenal derivative compared to mucobromic acid under similar conditions.[4][5]
Quantitative Data on Reactivity
The following table summarizes the product yields from the reaction of this compound and mucobromic acid with adenosine, providing a quantitative comparison of their reactivity in this specific context.
| Mucohalic Acid | Nucleophile | Product | Yield (%) |
| This compound | Adenosine | 3-(N⁶-adenosinyl)-2-chloro-2-propenal | 19%[4][5] |
| Mucobromic Acid | Adenosine | 3-(N⁶-adenosinyl)-2-bromo-2-propenal | 4%[4][5] |
Experimental Protocols
Reductive Amination of Mucohalic Acids
This experimental protocol describes the synthesis of N-alkyl- and N-aryl 3,4-dichloro- and 3,4-dibromopyrrole-2-one derivatives from mucochloric and mucobromic acids.
-
General Procedure: The synthesis is achieved through the reductive amination of mucochloric or mucobromic acid with a variety of aliphatic and aromatic amines. The reaction mechanism is proposed to proceed via a nucleophilic attack of the amine on a protonated carbonyl group.[3]
-
Observation: Reactions involving this compound consistently produced higher yields compared to those with mucobromic acid. This is attributed to the higher electrophilicity of chlorine, which facilitates the initial nucleophilic attack.[3]
-
Product Characterization: The resulting products were fully characterized using ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry to confirm the anticipated structures without the loss of halogens.[3]
Reaction of Mucohalic Acids with Nucleosides
This protocol outlines the reaction of mucochloric and mucobromic acids with adenosine and cytidine.
-
Reaction Conditions: this compound (MCA) and mucobromic acid (MBA) were reacted with adenosine, cytidine, and guanosine in N,N-dimethylformamide (DMF).[4][5] Reactions were also carried out in aqueous solutions at pH 7.4 and 37°C, though at much lower yields.[4]
-
Product Isolation and Identification: The major products from the reactions with adenosine and cytidine were isolated using preparative chromatography on octadecylsilane columns.[4][5] The structures of the products, identified as halopropenal derivatives, were determined using UV absorbance, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.[4][5]
-
Comparative Yields: The reaction of MCA with adenosine yielded 19% of 3-(N⁶-adenosinyl)-2-chloro-2-propenal, while the reaction of MBA with adenosine yielded only 4% of 3-(N⁶-adenosinyl)-2-bromo-2-propenal.[4][5] The reaction of MCA with cytidine yielded 7% of the corresponding product, whereas only trace levels of products were detected in the reaction of MBA with cytidine.[4][5]
Visualizing the Reaction Mechanism
The following diagram illustrates the general mechanism of nucleophilic attack on mucohalic acids, which is a key step in many of their reactions.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioactivity of Mucochloric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Mucochloric acid, a versatile chemical intermediate, has emerged as a valuable scaffold in medicinal chemistry for the development of novel bioactive compounds. Its derivatives have demonstrated a range of biological activities, most notably in the realm of anticancer research, with emerging evidence of their potential as antimicrobial and antifungal agents. This guide provides an objective comparison of the bioactivity of various this compound derivatives, supported by available experimental data and detailed methodologies for key assays.
Anticancer Activity
The anticancer potential of this compound derivatives has been the most extensively studied area. A variety of structural modifications to the this compound core have yielded compounds with significant cytotoxic effects against several cancer cell lines.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative Class | Compound | Target Cell Line(s) | IC50 (µM) | Reference |
| Furanones | Acetamido-furanone 8a | MAC 13, MAC 16 | 18.4 | [1] |
| Pyridazones | Unsubstituted Pyridazine 9b | MAC 13, MAC 16 | Manifold higher in vitro activity than arylated pyridazone 9a | [1] |
| Glycoconjugates | Silyl-substituted derivative 12 | HCT116 | Significantly inhibits proliferation | [2] |
| Silyl-substituted derivative 18 | HCT116 | Significantly inhibits proliferation | [2] | |
| Silyl-substituted derivative 21 | HCT116 | Significantly inhibits proliferation | [2] | |
| Silyl-substituted derivative 24 | HCT116 | Significantly inhibits proliferation | [2] | |
| Silyl-substituted derivative 26 | HCT116 | Significantly inhibits proliferation | [2] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
In Vivo Anticancer Activity
Preliminary in vivo studies in murine models have shown promising results for some this compound derivatives.
| Derivative Class | Compound | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Bisarylated Acrylic Acids | Xylene derivative 7b | Mice with transplanted MAC 16 cell line | 20 mg/kg | 25% | [1] |
| Furanones | Acetamido-furanone 8a | Mice with transplanted MAC 16 cell line | - | 26% | [1] |
| Pyridazones | Unsubstituted Pyridazine 9b | Mice with transplanted MAC 16 cell line | 50 mg/kg | 53% | [1] |
Antimicrobial and Antifungal Activity
While the furanone scaffold, the core of this compound, is known to be present in compounds with antibacterial and antifungal properties, specific data for a wide range of this compound derivatives is limited in the currently available literature. Further research is required to establish a comprehensive comparison of their Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7, MAC 13, MAC 16) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically dissolved in a solvent like DMSO, with the final solvent concentration kept low and consistent across all wells, including controls). Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial or antifungal agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Protocol:
-
Preparation of Test Compound Dilutions: Serial twofold dilutions of the this compound derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Visualizations
General Structure of Bioactive this compound Derivatives
Caption: General structure of bioactive this compound derivatives.
Experimental Workflow for Bioactivity Screening
Caption: Experimental workflow for bioactivity screening.
Structure-Activity Relationship and Mechanism of Action
While a comprehensive understanding of the structure-activity relationship (SAR) is still evolving, some trends have been observed. For instance, the introduction of a silyl group into glycoconjugates of this compound appears to enhance their anticancer activity.[2] Similarly, for pyridazone derivatives, an unsubstituted form showed significantly higher in vivo activity compared to its arylated counterpart.[1]
The precise molecular mechanisms of action for most this compound derivatives are not yet fully elucidated. However, the furanone core is a common motif in compounds known to inhibit various enzymes, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Poly (ADP-ribose) polymerase (PARP).[2] Further investigation is needed to determine if this compound derivatives exert their effects through the modulation of these or other signaling pathways, such as NF-κB or MAPK, which are critical in cancer cell proliferation and survival.
This guide provides a snapshot of the current state of research into the bioactivity of this compound derivatives. The promising anticancer activity demonstrated by several derivatives warrants further investigation into their mechanisms of action and exploration of their potential in antimicrobial and antifungal applications.
References
A Comparative Guide to Validated HPLC Methods for Mucochloric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the quantitative analysis of mucochloric acid. While specific, pre-validated methods for this compound are not abundantly available in public literature, this document outlines a robust, representative HPLC method based on common practices for organic acid analysis. Furthermore, it details the necessary validation parameters as per regulatory guidelines and presents a comparison with potential alternative analytical techniques.
Representative HPLC Method for this compound Analysis
The following protocol is a recommended starting point for the analysis of this compound, derived from established methods for similar acidic and halogenated organic compounds.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of an aqueous acidic buffer and an organic solvent. A common starting point is a gradient or isocratic elution with a mobile phase consisting of 0.1% phosphoric acid in water (Solvent A) and methanol or acetonitrile (Solvent B). For example, a 90:10 (v/v) mixture of Solvent A and Solvent B could be effective.[1]
-
Flow Rate: 0.75 to 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: this compound is expected to have a UV absorbance maximum. A preliminary scan from 200-400 nm is recommended to determine the optimal wavelength for detection. For many organic acids, a wavelength around 210-220 nm is a good starting point.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase) and perform serial dilutions to create calibration standards.
-
Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, filtration through a 0.45 µm filter may be sufficient. For more complex matrices, such as pharmaceutical formulations or environmental extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Method Validation Parameters
A comprehensive validation of the HPLC method should be performed to ensure its suitability for the intended application. The following table summarizes the key validation parameters and their typical acceptance criteria, based on general principles of analytical method validation.[2][3]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed using a PDA detector. |
| Linearity & Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | The closeness of test results obtained by the method to the true value. | The recovery of the analyte spiked into a blank matrix should typically be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show reliability with minor changes in parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful and common technique for the analysis of organic acids, other methods can also be considered.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution, sensitivity, and specificity. Can be readily automated. | Requires specialized equipment and skilled operators. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. Often requires derivatization for non-volatile analytes like this compound. | High efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS). | May require derivatization, which can add complexity to the sample preparation. Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Ion Chromatography (IC) | A form of liquid chromatography that uses an ion-exchange resin to separate ions based on their charge. | Excellent for the analysis of inorganic and organic ions.[4][5] | May have lower resolution for complex organic mixtures compared to reversed-phase HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field within a narrow capillary. | High efficiency, small sample volume requirements, and rapid analysis times. | Can have lower sensitivity and reproducibility compared to HPLC. |
| Spectrophotometry | Measurement of the absorption of light by a substance. Can be used for quantification after a color-forming reaction. | Simple, rapid, and inexpensive. | Lower specificity and susceptible to interference from other absorbing compounds in the sample matrix. |
Visualizing the Workflow and Chemical Structure
To aid in the understanding of the experimental process and the analyte of interest, the following diagrams have been generated using the DOT language.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Chemical Structure of this compound.
References
A Comparative Spectroscopic Guide to Mucochloric Acid Derivatives for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of mucochloric acid and its derivatives is crucial for harnessing their potential in synthesis and medicine. This guide provides an objective comparison of the spectroscopic properties of key this compound products arising from reactions with common nucleophiles, supported by experimental data and detailed protocols.
This compound, a highly functionalized furanone, serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its reactivity at the hydroxyl group and the two chlorine atoms allows for selective modifications, leading to products with varied chemical and biological properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the structures of these derivatives. This guide focuses on the comparative NMR and IR analysis of this compound products formed through reactions with alcohols, amines, and thiols.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for representative this compound derivatives. This side-by-side comparison highlights the characteristic spectroscopic shifts and absorptions that arise from the introduction of different functional groups, aiding in the rapid identification and characterization of new compounds.
Table 1: ¹H NMR Data for this compound and its Derivatives (in DMSO-d₆)
| Compound/Substituent | H-5 (δ, ppm) | Other Protons (δ, ppm) |
| This compound | ~6.5 (br s) | ~9.0 (br s, OH) |
| 5-(2-hydroxyethylamino)- | 5.43 (d, J = 9.3 Hz) | 7.0 (d, NH), 4.5 (t, OH), 3.4 (m, CH₂), 3.2 (m, CH₂) |
| 5-(3-hydroxypropylamino)- | 5.43 (d, J = 9.3 Hz) | 7.02 (d, NH), 4.48 (s, OH), 3.49 (m, CH₂), 3.41 (t, CH₂), 1.6-1.8 (m, CH₂) |
| 5-methoxy- | ~6.3 (s) | ~3.4 (s, OCH₃) |
| 5-(phenylthio)- | ~6.8 (s) | 7.2-7.5 (m, Ar-H) |
Table 2: ¹³C NMR Data for this compound and its Derivatives (in DMSO-d₆)
| Compound/Substituent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | ~167.0 | ~129.0 | ~145.0 | ~98.0 | - |
| 5-(2-hydroxyethylamino)- | 161.4 | 124.7 | 143.9 | 81.6 | 59.5 (CH₂OH), 42.1 (CH₂NH) |
| 5-(3-hydroxypropylamino)- | 161.4 | 124.8 | 143.9 | 81.6 | 58.5 (CH₂OH), 37.5 (CH₂NH), 31.0 (CH₂) |
| 5-methoxy- | ~166.0 | ~128.0 | ~146.0 | ~105.0 | ~58.0 (OCH₃) |
| 5-(phenylthio)- | ~165.0 | ~130.0 | ~144.0 | ~90.0 | 128-135 (Ar-C) |
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives
| Compound/Substituent | C=O Stretch | C=C Stretch | O-H/N-H Stretch | Other Key Bands |
| This compound | ~1770 | ~1600 | ~3300 (broad) | C-Cl (~800) |
| 5-(aminoalkoxy)- | ~1760 | ~1610 | ~3400 (N-H), ~3300 (O-H) | C-N (~1250), C-O (~1100) |
| 5-alkoxy- | ~1775 | ~1605 | - | C-O-C (~1150) |
| 5-(arylthio)- | ~1765 | ~1600 | - | C-S (~700) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and analysis of this compound derivatives. Below are representative procedures for the preparation of alkoxy, amino, and thio derivatives.
Synthesis of 5-Alkoxy-3,4-dichloro-2(5H)-furanones
5-Alkoxy-3,4-dichloro-2(5H)-furanones can be prepared by reacting this compound with the corresponding alcohol in the presence of an acid catalyst.[1]
-
Reaction Setup: A solution of this compound in the desired alcohol (e.g., methanol, ethanol) is prepared.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.[1]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization to yield the 5-alkoxy derivative.
Synthesis of 5-(Amino)-3,4-dichloro-2(5H)-furanones
The hydroxyl group at the C-5 position of this compound can be substituted by amino groups, often after an activation step.[2]
-
Activation of this compound: this compound is reacted with an activating agent, such as methyl chloroformate, in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base), to form a more reactive carbonate intermediate.[2]
-
Nucleophilic Substitution: The appropriate amino alcohol (e.g., ethanolamine, 3-aminopropanol) is then added to the solution containing the activated this compound derivative.[2]
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
-
Purification: The product is isolated and purified using standard techniques such as column chromatography.
Synthesis of 5-(Arylthio)-3,4-dichloro-2(5H)-furanones
The reaction of this compound with thiols can lead to substitution at different positions depending on the reaction conditions. To achieve substitution at the C-5 position, acidic conditions are typically employed.
-
Reaction Mixture: this compound and the desired aromatic thiol (e.g., thiophenol) are dissolved in a suitable solvent like benzene.
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added to promote the reaction.
-
Reaction Conditions: The mixture is heated under reflux to facilitate the substitution reaction.
-
Isolation and Purification: After the reaction is complete, the solvent is evaporated, and the crude product is purified by chromatography to give the 5-(arylthio) derivative.
Visualizing Reaction Pathways
The selective reactivity of this compound is a key aspect of its synthetic utility. The following diagram illustrates the general pathways for nucleophilic substitution at the C-5 position, which is central to the synthesis of the compared derivatives.
Caption: Reaction pathways for the synthesis of this compound derivatives.
The workflow for a typical synthesis and characterization of a this compound derivative is outlined in the following diagram.
Caption: General experimental workflow for synthesis and analysis.
This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. The presented data and protocols offer a valuable resource for researchers engaged in the synthesis and characterization of novel compounds derived from this versatile platform. The distinct spectroscopic signatures of the alkoxy, amino, and thio derivatives facilitate their unambiguous identification and pave the way for the rational design of new molecules with desired properties.
References
A Comparative Guide to Alternative Reagents for Mucochloric Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Mucochloric acid is a versatile and highly reactive starting material extensively used in the synthesis of a wide array of heterocyclic compounds, particularly 2(5H)-furanone and pyridazinone derivatives. Its rich functionality, including two reactive chlorine atoms, a lactone ring, and a hydroxyl group, allows for diverse chemical transformations. However, the exploration of alternative reagents is crucial for expanding synthetic strategies, improving accessibility, and potentially discovering novel chemical entities. This guide provides an objective comparison of key alternative starting materials to this compound, focusing on the synthesis of pyridazinone heterocycles, supported by experimental data and detailed protocols.
Key Alternatives to this compound
The primary alternatives to this compound in heterocyclic synthesis, particularly for pyridazinones, can be broadly categorized as:
-
Mucobromic Acid: A direct analogue where chlorine atoms are replaced by bromine, offering very similar reactivity.
-
Cyclic Anhydrides (Succinic and Maleic Anhydride): These reagents provide a different synthetic pathway, typically involving a two-step process of Friedel-Crafts acylation followed by cyclization.
-
γ-Keto Acids: These are often intermediates in the anhydride route but can also be used as direct starting materials for condensation with hydrazines.
Comparative Performance in Pyridazinone Synthesis
The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones is a common application where these starting materials can be compared. While direct, side-by-side comparisons in a single study are rare, representative data from various sources allows for a performance evaluation.
Data Presentation: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
| Starting Material | Synthetic Route | Key Intermediates | Reaction Steps | Typical Yield (%) | Ref. |
| This compound | Direct Condensation | 4,5-dichloro-6-phenyl-2H-pyridazin-3-one | 1 | ~85-95% | [1] |
| Succinic Anhydride | Friedel-Crafts Acylation & Cyclization | β-Benzoylpropionic acid | 2 | ~75-85% (overall) | [2][3][4] |
| Maleic Anhydride | Friedel-Crafts Acylation, Reduction & Cyclization | β-Benzoylacrylic acid, β-Benzoylpropionic acid | 3 | ~70-80% (overall) | [5] |
| β-Benzoylpropionic Acid | Direct Cyclization | - | 1 | ~80-90% | [6] |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Synthesis from this compound (General Procedure)
This protocol describes the direct synthesis of a 4,5-dihalo-3(2H)-pyridazinone, a common precursor to various pyridazinone derivatives.
Materials:
-
This compound (1 equivalent)
-
Substituted hydrazine hydrochloride (1 equivalent)
-
Sodium acetate
-
Ethanol
Procedure:
-
A solution of this compound and the corresponding hydrazine hydrochloride in ethanol is prepared.
-
Sodium acetate is added to the mixture.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 4,5-dichloro-3(2H)-pyridazinone derivative.
Protocol 2: Synthesis from Succinic Anhydride (Two-Step Procedure)
This protocol outlines the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one via a γ-keto acid intermediate.[2]
Step 1: Synthesis of β-Benzoylpropionic Acid
-
To a stirred solution of succinic anhydride in benzene, add anhydrous aluminum chloride portion-wise.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling, treat the mixture with ice and concentrated hydrochloric acid.
-
The resulting solid, β-benzoylpropionic acid, is filtered and recrystallized from hot water.
Step 2: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
A mixture of β-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 4 hours.[6]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is concentrated under reduced pressure.
-
The concentrated solution is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.[2]
Protocol 3: Synthesis from Maleic Anhydride and Hydrazine
This protocol describes the synthesis of maleic hydrazide (1,2-dihydropyridazine-3,6-dione), a simple pyridazinedione.
Materials:
-
Maleic anhydride (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Glacial acetic acid
Procedure:
-
Dissolve maleic anhydride in glacial acetic acid.
-
Add hydrazine hydrate to the solution while keeping the temperature below 30°C.
-
Heat the mixture, which results in the formation of the product.
-
The product, maleic hydrazide, can be isolated by filtration upon cooling.[7] For the synthesis of 6-aryl pyridazinones, a multi-step process involving Friedel-Crafts acylation, reduction of the double bond, and then cyclization with hydrazine is typically required.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the different synthetic workflows for obtaining a pyridazinone core from this compound versus its alternatives.
Caption: Synthetic pathway from this compound.
Caption: Two-step pathway from Succinic Anhydride.
Caption: Logical comparison of synthetic routes.
Conclusion
While This compound and its direct analogue, mucobromic acid , offer a highly efficient and direct route to halogenated pyridazinones in a single step with high yields, they involve working with highly functionalized and halogenated starting materials.[8][9]
Succinic and maleic anhydrides represent a robust and widely used alternative pathway.[10] This route, although typically involving two or more steps, utilizes readily available and less complex starting materials. The key intermediate, a γ-keto acid, is itself a versatile precursor for pyridazinone synthesis.[6][11]
The choice of reagent ultimately depends on the specific synthetic goal, desired substitution pattern on the heterocyclic ring, and considerations regarding reagent availability, cost, and handling of halogenated compounds. For rapid access to 4,5-dihalopyridazinones, this compound remains a superior choice. For the synthesis of 6-aryl-4,5-dihydropyridazinones from basic building blocks, the succinic anhydride route is a highly effective and well-established method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
The Strategic Application of Mucochloric Acid in Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. Mucochloric acid, a highly functionalized and readily available building block, presents a compelling option for the synthesis of a wide array of valuable heterocyclic compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with viable alternatives through experimental data and detailed protocols.
This compound (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its rich chemical functionality, including reactive chlorine atoms, a double bond, and both carboxyl and carbonyl groups, makes it an attractive precursor for complex molecular architectures.[2] Notably, it serves as an inexpensive and highly functionalized starting point for the synthesis of 2(5H)-furanone derivatives, many of which exhibit significant biological activities, including anti-inflammatory and cytotoxic effects against cancer cell lines.[3][4]
Cost Analysis of Starting Materials
A primary consideration in any synthetic endeavor is the cost of the starting materials. This compound is generally considered an inexpensive and readily accessible compound. To provide a quantitative perspective, the table below compares the approximate costs of this compound with two common alternatives: mucobromic acid and maleic anhydride.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Cost (USD/kg) |
| This compound | C₄H₂Cl₂O₃ | 168.96 | $355 - $970 |
| Mucobromic Acid | C₄H₂Br₂O₃ | 257.86 | $1160 - $4200 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | $0.76 - $1.55 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
While maleic anhydride is significantly cheaper on a per-kilogram basis, its lower molecular weight and different reactivity profile must be considered when evaluating the overall cost-effectiveness of a synthetic route. Mucobromic acid, the bromo-analogue of this compound, is considerably more expensive, which can be a significant factor for large-scale synthesis.
Performance Comparison in Heterocyclic Synthesis
The true value of a starting material is determined by its performance in chemical reactions, including reaction efficiency, yield, and the complexity of the synthetic procedure. This section compares the use of this compound and its alternatives in the synthesis of two important classes of heterocyclic compounds: 2(5H)-furanones and pyridazinones.
Synthesis of 2(5H)-Furanone Derivatives
The 2(5H)-furanone scaffold is a core component of many biologically active natural products and synthetic compounds. This compound provides a direct and efficient route to a variety of substituted 2(5H)-furanones.
Experimental Protocol: Synthesis of 4-Aryl-3-chloro-2(5H)-furanones from this compound via Suzuki Coupling
A common and effective method for the synthesis of 4-aryl-3-chloro-2(5H)-furanones involves the Suzuki-Miyaura cross-coupling reaction. This protocol demonstrates the utility of this compound as a precursor.
| Parameter | Value |
| Starting Material | 3,4-Dichloro-2(5H)-furanone (derived from this compound) |
| Reagents | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ |
| Solvent | Toluene/Ethanol/Water mixture |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
Alternative Route: Synthesis of 2(5H)-Furanones from Maleic Anhydride
While maleic anhydride can also be a precursor to furanone derivatives, the synthetic routes are often more complex and may require additional steps to introduce the desired functional groups, potentially impacting the overall yield and cost-effectiveness. For instance, the synthesis of substituted furanones from maleic anhydride can involve multi-step sequences including additions, eliminations, and cyclizations.
Synthesis of Pyridazinone Derivatives
Pyridazinones are another class of heterocyclic compounds with a broad range of pharmacological activities. This compound serves as a convenient starting material for the synthesis of 4,5-dihalogenated-3(2H)-pyridazinones.
Experimental Protocol: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone from this compound
The reaction of this compound with hydrazine provides a direct route to the pyridazinone ring system.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Hydrazine hydrate |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Alternative Route: Synthesis of Pyridazinones from Maleic Anhydride
The synthesis of pyridazinones from maleic anhydride is also a well-established method. The reaction proceeds via the formation of maleic hydrazide, which can then be further functionalized.
| Parameter | Value |
| Starting Material | Maleic anhydride |
| Reagents | Hydrazine hydrate, POCl₃/PCl₅ (for chlorination) |
| Solvent | Acetic acid, followed by neat reaction |
| Temperature | Reflux |
| Reaction Time | Multi-step, longer overall time |
| Typical Yield | Good to high yields for individual steps |
While both routes can produce pyridazinone derivatives, the use of this compound offers a more direct pathway to halogenated pyridazinones, which are valuable intermediates for further diversification.
Workflow for Heterocycle Synthesis from this compound
The following diagram illustrates a typical workflow for the synthesis of bioactive heterocyclic compounds starting from this compound.
This compound Derivatives as Signaling Pathway Modulators
The interest in this compound as a synthetic precursor is further amplified by the biological activity of its derivatives. Notably, certain furanone-containing molecules have been identified as inhibitors of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.
The MAPK/ERK pathway is a cascade of protein kinases that relays signals from the cell surface to the nucleus. The core of this pathway consists of three sequentially acting kinases: RAF, MEK (also known as MAPKK), and ERK (also known as MAPK).
Some furanone derivatives, synthesized from this compound, have been shown to act as inhibitors of MEK1/2, the kinases directly upstream of ERK. By blocking the phosphorylation and subsequent activation of ERK, these compounds can halt the signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis in cancer cells. This targeted inhibition highlights the potential of this compound derivatives in the development of novel therapeutics.
Conclusion
This compound stands out as a cost-effective and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its favorable cost, coupled with high-yielding and often straightforward reaction protocols, makes it an attractive alternative to other precursors like mucobromic acid and, in many targeted syntheses, even the more economical maleic anhydride. The demonstrated biological activity of this compound derivatives, particularly as inhibitors of key signaling pathways such as the MAPK/ERK cascade, further enhances its value in the fields of medicinal chemistry and drug discovery. For researchers aiming to develop novel bioactive molecules, this compound offers a powerful and economically viable synthetic platform.
References
Assessing the Genotoxicity of Mucochloric Acid and its Disinfection Byproduct MX: A Comparative Guide
Introduction
Mucochloric acid (MCA), chemically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a chemical intermediate used in the synthesis of herbicides and other compounds. It is also a known disinfection byproduct (DBP) formed during the chlorination of drinking water. Of particular concern is its relation to 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen that accounts for a significant portion of the mutagenicity found in chlorinated drinking water. This guide provides a comparative assessment of the genotoxicity of this compound and its more potent byproduct, MX, based on data from key in vitro assays.
Quantitative Genotoxicity Data Comparison
The following table summarizes the genotoxic potential of this compound (MCA) and its byproduct (MX) across different in vitro assays. The data highlights the significant difference in mutagenic potency observed in bacterial assays versus mammalian cell assays.
| Compound | Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| This compound (MCA) | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | Not specified | Not specified | Less potent than MX | [1] |
| This compound (MCA) | Mammalian Cell Gene Mutation Assay (HPRT locus) | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Induced mutations with a potency comparable to MX | [1] |
| This compound (MCA) | In Vivo Micronucleus Assay | Tradescantia pollen mother cells | N/A | Up to 500 µg | Dose-dependent increase in micronuclei | |
| MX | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | Not specified | Not specified | Highly potent mutagen | [1] |
| MX | Mammalian Cell Gene Mutation Assay (HPRT locus) | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Induced mutations with a potency comparable to MCA | [1] |
| MX | In Vivo Micronucleus Assay | Tradescantia pollen mother cells | N/A | Up to 100 µg | Dose-dependent increase in micronuclei |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on standard guidelines and practices within the field of genetic toxicology.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation (reversion) to a prototrophic state (His+), allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Strain Selection: Strains such as S. typhimurium TA100, which is sensitive to base-pair substitution mutagens, are commonly used.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates, to mimic metabolic processes in mammals.
-
Exposure: A mixture of the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer is prepared.
-
Plating: This mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (His+) on each plate is counted. A substance is considered mutagenic if it causes a reproducible, dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.
Principle: Micronuclei (MN) are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
Methodology:
-
Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or V79 cells, is cultured to a desired confluency.[2][3]
-
Exposure: Cells are treated with the test substance at several concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a longer period (e.g., up to 1.5-2 normal cell cycle lengths).[4]
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, the final stage of cell division. This results in the accumulation of binucleated cells, making it easier to identify micronuclei in cells that have completed one nuclear division.
-
Harvesting and Staining: After the exposure and recovery period, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronucleated binucleated cells is determined by scoring at least 2000 binucleated cells per concentration under a microscope. Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI).
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slide is then placed in an alkaline electrophoresis solution to unwind the DNA. During electrophoresis, fragmented DNA migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or isolated primary cells).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a high-salt, detergent-based lysis solution at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high pH buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.
-
Electrophoresis: An electric field is applied, causing the broken DNA fragments to migrate out of the nucleus.
-
Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify the extent of DNA damage. Common metrics include Percent DNA in the Tail and Olive Tail Moment.[5][6]
Visualizations
The following diagrams illustrate a typical workflow for genotoxicity assessment and the proposed mechanism of DNA damage by this compound.
Caption: General workflow for in vitro genotoxicity assessment.
Caption: Proposed mechanism of direct DNA alkylation by this compound.
References
- 1. Mutagenicity in vitro of 3,4-dichloro-5-hydroxy-2(5H)-furanone (this compound), a chlorine disinfection by-product in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential sensitivity of Chinese hamster V79 and Chinese hamster ovary (CHO) cells in the in vitro micronucleus screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro micronucleus assay with Chinese hamster V79 cells - results of a collaborative study with in situ exposure to 26 chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psiweb.org [psiweb.org]
Mucochloric Acid Derivatives in Anticancer Research: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, mucochloric acid and its derivatives have emerged as a promising class of compounds with demonstrated cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the anticancer properties of different this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in this field.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer potential of this compound derivatives has been primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric from these assays, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
Several classes of this compound derivatives, including 2(5H)-furanones, bisarylated acrylic acids, and 3(2H)-pyridazones, have been synthesized and evaluated.[1] The cytotoxicity of these compounds was tested against MAC 13 and MAC 16 murine colon cancer cell lines.[1]
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | In Vivo Tumor Inhibition | Reference |
| 2(5H)-Furanones | Acetamido-furanone 8a | MAC 13, MAC 16 | 18.4 | 26% at 20mg/kg | [1] |
| Bisarylated Methacrylic Acids | Xylene derivative 7b | - | - | 25% at 20mg/kg | [1] |
| 3(2H)-Pyridazones | Unsubstituted pyridazine 9b | - | Manifold higher in vitro activity than arylated pyridazone 9a | 53% at 50mg/kg | [1] |
Note: The original research article should be consulted for detailed structures of the compounds listed.
Mechanism of Action: Insights into DNA Interaction
While comprehensive mechanistic studies for all derivatives are not yet available, initial findings suggest that this compound (MCA) and its derivatives may exert their anticancer effects through interaction with DNA. In vitro studies have shown that MCA can form adducts with DNA bases such as adenosine, cytidine, and guanosine.[2] The formation of these adducts, including chloropropenal and etheno derivatives, can interfere with DNA replication and transcription, ultimately leading to cell death.[2] The ability of MCA to cleave DNA has also been observed.[2]
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives involves a series of well-established experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MAC 13, MAC 16) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity
The in vivo efficacy of promising derivatives is often evaluated in animal models, such as mice bearing tumor xenografts.
-
Tumor Implantation: Murine colon cancer cells (e.g., MAC 16) are transplanted into mice.
-
Compound Administration: Once the tumors reach a certain size, the mice are treated with the this compound derivative (e.g., acetamido-furanone 8a, xylene derivative 7b, or unsubstituted pyridazine 9b) or a control vehicle, typically via intraperitoneal injection at a specified dose and schedule. A standard anticancer agent like 5-fluorouracil (5-FU) is often used as a positive control.[1]
-
Tumor Growth Monitoring: Tumor size and body weight are measured regularly throughout the experiment.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor size in the treated groups to the control group.
Visualizing Experimental and Logical Workflows
To better understand the research process and the relationships between different stages of investigation, the following diagrams are provided.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Hypothesized mechanism of action for this compound derivatives.
Conclusion
This compound derivatives represent a versatile scaffold for the development of novel anticancer agents. The studies highlighted in this guide demonstrate that modifications to the core this compound structure can lead to compounds with significant in vitro and in vivo antitumor activity.[1] The pyridazone and acetamido-furanone derivatives, in particular, have shown promising results that warrant further investigation.[1] Future research should focus on elucidating the detailed structure-activity relationships, expanding the evaluation to a broader range of human cancer cell lines, and further investigating the molecular mechanisms underlying their cytotoxic effects, including their interactions with DNA and other potential cellular targets. This will be crucial for the rational design and development of more potent and selective this compound-based anticancer drugs.
References
Mechanistic Insights into Mucochloric Acid's Reactivity with Nucleosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mucochloric acid (MCA), a halogenated furanone, is a known bacterial mutagen and a disinfection byproduct found in chlorinated drinking water. Its genotoxicity is attributed to its ability to react with DNA nucleosides, forming a variety of adducts. Understanding the mechanisms of these reactions is crucial for assessing the toxicological risks associated with MCA exposure and for the development of potential therapeutic agents. This guide provides a comparative overview of the mechanistic studies of this compound reactions with nucleosides, supported by experimental data.
Comparison of Reaction Products and Yields
The reaction of this compound with nucleosides yields a range of adducts, with the product distribution and yield being highly dependent on the reaction conditions and the specific nucleoside. The primary targets for MCA adduction are the exocyclic amino groups of adenosine, cytidine, and guanosine. Key classes of identified adducts include halopropenal derivatives, etheno adducts, and dimeric adducts.
Quantitative Analysis of Adduct Formation
The following tables summarize the reported yields of major adducts from the reaction of this compound (MCA) and its bromine analog, mucobromic acid (MBA), with adenosine and cytidine in different solvent systems.
Table 1: Yields of Halopropenal Derivatives in N,N-Dimethylformamide (DMF) [1][2]
| Reactants | Product | Yield (%) |
| MCA + Adenosine | 3-(N⁶-adenosinyl)-2-chloro-2-propenal (MClA) | 19 |
| MBA + Adenosine | 3-(N⁶-adenosinyl)-2-bromo-2-propenal (MBrA) | 4 |
| MCA + Cytidine | 3-(N⁴-cytidinyl)-2-chloro-2-propenal (MClC) | 7 |
Table 2: Yields of Halopropenal Derivatives in Aqueous Solution (pH 7.4, 37°C) [1][2]
| Reactants | Product | Yield (%) |
| MCA + Adenosine | 3-(N⁶-adenosinyl)-2-chloro-2-propenal (MClA) | ~0.005 |
| MBA + Adenosine | 3-(N⁶-adenosinyl)-2-bromo-2-propenal (MBrA) | ~0.005 |
| MCA + Cytidine | 3-(N⁴-cytidinyl)-2-chloro-2-propenal (MClC) | ~0.005 |
Table 3: Yields of Dimeric Adenosine Adducts in Aqueous Solution (pH 7.4, 4 days) [3]
| Reactant | Product | Yield (mol%) |
| MCA + Adenosine | 8-(N⁶-adenosinyl)ethenoadenosine derivatives | ~0.04 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments in the study of this compound-nucleoside reactions.
Synthesis and Isolation of Halopropenal Derivatives
This protocol describes the general procedure for the reaction of this compound with nucleosides in DMF and the subsequent isolation of the resulting halopropenal adducts.[1][2]
Materials:
-
This compound (MCA) or Mucobromic acid (MBA)
-
Adenosine or Cytidine
-
N,N-Dimethylformamide (DMF)
-
Preparative C18 column
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the nucleoside (e.g., adenosine) and a molar excess of MCA in DMF.
-
The reaction can be carried out at room temperature or with gentle heating, with reaction times varying from hours to days, depending on the desired product and yield.
-
Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with water.
-
Isolate the products using preparative chromatography on an octadecylsilane (C18) column.
-
Elute the column with a gradient of acetonitrile in water to separate the different adducts.
-
Collect the fractions containing the desired products and confirm their identity and purity using analytical techniques like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Analysis of Adducts by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of this compound-nucleoside adducts.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile in a suitable buffer (e.g., phosphate buffer) is typically used. The specific gradient profile will depend on the adducts being analyzed.
Procedure:
-
Prepare standards of the purified adducts for calibration.
-
Inject the reaction mixture or a solution of the purified adduct onto the HPLC column.
-
Run the appropriate gradient program to achieve separation of the components.
-
Detect the eluting compounds using a UV detector at a wavelength suitable for the adducts of interest (e.g., 290 nm for etheno adducts, 325 nm for some ethenocarbaldehyde derivatives).[4][5]
-
Quantify the adducts by comparing their peak areas to the calibration curve generated from the standards.
Reaction Mechanisms and Pathways
The formation of different adducts from the reaction of this compound with nucleosides proceeds through distinct mechanistic pathways.
Formation of Etheno and Ethenocarbaldehyde Adducts
The formation of etheno and ethenocarbaldehyde derivatives is proposed to proceed through the initial hydrolysis and decarboxylation of this compound to form chloromalonaldehyde.[6] This intermediate then reacts with the nucleoside.
Caption: Proposed pathway for etheno adduct formation.
Formation of Halopropenal Derivatives
The mechanism for the formation of halopropenal derivatives is distinct from that of the etheno adducts and is believed to involve a direct reaction of this compound with the exocyclic amino group of the nucleoside.[1][2] Computational studies suggest that the initial and rate-limiting step is the addition of the nucleophilic amino group to the carbonyl carbon of the furanone ring.[7]
Caption: Pathway for halopropenal adduct formation.
Experimental Workflow for Adduct Identification
The identification and characterization of this compound-nucleoside adducts is a multi-step process that combines separation and spectroscopic techniques.
Caption: Workflow for adduct identification.
References
- 1. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction of this compound with adenosine: formation of 8-(N6-adenosinyl)ethenoadenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of 3,N4-ethenocytidine, 1,N6-ethenoadenosine, and 1,N2-ethenoguanosine in reactions of this compound with nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of ethenocarbaldehyde derivatives of adenosine and cytidine in reactions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Mucochloric Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Mucochloric acid is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals, herbicides, and dyes. As the chemical industry increasingly moves towards sustainable practices, a thorough evaluation of the environmental impact of core chemical manufacturing processes is essential. This guide provides a comparative analysis of the primary industrial methods for synthesizing this compound, focusing on their environmental footprint. The information presented herein is intended to assist researchers and process chemists in making informed decisions towards greener and more sustainable chemical production.
Comparison of this compound Synthesis Routes
The predominant industrial synthesis of this compound involves the oxidation of furfural with chlorine in an aqueous solution of hydrochloric acid. This process can be carried out in either a batch or a continuous-flow system. While other synthesis methods have been described, such as those starting from β,γ-dichlorofuroic acid, the furfural-based route remains the most economically significant.[1] This guide will focus on the comparison between the batch and continuous processes for the furfural-based synthesis.
Quantitative Environmental Performance Metrics
To objectively compare the environmental performance of the batch and continuous synthesis methods, key green chemistry metrics have been calculated based on data from established experimental protocols. These metrics provide a quantitative assessment of the efficiency and waste generation of each process.
| Metric | Batch Process | Continuous Process | Ideal Value | Interpretation |
| Yield (%) | ~65 | >90 | 100 | Higher yield indicates more efficient conversion of reactants to product, reducing waste. |
| Atom Economy (%) | ~45 | ~45 | 100 | Represents the theoretical efficiency of incorporating reactant atoms into the final product. |
| Process Mass Intensity (PMI) | High (Estimated >20) | Lower (Estimated <15) | 1 | A lower PMI signifies less waste generated per kilogram of product. |
| E-Factor | High (Estimated >19) | Lower (Estimated <14) | 0 | A lower E-Factor indicates less waste produced per kilogram of product. |
Note: The Process Mass Intensity (PMI) and E-Factor values are estimated based on typical lab-scale and industrial process descriptions. Actual values may vary depending on the specific process parameters and scale.
Qualitative Environmental Impact Assessment
| Environmental Aspect | Batch Synthesis | Continuous Synthesis | Greener Alternative Considerations |
| Energy Consumption | High, due to heating and cooling cycles for each batch. | Lower, as the system is maintained at a constant temperature. | Utilization of waste heat from other industrial processes could further reduce energy consumption. |
| Solvent/Reagent Use | High, often requiring larger volumes of hydrochloric acid solution per unit of product. | More efficient use of reagents due to better mixing and control. | Recycling of the hydrochloric acid mother liquor is a key strategy to reduce fresh acid consumption. |
| Waste Generation | Significant, including acidic wastewater and potential for byproduct formation. | Reduced waste streams due to higher yields and more efficient reagent use. | Treatment and neutralization of acidic effluent are critical. Exploring catalytic, non-chlorine-based oxidation methods could significantly reduce hazardous waste. |
| Safety | Higher risk associated with handling large volumes of reactants and potential for runaway reactions. | Inherently safer due to smaller reaction volumes at any given time and better heat management. | Automation and real-time monitoring can enhance the safety of both processes. |
| Process Control | Less precise control over reaction parameters, potentially leading to lower selectivity and more byproducts. | Superior control over temperature, pressure, and residence time, leading to higher selectivity. | Advanced process analytical technology (PAT) can be integrated for real-time optimization. |
Experimental Protocols
Batch Synthesis of this compound from Furfural
This protocol is based on typical laboratory-scale batch production methods.
-
Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Reagents:
-
Furfural
-
Concentrated Hydrochloric Acid
-
Chlorine Gas
-
-
Procedure:
-
Charge the flask with a concentrated aqueous solution of hydrochloric acid.
-
Heat the solution to the desired reaction temperature (typically 60-80°C).
-
Begin vigorous stirring and introduce a continuous stream of chlorine gas into the solution.
-
Simultaneously, add furfural to the reaction mixture at a controlled rate. A molar ratio of at least 6:1 of chlorine to furfural is typically used.[1]
-
Maintain the reaction at a constant temperature for several hours.
-
After the reaction is complete, cool the mixture to induce the precipitation of this compound.
-
Isolate the solid product by filtration and wash with cold water.
-
The mother liquor, containing hydrochloric acid and byproducts, is typically discarded or sent for wastewater treatment.
-
Continuous Synthesis of this compound from Furfural
This protocol is based on industrial continuous-flow production systems.
-
Apparatus: A tubular recirculation system (loop reactor) with inlets for reactants and an outlet for the product stream, connected to a crystallizer.
-
Reagents:
-
Furfural
-
Chlorine Gas
-
Aqueous Hydrochloric Acid
-
-
Procedure:
-
The loop reactor is filled with an aqueous solution of hydrochloric acid, which may contain recycled mother liquor from previous runs.[2]
-
The solution is heated to the reaction temperature (e.g., 90°C) and circulated within the loop.[2]
-
Furfural and chlorine gas are continuously introduced into the circulating reaction mixture at a controlled rate, maintaining a low weight ratio of furfural to the reaction mixture (e.g., less than 1:100).[2]
-
The reaction occurs in a homogeneous liquid phase as the reactants are rapidly dissolved and consumed.[2]
-
A portion of the reaction mixture is continuously withdrawn from the loop and transferred to a crystallizer.[2]
-
The withdrawn solution is cooled (e.g., to 8°C) to precipitate the this compound.[2]
-
The solid product is separated by filtration, washed, and dried.
-
The mother liquor and washings are recycled back into the loop reactor, significantly reducing waste and fresh acid consumption.[2]
-
Visualizing the Processes
Experimental Workflow Comparison
Caption: Workflow comparison of batch versus continuous this compound synthesis.
Environmental Impact Factors
Caption: Major inputs and outputs contributing to the environmental impact.
Discussion and Future Outlook
The comparison clearly indicates that the continuous synthesis of this compound offers significant environmental advantages over the traditional batch process . The higher yield, more efficient use of reagents, and the ability to recycle the mother liquor lead to a substantial reduction in waste generation and a lower Process Mass Intensity.[2] Furthermore, the inherent safety features of continuous-flow chemistry make it a more desirable approach for industrial-scale production.
The primary environmental burdens associated with this compound synthesis stem from:
-
The production of precursors and reagents: The synthesis of furfural from biomass, while renewable, is an energy-intensive process.[3] The production of hydrochloric acid and chlorine are also energy-demanding.
-
Energy consumption during the synthesis: Heating the reaction mixture is a major contributor to the overall energy footprint.
-
Waste management: The acidic wastewater stream requires neutralization before discharge, which consumes additional chemicals and can generate solid waste.
Future research and development should focus on:
-
Greener Precursors: Investigating alternative, less energy-intensive methods for furfural production.
-
Alternative Oxidation Systems: Exploring catalytic oxidation methods that avoid the use of elemental chlorine would be a significant step towards a greener synthesis. This could potentially reduce the formation of chlorinated byproducts and the overall hazard profile of the process.
-
Biocatalysis: While not yet established for this compound, biocatalytic routes are being developed for related compounds like muconic acid.[4] Such methods operate under mild conditions and offer high selectivity, representing a long-term goal for sustainable synthesis.
-
Enhanced Recycling: Optimizing the recycling of hydrochloric acid and exploring the recovery of valuable byproducts from the waste stream. Technologies like diffusion dialysis have proven effective for acid recycling in other industries and could be adapted for this process.[5]
By embracing continuous manufacturing and investing in the development of greener chemical pathways, the environmental impact of this compound synthesis can be significantly mitigated, aligning with the principles of sustainable chemistry.
References
- 1. US2821553A - Preparation of this compound - Google Patents [patents.google.com]
- 2. US3407228A - Continuous production of this compound - Google Patents [patents.google.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Sustainable biocatalytic synthesis of substituted muconic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mech-chem.com [mech-chem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mucochloric Acid
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of mucochloric acid (CAS No. 87-56-9), a corrosive and toxic chemical demanding meticulous handling to ensure personnel safety and environmental protection. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
This compound, also known as 2,3-dichloro-4-oxo-2-butenoic acid, presents multiple hazards. It is classified as toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life.[1] Therefore, proper disposal is not merely a recommendation but a critical safety and environmental mandate.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data pertinent to the handling and disposal of this compound.
| Parameter | Value | Source |
| Toxicity (Oral, Rat LD50) | 300-400 mg/kg | [2] |
| Environmental Hazard (Daphnia magna EC50, 48h) | 12.9 mg/L | [3] |
| Environmental Hazard (Green algae IC50, 72h) | 62 mg/L | [3] |
| Environmental Hazard (Bacteria EC50, 17h) | 6.4 mg/L | [3] |
| Incompatible Substances | Strong oxidizing agents, Strong bases | |
| Recommended pH for Neutralized Waste | 5.5 - 9.5 | [4] |
Experimental Protocol: Neutralization and Disposal of this compound
The following protocol outlines a step-by-step procedure for the neutralization and disposal of this compound waste in a laboratory setting. This procedure is based on general principles of acid-base neutralization and should be performed with strict adherence to all safety precautions.
Objective: To safely neutralize small quantities of this compound waste for subsequent disposal in accordance with local, regional, and national regulations.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. All procedures should be performed in a certified chemical fume hood.
Procedure:
-
Preparation and Safety Precautions:
-
Don appropriate PPE before handling any chemicals.
-
Ensure the work area is clean and free of incompatible materials.
-
Perform the entire procedure within a certified chemical fume hood to mitigate inhalation risks.[3]
-
-
Dilution (for solutions):
-
If dealing with a solution of this compound, further dilute it with cold water to less than 5% concentration in a large, appropriate container. Always add acid to water slowly, never the other way around, to avoid splashing and excessive heat generation.
-
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate or soda ash, to the this compound waste. For solid this compound, first create a slurry with a small amount of water before proceeding.
-
Add the neutralizing agent in small increments to control the reaction, which may produce gas (carbon dioxide) and heat.
-
Continuously and gently stir the solution to ensure thorough mixing.
-
-
pH Monitoring:
-
After each addition of the base, monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is within a neutral range, typically between 5.5 and 9.5.[4]
-
-
Final Disposal:
-
Once the pH is stabilized within the acceptable range, the neutralized solution must be disposed of as hazardous waste through an approved waste disposal plant.[1]
-
Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations, as the toxicity of the neutralized product may still pose an environmental risk.[3]
-
Transfer the neutralized waste into a clearly labeled hazardous waste container. The label should include "Neutralized this compound Waste" and a list of its constituents.
-
-
Decontamination:
-
Thoroughly clean all equipment and the work area used during the neutralization process.
-
Dispose of any contaminated materials (e.g., gloves, weighing paper) as hazardous waste.
-
Mandatory Visualizations
To further clarify the procedural flow and logical relationships in the disposal of this compound, the following diagrams are provided.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
